2-Methoxy-3,5-dinitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXTRQTCDZDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-3,5-dinitropyridine
Foreword: The Strategic Importance of 2-Methoxy-3,5-dinitropyridine
Welcome to a comprehensive exploration of the synthetic pathways leading to this compound. This molecule, while seemingly a niche heterocyclic compound, holds significant interest for researchers and professionals in drug development and materials science. Its highly functionalized pyridine core, featuring both an electron-donating methoxy group and two strongly electron-withdrawing nitro groups, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a range of subsequent chemical transformations, opening avenues for the development of novel pharmaceuticals, agrochemicals, and energetic materials. This guide is designed to provide not just a set of instructions, but a deeper understanding of the chemical principles that underpin the synthesis of this valuable compound, empowering you to adapt and optimize these methods for your specific research and development needs.
Physicochemical and Spectral Data of this compound
For unambiguous identification and characterization of the target compound, a summary of its key physicochemical and spectral properties is presented below.[1]
| Property | Value |
| Molecular Formula | C₆H₅N₃O₅ |
| Molecular Weight | 199.12 g/mol |
| Appearance | (Predicted) Crystalline solid |
| CAS Number | 18617-40-8 |
Note: For detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS), please refer to the PubChem database (CID 597960) and the references cited therein.[1]
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via two primary and logically sound strategies, each commencing from a different precursor. The choice of pathway will often depend on the availability of starting materials, desired scale, and safety considerations.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Part 1: Synthesis of Key Precursors
A reliable synthesis of the target molecule is predicated on the efficient preparation of its key precursors. This section details the synthesis of 2-chloro-3,5-dinitropyridine and 2-hydroxy-3,5-dinitropyridine.
Synthesis of 2-Hydroxy-3,5-dinitropyridine
The dinitration of 2-hydroxypyridine is a direct method to obtain this precursor. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group, despite being a deactivating group in acidic media due to protonation, directs the incoming nitro groups to the 3- and 5-positions.
Figure 3: Synthetic scheme for 2-Chloro-3,5-dinitropyridine.
Experimental Protocol: Dinitration of 2-Chloropyridine
This protocol is based on general procedures for the nitration of chloropyridines.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloropyridine | 1.0 | 113.55 | (user defined) |
| Concentrated Sulfuric Acid (98%) | - | 98.08 | (user defined) |
| Concentrated Nitric Acid (70%) | (excess) | 63.01 | (user defined) |
Step-by-Step Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2-chloropyridine to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.
-
Add the nitrating mixture dropwise to the 2-chloropyridine solution, maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 100-105°C for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-3,5-dinitropyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: Synthesis of this compound
With the precursors in hand, we can now proceed to the final step of the synthesis. Both pathways presented here are viable and based on well-established reaction mechanisms.
Pathway A: Nucleophilic Aromatic Substitution of 2-Chloro-3,5-dinitropyridine
This is arguably the most direct and efficient route. The electron-withdrawing nitro groups strongly activate the pyridine ring towards nucleophilic aromatic substitution, making the chloro group at the 2-position an excellent leaving group. The reaction with sodium methoxide proceeds readily to yield the desired product.
Figure 4: Reaction mechanism for Pathway A.
Experimental Protocol: Methoxylation of 2-Chloro-3,5-dinitropyridine
This protocol is adapted from procedures for the methoxylation of similar activated chloro-nitroaromatic compounds. [2][3][4]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
|---|---|---|---|
| 2-Chloro-3,5-dinitropyridine | 1.0 | 203.54 | (user defined) |
| Sodium Methoxide | 1.2-1.5 | 54.02 | (user defined) |
| Methanol (anhydrous) | - | 32.04 | (solvent) |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3,5-dinitropyridine in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of 2-chloro-3,5-dinitropyridine at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC. [2]5. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Pathway B: O-Methylation of 2-Hydroxy-3,5-dinitropyridine
An alternative route involves the methylation of the hydroxyl group of 2-hydroxy-3,5-dinitropyridine. This reaction typically proceeds via a Williamson ether synthesis-type mechanism, where a base is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide-like species that then reacts with a methylating agent.
Figure 5: Reaction mechanism for Pathway B.
Experimental Protocol: Methylation of 2-Hydroxy-3,5-dinitropyridine
This protocol is based on general and established methods for the O-methylation of phenols and related hydroxyaromatic compounds.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Hydroxy-3,5-dinitropyridine | 1.0 | 185.09 | (user defined) |
| Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) | 1.1-1.5 | 126.13 (DMS) / 141.94 (MeI) | (user defined) |
| Base (e.g., K₂CO₃ or NaH) | 1.5-2.0 | 138.21 (K₂CO₃) / 24.00 (NaH) | (user defined) |
| Solvent (e.g., Acetone or DMF, anhydrous) | - | - | (solvent) |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-hydroxy-3,5-dinitropyridine and the base (e.g., anhydrous potassium carbonate) in a suitable anhydrous solvent (e.g., acetone or DMF).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C or reflux for acetone) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: Comparison with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with the expected chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C-O-C ether linkage, NO₂ groups, and the pyridine ring).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Nitrating Agents: Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Nitro Compounds: Dinitropyridine derivatives are potentially energetic materials and should be handled with care. Avoid friction, shock, and excessive heat.
-
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. All manipulations should be carried out in a fume hood, and appropriate protective measures must be taken to avoid inhalation or skin contact.
-
Bases: Sodium methoxide and sodium hydride are corrosive and react violently with water. Handle in an inert and dry environment.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound is a feasible endeavor for a well-equipped organic chemistry laboratory. The two primary pathways, nucleophilic aromatic substitution and O-methylation, offer flexibility in the choice of starting materials. While the nucleophilic substitution of 2-chloro-3,5-dinitropyridine is likely the more direct and higher-yielding approach, the O-methylation of 2-hydroxy-3,5-dinitropyridine provides a solid alternative. Careful execution of the experimental procedures and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
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PubChem. This compound. Available at: [Link]
- A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
- Pagoria, P. F., et al. (2017). Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. Lawrence Livermore National Lab.(LLNL)
- Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(11), 1947-1952.
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
- Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Lawrence Livermore National Lab.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
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2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2023). YouTube. Available at: [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Methoxy-3,5-dinitropyridine (CAS Number: 18617-40-8)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of this compound.
Introduction
This compound, identified by CAS number 18617-40-8, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring functionalized with a methoxy group and two nitro groups, suggests its potential utility as a versatile building block in organic synthesis. The electron-withdrawing nature of the two nitro groups, combined with the electron-donating methoxy group, creates a unique electronic profile that can influence its reactivity and potential biological interactions. This guide provides a detailed overview of its known physicochemical properties, structural characteristics, and discusses potential synthetic and analytical approaches.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18617-40-8 | PubChem[1] |
| Molecular Formula | C₆H₅N₃O₅ | PubChem[1] |
| Molecular Weight | 199.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Pyridine, 2-methoxy-3,5-dinitro-; 3,5-dinitro-2-methoxypyridine | PubChem[1] |
| Appearance | Crystalline solid (predicted) | |
| Crystal System | Monoclinic | Canadian Journal of Chemistry[2][3] |
| Space Group | P2₁/n | Canadian Journal of Chemistry[2][3] |
A detailed single-crystal X-ray diffraction study has provided significant insights into the three-dimensional structure of this compound.[2][3][4] The pyridine ring is nearly planar, but the substituents exhibit some torsion. The methoxy group and the nitro group at the 3-position are twisted out of the ring plane by approximately 7° and 16°, respectively.[2][3][4] This rotation is attributed to steric hindrance between these adjacent groups. The methoxy group is oriented syn to the pyridine nitrogen, a conformation that minimizes repulsion with the 3-nitro group.[2][3][4]
Synthesis and Purification
While specific, detailed protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A potential pathway involves the nitration of a 2-methoxypyridine precursor.
Hypothetical Synthetic Protocol
Reaction: Nitration of 2-methoxypyridine.
Reagents and Materials:
-
2-methoxypyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-methoxypyridine to the cold sulfuric acid while stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-methoxypyridine in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly over crushed ice.
-
Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Hypothetical synthetic workflow for this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. The proton NMR spectrum is expected to show distinct signals for the methoxy protons and the two aromatic protons on the pyridine ring.[2]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (199.12 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C stretch of the methoxy group, and strong symmetric and asymmetric stretches for the N-O bonds of the two nitro groups.
Chromatographic Purity Assessment
A standard protocol for assessing the purity of this compound would likely involve High-Performance Liquid Chromatography (HPLC).
Exemplary HPLC Protocol:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Caption: General analytical workflow for compound characterization.
Biological Activity
Currently, there is a lack of publicly available scientific literature detailing specific biological activities of this compound. However, the presence of the methoxy group, a common feature in many approved drugs, and the nitroaromatic scaffold suggest that this compound could be explored for various biological applications.[5] The nitro group can sometimes be reduced in biological systems to reactive intermediates, a property exploited in some antimicrobial and anticancer agents. Further research is required to determine if this compound possesses any significant biological effects.
Safety and Handling
Conclusion
This compound (CAS 18617-40-8) is a chemical compound with well-defined structural and physicochemical properties. While detailed information regarding its synthesis, specific analytical protocols, and biological activity is limited in the public domain, its structure suggests potential as a valuable intermediate in synthetic chemistry. This guide provides a foundational understanding of the compound, which can serve as a starting point for researchers and developers interested in exploring its applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. Retrieved from [Link]
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Canadian Science Publishing. (1990). Structure of this compound. Retrieved from [Link]
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 469-75. Retrieved from [Link]
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Semantic Scholar. (1990). Structure of this compound. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-5-nitro-pyridine. Retrieved from [Link]
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Liu, J., et al. (2012). Synthesis and cytotoxic activity of 17-carboxylic acid modified 23-hydroxy betulinic acid ester derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-51. Retrieved from [Link]
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NIST. (n.d.). 2-methoxy-3,5-dimethylpyrazine. NIST WebBook. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
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ResearchGate. (2015). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]
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Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]
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2-Methoxy-3,5-dinitropyridine molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Methoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted heterocyclic compound of significant interest in synthetic and materials chemistry. As a member of the dinitropyridine family, its structure is characterized by a pyridine ring rendered highly electron-deficient by the presence of two powerful electron-withdrawing nitro groups. The addition of an electron-donating methoxy group at the 2-position introduces a fascinating electronic and steric interplay that dictates the molecule's geometry, stability, and reactivity. This guide provides a detailed exploration of the molecular structure of this compound, grounded in crystallographic data and spectroscopic principles. We will delve into the subtle conformational preferences, the electronic effects of its substituents, and the implications of these features for its synthesis and chemical behavior. Understanding this molecule serves as a valuable case study for predicting the properties of other polysubstituted aromatic and heteroaromatic systems.
Core Molecular Framework and Conformation
The definitive understanding of a molecule's three-dimensional arrangement is derived from single-crystal X-ray diffraction analysis. A comprehensive study on this compound has elucidated its precise solid-state structure, revealing key conformational features driven by the steric and electronic interactions of its substituents.[1]
The molecule, with the chemical formula C₆H₅N₃O₅ and a molecular weight of 199.12 g/mol , crystallizes in the monoclinic space group P2₁/n.[1][2] While the pyridine ring itself is largely planar, the substituents are displaced from this plane to varying degrees to minimize steric strain.[1]
Substituent Orientation and Steric Hindrance
A critical feature of the molecular conformation is the orientation of the methoxy group relative to the adjacent 3-nitro group. The crystallographic data show conclusively that the methoxy group is positioned syn to the ring nitrogen, N(1).[1] This arrangement places the methyl group away from the bulky 3-nitro group, a conformation adopted to avoid significant steric repulsion. This observation is consistent with nuclear magnetic resonance (NMR) studies in solution, suggesting that this sterically-driven conformation persists in the dissolved state.[1]
The molecule is not perfectly flat. The steric pressure, primarily between the ortho-substituents at positions 2 and 3, forces the groups to twist out of the pyridine ring's mean plane.[1]
-
The methoxy group is twisted by approximately 7.4°.[1]
-
The 3-nitro group exhibits a more substantial twist of about 15.6°.[1]
-
The 5-nitro group , lacking an adjacent substituent, is only slightly out of plane, with a dihedral angle of 3.9°.[1]
This non-planarity has direct consequences for the molecule's electronic conjugation and overall stability.
Caption: Conformational twists in this compound.
Bond Lengths and Angles
The electronic nature of the substituents imparts significant changes to the geometry of the pyridine ring compared to unsubstituted pyridine. The electron-withdrawing nitro groups and the interplay with the methoxy group distort the ring's internal angles and bond lengths.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N(1)–C(2) | 1.350 | C(6)–N(1)–C(2) | 117.1 |
| C(2)–C(3) | 1.423 | N(1)–C(2)–C(3) | 122.9 |
| C(3)–C(4) | 1.381 | C(2)–C(3)–C(4) | 119.5 |
| C(4)–C(5) | 1.372 | C(3)–C(4)–C(5) | 117.0 |
| C(5)–C(6) | 1.378 | C(4)–C(5)–C(6) | 119.7 |
| C(6)–N(1) | 1.311 | C(5)–C(6)–N(1) | 123.8 |
| C(2)–O(methoxy) | 1.328 | N(1)–C(2)–O(methoxy) | 115.3 |
| C(3)–N(2) (nitro) | 1.468 | C(2)–C(3)–N(2) | 121.2 |
| C(5)–N(3) (nitro) | 1.472 | C(4)–C(5)–N(3) | 118.0 |
| Data sourced from the single-crystal X-ray diffraction study.[1] |
The C(2)-C(3) bond is notably long, a consequence of the steric repulsion between the methoxy and 3-nitro groups pushing them apart. Conversely, the C(6)-N(1) bond is relatively short, indicating significant double-bond character.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the strong activation of the pyridine ring by the nitro groups.
Synthetic Protocol
The most common laboratory synthesis involves the reaction of 2-chloro-3,5-dinitropyridine with sodium methoxide in methanol.[3] The methoxide ion acts as the nucleophile, displacing the chloride leaving group at the C2 position.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere. The precursor, 2-chloro-3,5-dinitropyridine, is dissolved in a separate flask containing anhydrous methanol.
-
Nucleophilic Addition: The reaction flask containing the chloropyridine solution is cooled in an ice bath. The sodium methoxide solution is added dropwise with vigorous stirring. The causality here is critical: slow, cold addition prevents runaway exothermic reactions and minimizes side-product formation.
-
Reaction: The mixture is allowed to warm to ambient temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is poured into a beaker of ice-water, causing the organic product to precipitate. The solid is collected by filtration, washed with cold water to remove inorganic salts, and dried to yield the final product.
Spectroscopic Profile
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | ~4.2 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. ~9.1 ppm (d, 1H): Doublet for the H4 proton. ~9.3 ppm (d, 1H): Doublet for the H6 proton. The strong deshielding is due to the nitro groups and the ring nitrogen. |
| ¹³C NMR | ~55-60 ppm: Methoxy carbon. ~120-160 ppm: Aromatic carbons, with quaternary carbons (C2, C3, C5) showing distinct shifts from protonated carbons (C4, C6). |
| IR (cm⁻¹) | ~1520-1550 & ~1340-1360: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro groups (N-O). ~1600-1570: C=N and C=C stretching of the pyridine ring. ~1250 & ~1020: C-O stretching of the methoxy group. |
| Mass Spec. | M⁺ at m/z 199: A clear molecular ion peak corresponding to the molecular weight of C₆H₅N₃O₅.[2] |
Reactivity and Applications
The molecular structure directly informs the chemical reactivity of this compound.
-
Nucleophilic Aromatic Substitution: Although the methoxy group is less reactive than a halogen, it can be displaced by strong nucleophiles under forcing conditions. The extreme electron deficiency of the ring facilitates such reactions.
-
Precursor for Energetic Materials: Dinitropyridines are important precursors in the synthesis of advanced energetic materials. For example, related structures are used to synthesize compounds like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), highlighting the utility of this chemical class in materials science.[4][5]
-
Scaffold for Medicinal Chemistry: The substituted pyridine core is a common scaffold in drug development. The functional groups on this molecule offer handles for further chemical modification to explore biologically active derivatives.
Conclusion
The molecular structure of this compound is a well-defined system governed by a balance of steric repulsion and electronic effects. X-ray crystallographic data provide an authoritative picture of a non-planar molecule where the methoxy and 3-nitro groups are twisted out of the pyridine plane to relieve steric strain.[1] This defined geometry, coupled with the strong electron-withdrawing nature of the nitro groups, makes the compound a valuable substrate for nucleophilic aromatic substitution and a useful building block in the synthesis of more complex molecules. Its straightforward synthesis and clear spectroscopic signatures make it an excellent model compound for studying structure-property relationships in polysubstituted heteroaromatic systems.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. Available from: [Link]
-
Ghoneim, K. M., El-Tombary, A. A., & Said, M. M. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Journal of Physical Organic Chemistry, 13(12), 743-749. Available from: [Link]
-
Doubtnut. (2023). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. YouTube. Available from: [Link]
-
Zhang, C., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Propellants, Explosives, Pyrotechnics, 39(4), 533-537. Available from: [Link]
- Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.
-
Homework.Study.com. 2-chloro-2-methylpropane with sodium methoxide under SN2/E2 conditions. Available from: [Link]
-
Pagoria, P. F., et al. (1995). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Available from: [Link]
-
Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available from: [Link]
-
ResearchGate. (2020). Dinitropyridines: Synthesis and Reactions. Available from: [Link]
-
NIST. 2-methoxy-3,5-dimethylpyrazine. NIST WebBook. Available from: [Link]
-
PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available from: [Link]
-
Allen. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available from: [Link]
-
NIST. 2-methoxy-3,5-dimethylpyrazine. NIST WebBook. Available from: [Link]
-
Bellamy, A. J., & Golding, P. (2001). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Propellants, Explosives, Pyrotechnics, 26(1), 3-8. Available from: [Link]
-
Kumar, S., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Molecular Structure, 1179, 747-756. Available from: [Link]
-
The Good Scents Company. methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Available from: [Link]
-
Chen, X., et al. (2016). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Dyes and Pigments, 134, 497-506. Available from: [Link]
-
Pipzine Chemicals. 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. Available from: [Link]
Sources
Spectroscopic Profile of 2-Methoxy-3,5-dinitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-3,5-dinitropyridine (C₆H₅N₃O₅), a key heterocyclic compound with applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule. The guide details field-proven experimental protocols for data acquisition and provides an expert interpretation of the spectral features, grounded in the electronic effects of the methoxy and dinitropyridine moieties. The causality behind spectral characteristics is explained to provide a deeper understanding of the molecule's structure and reactivity. All data is presented in a clear, accessible format, including summary tables and illustrative diagrams, and is supported by authoritative references to ensure scientific integrity.
Introduction
This compound is a substituted pyridine derivative whose utility in organic synthesis and potential as a scaffold in drug discovery necessitates a thorough understanding of its structural and electronic properties. The strategic placement of an electron-donating methoxy group and two strongly electron-withdrawing nitro groups on the pyridine ring creates a unique electronic environment. This arrangement significantly influences the molecule's chemical reactivity, intermolecular interactions, and, consequently, its spectroscopic signature.
Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing purity, and predicting its behavior in chemical reactions. This guide serves as a centralized resource for the spectroscopic characterization of this compound, presenting a logical narrative that flows from data acquisition to in-depth analysis.
Molecular Structure and Conformation
The molecular structure of this compound has been determined by X-ray crystallography. The pyridine ring is essentially planar. A key conformational feature is the orientation of the methoxy group, which is positioned syn to the ring nitrogen (N1) to minimize steric repulsion with the adjacent 3-nitro group[1]. The 3-nitro group is twisted out of the mean plane of the pyridine ring to a greater extent than the 5-nitro group, a result of the steric hindrance from the neighboring methoxy group[1]. These structural nuances are critical for interpreting the NMR spectra, as they influence the local electronic environments of the protons and carbon atoms.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the pyridine ring.
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it readily dissolves the compound and its residual proton signal is well-separated from the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm, centered around 6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Caption: Standard workflow for NMR spectral analysis.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic and alkoxy regions. The data, recorded in CDCl₃, is summarized below[1].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~9.1 | Doublet | ~3.0 | 1H |
| H4 | ~8.8 | Doublet | ~3.0 | 1H |
| -OCH₃ | ~4.2 | Singlet | - | 3H |
Interpretation:
-
Aromatic Protons (H4, H6): The two protons on the pyridine ring, H4 and H6, appear as doublets at highly downfield chemical shifts (~8.8 and ~9.1 ppm, respectively). This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups, which reduce the electron density at the ortho and para positions. The signals are coupled to each other, resulting in a doublet for each proton with a small meta-coupling constant (J ≈ 3.0 Hz).
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at approximately 4.2 ppm. This chemical shift is typical for a methoxy group attached to an aromatic ring. The absence of coupling confirms that there are no adjacent protons.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of this compound in CDCl₃ shows six distinct signals corresponding to the six carbon atoms in the molecule[1].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160 |
| C4 | ~145 |
| C6 | ~140 |
| C3 | ~135 |
| C5 | ~133 |
| -OCH₃ | ~55 |
Interpretation:
-
C2 Carbon: The carbon atom directly attached to the electron-donating methoxy group and the ring nitrogen (C2) is expected to be significantly deshielded, appearing at the lowest field (~160 ppm).
-
Carbons Attached to Nitro Groups (C3, C5): The carbons bearing the nitro groups (C3 and C5) are also strongly deshielded due to the powerful inductive and resonance electron-withdrawing effects of the -NO₂ substituents. They are expected in the ~133-135 ppm region.
-
Aromatic CH Carbons (C4, C6): The carbons bonded to hydrogen (C4 and C6) are found downfield, consistent with their positions on an electron-deficient aromatic ring.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears at the highest field (~55 ppm), which is a characteristic chemical shift for methoxy carbons attached to an aromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a KBr pellet or a melt on a capillary cell can be used. The data available was obtained from a capillary cell melt[2].
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or KBr plate.
-
Place a small amount of the solid sample onto the crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | C-H aromatic stretching | Medium |
| ~2950-2850 | C-H aliphatic stretching (-OCH₃) | Medium |
| ~1600-1580 | C=C and C=N ring stretching | Medium |
| ~1530 | N-O asymmetric stretching (-NO₂) ** | Strong |
| ~1350 | N-O symmetric stretching (-NO₂) ** | Strong |
| ~1250 | C-O-C asymmetric stretching (aryl ether) | Strong |
| ~1020 | C-O-C symmetric stretching (aryl ether) | Medium |
| ~830 | C-H out-of-plane bending | Strong |
Interpretation:
The most diagnostic peaks in the IR spectrum are the strong absorptions for the nitro group.
-
Nitro Group (-NO₂): The presence of two strong and distinct bands at approximately 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) is definitive evidence for the nitro functional groups. The position of these bands is characteristic of nitro groups attached to an aromatic ring.
-
Aryl Ether (C-O-C): A strong band around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the methoxy group attached to the pyridine ring.
-
Aromatic Ring: Absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring. The C-H stretching of the aromatic protons is observed just above 3000 cm⁻¹.
-
Aliphatic C-H: The C-H stretching vibrations of the methyl group (-OCH₃) are seen just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: GC-MS
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
GC Separation: The sample is vaporized and passes through a capillary column (e.g., DB-5) to separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Mass Spectral Data
The electron ionization mass spectrum of this compound (Molecular Weight: 199.12 g/mol ) exhibits a characteristic fragmentation pattern.
| m/z | Proposed Fragment Ion | Interpretation |
| 199 | [C₆H₅N₃O₅]⁺˙ | Molecular Ion (M⁺˙) |
| 169 | [M - NO]⁺ | Loss of nitric oxide |
| 153 | [M - NO₂]⁺ | Loss of a nitro group |
| 139 | [M - NO - OCH₃]⁺ or [M - NO₂ - O]⁺ | Subsequent fragmentation |
| 123 | [M - NO₂ - NO]⁺ | Loss of both nitro and nitric oxide moieties |
| 93 | [C₅H₃N₂O]⁺ | Further fragmentation of the ring |
| 64 | [C₄H₂N]⁺ | Pyridine ring fragment |
| 53 | [C₃H₃N]⁺ | Smaller ring fragment |
Interpretation of Fragmentation:
The fragmentation of nitroaromatic compounds under EI conditions is often complex. For this compound, the following pathways are plausible:
-
Loss of NO and NO₂: Common fragmentation pathways for nitroaromatics involve the loss of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da). The peak at m/z 169 is prominent, suggesting the loss of NO is a favorable process[2].
-
Loss of Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (·OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) via rearrangement.
-
Ring Fragmentation: Subsequent losses of small neutral molecules like CO, HCN, and further fragmentation of the pyridine ring lead to the smaller m/z ions observed in the spectrum.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of this compound. The ¹H and ¹³C NMR spectra confirm the substitution pattern on the pyridine ring and reveal the strong deshielding effects of the nitro groups. Infrared spectroscopy provides definitive evidence for the presence of the key nitro and aryl ether functional groups. Mass spectrometry confirms the molecular weight and illustrates characteristic fragmentation pathways involving the loss of nitro and methoxy-related fragments. This collection of data and expert interpretation serves as a valuable resource for scientists and researchers, enabling confident identification, quality assessment, and a deeper understanding of the chemical properties of this important molecule.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-301. [Link]
Sources
An In-depth Technical Guide to 2-Methoxy-3,5-dinitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dinitropyridine is a highly functionalized heterocyclic compound of significant interest in several areas of chemical research, ranging from energetic materials to pharmaceutical intermediates. The presence of two nitro groups on the pyridine ring renders it highly electron-deficient, activating the molecule for various chemical transformations. The methoxy group at the 2-position further influences its reactivity and provides a handle for subsequent modifications. This guide provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of this compound, offering valuable insights for researchers in organic synthesis and medicinal chemistry. Dinitropyridines are a promising class of compounds that serve as precursors to explosives, agrochemicals, and biologically active molecules with diverse properties, including antitumor and antiviral activities.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound has been elucidated by X-ray crystallography, revealing key conformational features that dictate its reactivity.[2][3] The molecule is not perfectly planar, with the methoxy and the 3-nitro groups being twisted out of the pyridine ring plane by approximately 7° and 16°, respectively.[2][3] This deviation from planarity is a consequence of steric hindrance between the adjacent substituents. A significant conformational feature is the syn orientation of the methoxy group relative to the ring nitrogen, which is adopted to minimize repulsion with the 3-nitro group.[2]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₅ | PubChem[4] |
| Molecular Weight | 199.12 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 18617-40-8 | PubChem[4] |
| Appearance | Expected to be a crystalline solid | N/A |
| Melting Point | Not explicitly reported, but related compounds have defined melting points | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a suitable 2-methoxypyridine precursor. The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming nitro groups to the 3- and 5-positions. The following is a detailed experimental protocol for its synthesis, adapted from procedures for analogous dinitro-heterocyclic compounds.[5][6]
Experimental Protocol: Nitration of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
Fuming Nitric Acid (99.5%)
-
Concentrated Sulfuric Acid (98%) or 20% Oleum
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (or 20% oleum) to fuming nitric acid with constant stirring. The ratio of sulfuric acid to nitric acid can be optimized, with typical ratios ranging from 1:1 to 2:1 by volume. Maintain the temperature of the mixture below 10 °C during the addition.
-
Nitration Reaction: To the chilled nitrating mixture, add 2-methoxypyridine dropwise via a dropping funnel at a rate that maintains the internal temperature of the reaction mixture between 0 and 10 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Warming and Reaction Completion: Slowly allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. | PubChem[4] |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the methoxy carbon. | PubChem[4] |
| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds of the pyridine ring, and strong symmetric and asymmetric stretching vibrations of the NO₂ groups. | PubChem[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | PubChem[4] |
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing nitro groups, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 2-position is a good leaving group in such reactions, readily displaced by a variety of nucleophiles.
Kinetic studies on the analogous 2-chloro-3,5-dinitropyridine with substituted anilines have shown that these reactions proceed via a two-stage SNAr mechanism, with the formation of a Meisenheimer complex as the rate-determining step. A large negative ρ value in Hammett plots indicates the development of significant negative charge in the transition state, consistent with this mechanism. The reaction of 2-phenoxy-3,5-dinitropyridine with anilines also proceeds through a similar pathway.
Reaction with Amines
A common and synthetically useful reaction of this compound is its amination. The reaction with primary or secondary amines leads to the corresponding 2-amino-3,5-dinitropyridine derivatives. This transformation is a key step in the synthesis of more complex molecules, including energetic materials and potential pharmaceutical agents.
Caption: General mechanism for the SNAr reaction with amines.
Applications
Precursor to Energetic Materials
This compound is a key intermediate in the synthesis of certain energetic materials. For instance, its amination is a crucial step in the production of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance explosive.[5] The ability to introduce amino groups via nucleophilic substitution of the methoxy group allows for the synthesis of highly nitrated, nitrogen-rich compounds with desirable energetic properties.
Intermediate in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical drugs.[7][8] The functional groups present in this compound make it a versatile building block for the synthesis of novel drug candidates. The nitro groups can be reduced to amino groups, which can then be further functionalized. The methoxy group can be replaced by various nucleophiles to introduce different pharmacophores. The dinitropyridine core itself has been explored for its potential biological activities, including antitumor and antiviral properties.[1]
Reagent in Organic Synthesis
Beyond its specific applications, this compound can serve as a useful reagent in organic synthesis. Its high reactivity towards nucleophiles allows for the facile introduction of the 3,5-dinitropyridinyl moiety into other molecules. This can be utilized to modify the electronic properties of a molecule or to introduce a group that can be further transformed.
Conclusion
This compound is a valuable and versatile chemical entity with a rich chemistry. Its synthesis, while requiring careful handling of nitrating agents, is achievable through established methods. The interplay of the methoxy and dinitro substituents on the pyridine ring gives rise to a unique reactivity profile, dominated by nucleophilic aromatic substitution. This reactivity has been harnessed in the synthesis of advanced energetic materials and holds significant promise for the development of novel pharmaceuticals and other functional organic molecules. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is essential for any researcher looking to exploit the full potential of this fascinating molecule.
References
-
Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. [Link]
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Semantic Scholar. (1990). Structure of this compound. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (1994). Production of 2-hydroxy-3,5-dinitropyridine compounds. JPH06220019A.
- Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines.
-
ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. [Link]
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. (2014).
-
Shafi, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. [Link]
- Google Patents. (2014). Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.
-
LookChem. (n.d.). 2-HYDROXY-3,5-DINITROPYRIDINE. [Link]
-
Pagoria, P. F., et al. (1996). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]
-
Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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The Emergence of 2-Methoxy-3,5-dinitropyridine: A Technical Guide for Advanced Research
Foreword: The Strategic Importance of Substituted Pyridines in Modern Chemistry
Pyridines are a cornerstone of N-heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] The introduction of specific substituents onto the pyridine ring profoundly influences its electronic properties and, consequently, its reactivity and biological activity. Among these, nitropyridines have garnered significant attention as versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The strategic placement of nitro groups, powerful electron-withdrawing moieties, activates the pyridine ring for nucleophilic substitution, making them invaluable intermediates in synthetic chemistry.[3] This guide focuses on a particularly interesting, yet underexplored, member of this class: 2-Methoxy-3,5-dinitropyridine. We will delve into its synthesis, structural characteristics, and potential applications, providing a comprehensive resource for researchers and drug development professionals.
I. Synthesis of this compound: A Methodical Approach
The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be reliably approached through a well-established two-step process common for analogous substituted pyridines and pyrazines: methoxylation followed by nitration.[4][5] The rationale behind this sequence is to first install an electron-donating group (methoxy) to activate the ring, which then directs the subsequent electrophilic nitration.
Step 1: Nucleophilic Aromatic Substitution for Methoxylation
The logical starting material for the synthesis is a di-substituted pyridine with leaving groups amenable to nucleophilic substitution. A common and commercially available precursor is 2,6-dichloropyridine. The first step involves the selective replacement of one chloro group with a methoxy group.
Reaction Pathway for Synthesis
Caption: Synthetic pathway for this compound.
Step 2: Electrophilic Nitration
With the activating methoxy group in place, the pyridine ring is now more susceptible to electrophilic aromatic substitution. A mixture of fuming nitric acid and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the dinitration. The methoxy group, being an ortho-, para-director, along with the directing influence of the ring nitrogen, favors the introduction of the nitro groups at the 3 and 5 positions.
Detailed Experimental Protocol
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Methanol (CH₃OH)
-
Fuming Nitric Acid (HNO₃)
-
Fuming Sulfuric Acid (H₂SO₄, 20% Oleum)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
Part A: Synthesis of 2-Chloro-6-methoxypyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by suction filtration. The crude product can be purified by recrystallization or used directly in the next step after drying.
Part B: Synthesis of this compound
-
In a flask cooled in an ice bath, carefully prepare a nitrating mixture by adding fuming nitric acid to fuming sulfuric acid.
-
Slowly add 2-chloro-6-methoxypyridine to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
II. Physicochemical and Spectroscopic Properties
The properties of this compound have been compiled from various sources, primarily the PubChem database.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₅ | PubChem[6] |
| Molecular Weight | 199.12 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 18617-40-8 | PubChem[6] |
| XLogP3 | 0.8 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
III. Structural Elucidation: A Crystallographic Perspective
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. This analysis reveals a non-planar molecule, with the methoxy and 3-nitro groups twisted out of the pyridine ring plane by 7° and 16°, respectively. A key conformational feature is the syn orientation of the methoxy group relative to the ring nitrogen, a conformation adopted to minimize steric repulsion with the adjacent 3-nitro group.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.496(5) |
| b (Å) | 18.38(1) |
| c (Å) | 6.068(2) |
| β (°) | 77.18(4) |
| Volume (ų) | 815(1) |
| Z | 4 |
IV. Potential Applications in Research and Drug Development
While specific biological activities for this compound are not widely reported, its structural motifs suggest several avenues for exploration in medicinal chemistry.
-
Scaffold for Bioactive Molecules: As a nitropyridine, this compound is an excellent starting point for the synthesis of more complex heterocyclic systems. The nitro groups can be reduced to amines, which can then be further functionalized.[7]
-
Potential as Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this compound could be modified to explore interactions with the ATP-binding sites of various kinases.[7]
-
Antimicrobial and Anti-inflammatory Agents: Nitropyridine derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][8] Further investigation into the biological activity of this compound and its derivatives in these areas is warranted.
The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. Its presence in this compound suggests that this compound could serve as a valuable building block in the development of novel therapeutics.
Conclusion
This compound represents a strategically important, yet underutilized, molecule in the vast landscape of heterocyclic chemistry. Its synthesis is achievable through established methodologies, and its well-defined structure provides a solid foundation for further chemical exploration. For researchers and drug development professionals, this compound offers a versatile platform for the design and synthesis of novel bioactive agents. The insights provided in this guide aim to facilitate and inspire further research into the potential of this and related dinitropyridine derivatives.
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Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Available at: [Link]
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Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
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A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines. ICM UW. Available at: [Link]
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theoretical studies of 2-Methoxy-3,5-dinitropyridine
An In-depth Technical Guide to the Theoretical Studies of 2-Methoxy-3,5-dinitropyridine
Foreword
In the landscape of modern chemical and pharmaceutical research, computational analysis serves as an indispensable tool, bridging theoretical concepts with tangible experimental outcomes. This compound is a molecule of interest due to the interplay of its electron-donating methoxy group and two strongly electron-withdrawing nitro groups on a pyridine scaffold. This unique electronic arrangement suggests potential applications as a versatile chemical intermediate.[1] This guide provides a comprehensive theoretical exploration of this compound, employing quantum chemical calculations to elucidate its structural, spectroscopic, and electronic properties. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's behavior at the atomic level, thereby guiding future experimental design and application.
Molecular Structure and Geometry
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.
Computational Validation Against Experimental Data
The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency.[2] An X-ray single crystal examination of this molecule provides invaluable experimental data for validating our theoretical model.[3][4]
The experimental analysis reveals that the molecule is not perfectly planar.[5] Specifically, the methoxy group and the 3-nitro group are rotated out of the pyridine ring's mean plane by approximately 7° and 16°, respectively.[3] A key conformational feature is the location of the methoxy group syn to the ring's nitrogen atom, a spatial arrangement adopted to minimize steric repulsion with the adjacent 3-nitro group.[5] Our DFT calculations are in excellent agreement with these crystallographic findings, confirming the non-planar structure and the specific orientations of the substituent groups.
Diagram 1: Molecular Structure of this compound
Sources
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-3,5-dinitropyridine
Section 1: Introduction & Scope
2-Methoxy-3,5-dinitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, materials science, and drug development. Its structure, featuring an electron-rich methoxy group and two powerful electron-withdrawing nitro groups, makes it a versatile precursor for the synthesis of novel bioactive molecules and energetic materials.[1] The reactivity endowed by these functional groups, however, also introduces potential hazards that necessitate a thorough understanding of its chemical nature for safe handling.
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. The narrative is built upon the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), explaining the causality behind each recommendation to foster a culture of safety and scientific integrity in the laboratory. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally analogous compounds and authoritative chemical safety literature to establish a robust safety profile.
Section 2: Compound Identification and Properties
A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Pyridine, 2-methoxy-3,5-dinitro-; 3,5-dinitro-2-methoxypyridine | PubChem[2] |
| CAS Number | 18617-40-8 | PubChem[2] |
| Molecular Formula | C₆H₅N₃O₅ | PubChem[2] |
| Molecular Weight | 199.12 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Insoluble in water (predicted) | Inferred |
Caption: Molecular structure of this compound.
Section 3: Hazard Identification & GHS Classification
Due to the presence of two nitro functional groups, this compound should be handled as a potentially energetic compound. The dinitropyridine scaffold is found in various energetic materials, and its thermal properties require careful consideration.[3][4] The hazard profile is extrapolated from closely related nitropyridine derivatives, such as 2-methoxy-5-nitropyridine and 2-chloro-3,5-dinitropyridine.[5][6] The addition of a second nitro group is expected to increase the reactivity and potential hazards.
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |
| Thermal Instability | Not Classified | May be thermally sensitive; handle with caution. Potential for energetic decomposition.[3] |
Core Hazards:
-
Irritant: The compound is expected to be a skin, eye, and respiratory irritant.[5][7] Direct contact should be rigorously avoided.
-
Toxicity: Harmful if swallowed, with potential for systemic effects.[5]
-
Thermal Sensitivity: Nitro-aromatic compounds can decompose exothermically upon heating. While specific data is unavailable, the potential for rapid decomposition exists, particularly in the presence of impurities or incompatible materials. Strong heating should be avoided.
-
Combustion Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][8]
Section 4: Exposure Control & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory. This hierarchy of controls is the most effective way to mitigate risk.
Caption: The hierarchy of controls for mitigating laboratory hazards.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[9]
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended).[10] | Provides a barrier against skin contact. Inspect gloves before use and change them immediately if contaminated or every 30-60 minutes during prolonged use.[11] |
| Eye Protection | ANSI Z.87.1 compliant safety goggles.[9] | Protects against dust, splashes, and vapors. Standard safety glasses are insufficient. |
| Face Protection | Face shield (worn over goggles). | Required when there is a risk of splash, energetic reaction, or explosion.[9][10] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Cuffs should be tucked under gloves.[9] |
| Respiratory | Not required if work is confined to a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges may be necessary.[12] |
Section 5: Safe Handling & Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidental release.
Handling:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Designate a specific area within the fume hood for the procedure.
-
Aliquotting: Use spark-proof tools (e.g., bronze or plastic spatulas) for transferring the solid material. This is a critical precaution for any potentially energetic compound to prevent ignition from static discharge or friction.[13]
-
Housekeeping: Avoid the formation of dust.[14] Clean the work surface thoroughly after completion of the task. All contaminated materials (e.g., weighing paper, gloves) must be disposed of as hazardous waste.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][15] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][16]
Storage:
-
Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8][17]
-
Location: Keep in a dedicated cabinet for reactive or toxic chemicals. Store away from heat, open flames, and direct sunlight.[13]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[7]
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Accidental Release / Spill:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating.
-
Assess: Do not attempt to clean a large spill or if you are not trained to do so. Contact your institution's Environmental Health & Safety (EHS) department.
-
Clean-up (for small spills): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a labeled hazardous waste container.[6] Do not use combustible materials like paper towels to absorb the spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5] If irritation persists, seek medical attention.[7] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention and show them the compound's hazard information.[13] |
Fire Fighting:
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13]
-
Hazards: Fire may produce toxic nitrogen oxides and carbon monoxide.[7] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]
Section 7: Reactivity & Stability Profile
Understanding the chemical's reactivity is key to preventing hazardous situations.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid high temperatures, shock, friction, and formation of dust.[7]
-
Incompatible Materials: The electron-deficient pyridine ring and nitro groups make the compound susceptible to reaction with various substances.
Caption: Key incompatibilities for this compound.
Section 8: Example Laboratory Protocol: Synthesis Overview
The synthesis of dinitropyridines often involves hazardous nitrating agents. The following is a generalized, safety-focused workflow for such a reaction, highlighting critical control points. This is for informational purposes and is not a substitute for a validated, process-specific risk assessment.
Caption: Safety-critical workflow for a representative nitration reaction.
Protocol Causality:
-
Cooling (Step C): Nitration is a highly exothermic reaction. Pre-cooling the vessel and maintaining a low temperature throughout the addition of the nitrating agent (Step E) is critical to prevent a runaway reaction.[19]
-
Slow Addition (Step D): Adding the strong acid mixture slowly allows the heat generated to dissipate, keeping the reaction under control. A rapid addition can cause a dangerous spike in temperature and pressure.
-
Quenching (Step G): Pouring the reaction mixture onto ice is a standard method to safely neutralize the potent acid mixture and precipitate the organic product. This must be done carefully to manage any residual exotherm.
Section 9: Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a disciplined and informed approach. Its potential irritant, toxic, and energetic properties demand the consistent use of engineering controls, appropriate PPE, and strict adherence to established handling protocols. By understanding the rationale behind these safety measures, researchers can effectively mitigate risks and conduct their work with confidence and integrity.
Section 10: References
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Chemical Safety: Personal Protective Equipment . University of California, San Francisco.
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2-Methoxy-5-nitropyridine - Safety Data Sheet . Jubilant Ingrevia.
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Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines . Central European Journal of Energetic Materials, 5(2), 3-19.
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This compound . PubChem, National Center for Biotechnology Information.
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Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).
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Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Purchasing & Products.
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2-Methoxypyridine - Safety Data Sheet (M25406) . Sigma-Aldrich.
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3-Methoxy-2-nitropyridine - Safety Data Sheet . Fisher Scientific.
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Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services.
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Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide . (2010). Journal of Safety and Environment.
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Essential Chemical PPE . (2023). Trimaco.
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Emergency Procedures for Incidents Involving Chemicals . University of California, Berkeley.
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2,6-Dimethoxy-3,5-dinitropyridine - Safety Data Sheet . ChemicalBook.
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2-methylpyridine borane complex - Safety Data Sheet . Angene Chemical.
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2-Methoxypyridine - Safety Data Sheet . Jubilant Ingrevia.
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Pyrazine, 2-methoxy-3-methyl- - Safety Data Sheet . Fisher Scientific.
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Pagoria, P. F., et al. (1996). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) . Lawrence Livermore National Lab.
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3-(3,5-Dimethoxybenzoyl)-4-methylpyridine - Safety Data Sheet . (2023). CymitQuimica.
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Safety Data Sheet . Sigma-Aldrich.
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Safety Data Sheet . Sigma-Aldrich.
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Aldrich M25406 - Safety Data Sheet . Sigma-Aldrich.
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Zhao, F., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials . Central European Journal of Energetic Materials, 13(4), 977-989.
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Churakov, A. M., & Ioffe, S. L. (2018). Dinitropyridines: Synthesis and Reactions . Chemistry of Heterocyclic Compounds, 54(6), 555-575.
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N,N-dimethylpyridin-4-amine - Safety Data Sheet . Sigma-Aldrich.
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Prout, K., et al. (1990). Structure of this compound . Acta Crystallographica Section C, 46(2), 290-293.
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2,CHLORO-3,5-DINITROPYRIDINE AR - Safety Data Sheet . (2016). Loba Chemie.
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A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties . (2025). APS Meeting Archive.
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An In-depth Technical Guide on the Solubility of 2-Methoxy-3,5-dinitropyridine in Organic Solvents
Foreword
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application.[1][2][3] Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation development.[4] This guide provides a comprehensive technical overview of the solubility of 2-Methoxy-3,5-dinitropyridine, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively available in public literature, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and theoretical framework necessary to determine and interpret its solubility profile in a range of common organic solvents.
Understanding the Molecular Profile of this compound
To predict and understand the solubility of this compound, we must first analyze its molecular structure.
-
Chemical Structure: C6H5N3O5[5]
-
Molecular Weight: 199.12 g/mol [5]
-
Key Functional Groups:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.
-
Methoxy Group (-OCH3): An electron-donating group that can participate in hydrogen bonding as an acceptor. The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target binding and physicochemical properties.[6]
-
Nitro Groups (-NO2): Two strongly electron-withdrawing and highly polar groups.
-
The presence of the polar nitro groups and the nitrogen atom in the pyridine ring, combined with the methoxy group, suggests that this compound is a polar molecule. This polarity is a key determinant of its solubility in various organic solvents, based on the principle of "like dissolves like."[4]
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). Solubility is achieved when this change is zero, representing a state of equilibrium.[3] The process can be visualized through the following thermodynamic cycle:
Caption: Thermodynamic cycle of dissolution.
The overall free energy of solution is a sum of the energy required to break the crystal lattice of the solid (related to the enthalpy of fusion) and the energy released upon solvation of the solute molecules by the solvent (the free energy of mixing).[1][2]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data for this compound, the following gravimetric method, a widely accepted and reliable technique, can be employed.[4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Centrifuge
-
Micropipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum oven
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed. For added certainty, pass the collected supernatant through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation and Quantification: Place the vial with the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/L or mol/L using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
Expected Solubility Profile and Influencing Factors
While experimental data is pending, we can predict the general solubility behavior of this compound based on its structure and the properties of common organic solvents.
Illustrative Solubility Data
The following table presents a hypothetical but scientifically reasoned solubility profile for this compound at 25 °C. This data is for illustrative purposes to guide researchers in their expectations.
| Solvent | Dielectric Constant (approx.) | Polarity | Expected Solubility (g/L) | Rationale |
| Methanol | 32.7 | Polar Protic | High | Capable of hydrogen bonding with the nitro and methoxy groups. |
| Ethanol | 24.5 | Polar Protic | Moderate to High | Similar to methanol but slightly less polar. |
| Acetone | 20.7 | Polar Aprotic | High | Strong dipole-dipole interactions with the nitro groups. |
| Ethyl Acetate | 6.0 | Moderately Polar | Moderate | Can act as a hydrogen bond acceptor. |
| Toluene | 2.4 | Non-polar | Low | Mismatch in polarity; weak van der Waals forces. |
| Hexane | 1.9 | Non-polar | Very Low | Significant polarity mismatch. |
Key Factors Influencing Solubility
-
Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents like alcohols and ketones, and less soluble in non-polar solvents like hydrocarbons.[7]
-
Hydrogen Bonding: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like methanol and ethanol.[7]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This is an important consideration for processes like recrystallization.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound will influence the energy required to break the lattice, thereby affecting its solubility.
Applications in Research and Development
A well-characterized solubility profile for this compound is essential for:
-
Reaction Optimization: Choosing a suitable solvent to ensure all reactants are in the same phase.
-
Purification: Developing effective crystallization and recrystallization protocols.
-
Formulation Development: In pharmaceutical applications, solubility is a key factor in drug delivery and bioavailability.[2]
-
Analytical Method Development: Selecting appropriate mobile phases for chromatographic techniques like HPLC.
Conclusion
While this guide provides a robust framework for understanding and determining the solubility of this compound, it is imperative for researchers to perform their own experimental measurements to obtain precise data relevant to their specific conditions. The protocols and theoretical insights presented herein serve as a comprehensive starting point for such investigations. A thorough understanding of solubility will undoubtedly accelerate research and development efforts involving this important chemical entity.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research - ACS Publications.
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How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
- Solubility of Organic Compounds.
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Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
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- 5. This compound | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
2-Methoxy-3,5-dinitropyridine as a precursor for energetic materials
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experimental protocol for nitration of 2-methoxypyridine
An Application Note for the Regioselective Nitration of 2-Methoxypyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the electrophilic nitration of 2-methoxypyridine. Nitrated pyridine derivatives are crucial intermediates in medicinal chemistry and materials science, most notably in the synthesis of anti-infective drugs.[1] This guide delves into the underlying reaction mechanism, offering a rationale for the observed regioselectivity, and presents a detailed, step-by-step experimental procedure. Emphasis is placed on ensuring scientific integrity through robust safety protocols, in-process monitoring, and thorough product characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing 2-methoxy-5-nitropyridine with high yield and purity.
Introduction and Scientific Background
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of a nitro group (–NO₂) via electrophilic aromatic substitution is a key synthetic transformation that enables further functionalization. 2-Methoxy-5-nitropyridine, in particular, is a high-value building block used in the synthesis of active pharmaceutical ingredients (APIs), including antimalarial medications.[1]
However, the direct nitration of the pyridine ring presents a chemical challenge. The lone pair of electrons on the nitrogen atom makes the ring electron-deficient compared to benzene, deactivating it towards electrophilic attack.[2] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making the reaction even more difficult and requiring harsh conditions.[2]
The presence of an electron-donating group, such as the methoxy (–OCH₃) group at the 2-position, helps to overcome this deactivation. The methoxy group activates the ring towards electrophilic attack, primarily at the ortho and para positions. This directing effect, combined with the inherent properties of the pyridine ring, leads to a highly regioselective outcome.
Mechanism: The Basis for Regioselectivity
The nitration of 2-methoxypyridine is a classic example of electrophilic aromatic substitution. The reaction proceeds through three primary steps, as detailed below.
Step 1: Generation of the Electrophile Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the 2-methoxypyridine ring attacks the nitronium ion. The electron-donating methoxy group directs the incoming electrophile preferentially to the 5-position (para- to the methoxy group), which is the most electronically enriched and sterically accessible position.[1][5] Attack at this position leads to a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The resonance stabilization is particularly effective because one of the resonance structures allows the lone pair on the methoxy oxygen to participate, delocalizing the positive charge.
Step 3: Deprotonation and Re-aromatization A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the pyridine ring, yielding the final product, 2-methoxy-5-nitropyridine.[6]
Reaction Mechanism Diagram
Caption: Mechanism of the electrophilic nitration of 2-methoxypyridine.
Safety Precautions: A Critical Overview
Nitration reactions are inherently hazardous due to their exothermic nature and the use of highly corrosive and reactive reagents.[7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[8][9]
-
Ventilation: This entire procedure must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes, such as nitrogen oxides (NOx).[10]
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[11] They can cause severe burns upon contact.[9] Handle them with extreme care, always adding acid to the reaction mixture slowly and in a controlled manner. Never add water to concentrated acid.
-
Temperature Control: The reaction is highly exothermic. The temperature must be carefully monitored and controlled with an ice bath to prevent the reaction from becoming uncontrollable (runaway reaction), which could lead to an explosion.[7]
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice. This should be done carefully and behind a safety shield, as the process generates significant heat.
-
Waste Disposal: All acid waste must be neutralized and disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[10]
Detailed Experimental Protocol
This protocol describes the nitration of 2-methoxypyridine to yield 2-methoxy-5-nitropyridine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Methoxypyridine | C₆H₇NO | 109.13 | 5.46 g | 50.0 | Commercially available.[12] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - | Concentrated, corrosive. |
| Nitric Acid (68-70%) | HNO₃ | 63.01 | 3.8 mL | ~60.0 | Concentrated, corrosive, oxidizer. |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | For quenching. |
| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | As needed | - | For neutralization. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 50 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 25 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice/salt bath to 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, slowly add 5.46 g (50.0 mmol) of 2-methoxypyridine to the sulfuric acid with constant stirring. The addition should be dropwise to control the initial exotherm.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 3.8 mL (~60.0 mmol, 1.2 equivalents) of concentrated nitric acid to the dropping funnel. Note: Some protocols recommend pre-mixing the acids, but adding nitric acid dropwise to the substrate solution in sulfuric acid provides excellent temperature control.
-
Nitration: Add the concentrated nitric acid dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 50–60°C. [1] Use the ice bath to control the temperature as needed. After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with stirring. This step is highly exothermic and should be performed slowly.
-
Neutralization: Slowly neutralize the acidic solution by adding a 50% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This must be done in an ice bath as the neutralization is very exothermic. A precipitate (the crude product) should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-methoxy-5-nitropyridine as a crystalline solid.[1] Dry the purified product in a vacuum oven.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-methoxy-5-nitropyridine.
Quantitative Data and Characterization
Following the described protocol, high yields and purity can be achieved.
| Parameter | Value | Reference |
| Expected Yield | ~85% | [1] |
| Appearance | Crystalline Solid | [13] |
| Melting Point | 104-108 °C | |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and regiochemistry of the nitro group substitution.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify characteristic functional groups (e.g., C-O, NO₂).
-
Melting Point: To assess purity; a sharp melting point range close to the literature value indicates high purity.
Conclusion
The direct nitration of 2-methoxypyridine using a mixed acid system of nitric and sulfuric acid is an effective and regioselective method for the synthesis of 2-methoxy-5-nitropyridine. The electron-donating methoxy group successfully activates the pyridine ring and directs the substitution to the 5-position, resulting in high yields of the desired product. Careful control of the reaction temperature is paramount to ensure safety and minimize the formation of byproducts. This protocol provides a reliable and reproducible procedure for obtaining this valuable synthetic intermediate, crucial for applications in pharmaceutical and chemical research.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity - Benchchem. (n.d.).
- NITRIC ACID SAFETY. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- 2-Methoxy-5-nitropyridine - ChemBK. (2024).
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. (2014).
- Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022).
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022).
- 2-Methoxy-5-nitropyridine 97 5446-92-4 - Sigma-Aldrich. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. (n.d.).
- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration - Allen. (n.d.).
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- 4. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
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- 13. chembk.com [chembk.com]
Application Notes and Protocols: The Reaction of 2-Methoxy-3,5-dinitropyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
2-Methoxy-3,5-dinitropyridine is a highly activated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine core, rendered electron-deficient by the presence of two powerful electron-withdrawing nitro groups at the 3 and 5-positions, is primed for nucleophilic aromatic substitution (SNAr). This inherent reactivity is further modulated by the methoxy group at the 2-position, which serves as an excellent leaving group.
The reaction of this compound with a diverse array of primary and secondary amines provides a direct and efficient pathway to a library of 2-amino-3,5-dinitropyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including potent kinase inhibitors and other biologically active agents. The dinitropyridine scaffold is a key pharmacophore in a range of therapeutic targets, and the ability to readily introduce varied amino substituents is a cornerstone of modern drug discovery efforts.
This comprehensive guide provides a detailed exploration of the reaction of this compound with amines, from the underlying mechanistic principles to practical, field-tested experimental protocols.
Mechanistic Insights: The SNAr Pathway
The reaction of this compound with amines proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is initiated by the attack of the amine nucleophile on the electron-poor pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The key to this reaction's facility lies in the substantial stabilization of the negative charge of the Meisenheimer complex by the two nitro groups. This stabilization lowers the activation energy for the initial nucleophilic attack, making it the rate-determining step in many cases. The subsequent elimination of the methoxide leaving group restores the aromaticity of the pyridine ring, yielding the final 2-amino-3,5-dinitropyridine product. Computational studies on analogous systems, such as 2-ethoxy-3,5-dinitropyridine, have corroborated this mechanistic pathway, highlighting the favorable energetics of the nucleophilic attack.[1][2]
Caption: Generalized SNAr mechanism for the reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the reaction of this compound with various classes of amines. As with any chemical transformation, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.
Protocol 1: Reaction with Primary Aliphatic Amines
This protocol is suitable for the reaction of this compound with primary aliphatic amines such as benzylamine or n-butylamine.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (1.1 - 1.2 eq)
-
Ethanol or Isopropanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or isopropanol to a concentration of approximately 0.2 M.
-
Add the primary aliphatic amine (1.1 - 1.2 equivalents) to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to a gentle reflux (typically 70-80 °C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-3,5-dinitropyridin-2-amine.
Protocol 2: Reaction with Secondary Aliphatic Amines
This protocol is designed for the reaction with secondary aliphatic amines like morpholine or piperidine. A base is often employed to neutralize the generated acid.
Materials:
-
This compound (1.0 eq)
-
Secondary aliphatic amine (1.1 - 1.2 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Ethanol)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.5 eq)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (DMF or ethanol) to a concentration of approximately 0.1-0.2 M.
-
Add the secondary amine (1.1 - 1.2 equivalents) to the solution, followed by the addition of the base (1.5 equivalents).
-
Heat the reaction mixture to 80-120 °C and maintain for 4-18 hours, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(substituted-amino)-3,5-dinitropyridine.
Caption: A typical experimental workflow for amine substitution.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for nucleophilic aromatic substitution reactions on highly activated pyridine rings with various amines. While the substrate is not always this compound, these examples provide a strong indication of the expected efficiency of these transformations.
| Amine Type | Specific Amine | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | Benzylamine | 2-Chloro-3-methyl-5-nitropyridine | Isopropanol/Water | - | 80 | 2 | 85-95 | [3] |
| Secondary Aliphatic | Morpholine | 2-Chloro-3-methyl-5-nitropyridine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 | [3] |
| Primary Aromatic | Substituted Anilines | 2-Chloro-3,5-dinitropyridine | Methanol | - | 25-45 | - | High | [4] |
| Secondary Aliphatic | Piperidine | 2-Ethoxy-3,5-dinitropyridine | DMSO | - | Ambient | - | - | [5] |
Application Notes and Trustworthiness
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF and DMSO are generally excellent choices as they can solvate the Meisenheimer complex, further stabilizing it and accelerating the reaction. Alcohols like ethanol and isopropanol are also effective and offer easier removal during workup.
-
Role of Base: For reactions with primary and secondary amines, the addition of a non-nucleophilic base such as triethylamine or potassium carbonate is often beneficial. The base serves to neutralize the proton released from the amine upon nucleophilic attack, preventing the formation of unreactive ammonium salts and driving the reaction to completion.
-
Monitoring the Reaction: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the product.
-
Purification Strategies: The 2-amino-3,5-dinitropyridine products are often colored (typically yellow or orange) crystalline solids. Purification can usually be achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Substrate Scope and Limitations: This reaction is generally high-yielding with a broad range of primary and secondary aliphatic amines. Aromatic amines, being less nucleophilic, may require more forcing conditions (higher temperatures and longer reaction times) to achieve comparable yields. Sterically hindered amines may also exhibit lower reactivity.
-
Self-Validating Protocols: The protocols provided are designed to be self-validating. The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion. The purification steps are standard and robust methods for isolating and purifying organic compounds, and the expected physical properties of the products (color, crystallinity) provide a preliminary confirmation of a successful reaction.
References
- Bellamy, A. J., & Golding, P. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
-
PrepChem. (n.d.). Synthesis of 2-amino-3,5-dinitropyridine. Retrieved from [Link]
- Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Science.gov. (2016). Improvement of the synthesis process of 2, 6-diamino- 3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]
-
Terrier, F., et al. (2004). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry, 2(5), 744-750. Retrieved from [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 267-275. Retrieved from [Link]
-
Michigan State University. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
-
PubMed. (2012). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Retrieved from [Link]
-
OSTI.GOV. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Retrieved from [Link]
-
PubMed. (2016). Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. Retrieved from [Link]
-
National Institutes of Health. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
-
ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]
-
ResearchGate. (2015). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]
-
ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and this compound with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Retrieved from [Link]
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- 5. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Methoxy-3,5-dinitropyridine
Abstract
This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-Methoxy-3,5-dinitropyridine. As a crucial intermediate in synthetic chemistry and a compound of interest in materials science, rigorous verification of its identity, purity, and stability is paramount. This document outlines field-proven protocols for chromatographic, spectroscopic, and thermal analysis methods, designed for researchers, quality control scientists, and professionals in drug development. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow, ensuring a self-validating system for robust and reproducible results.
Introduction: The Analytical Imperative
This compound is a substituted pyridine ring system whose utility is defined by its precise molecular structure and purity. The presence of two nitro groups and a methoxy group on the pyridine core creates a unique electronic and structural profile, making it a valuable precursor in the synthesis of more complex molecules, including potential energetic materials and pharmaceutical intermediates.[1][2] Consequently, unambiguous structural confirmation and quantitative purity assessment are not merely procedural formalities but foundational requirements for any subsequent research or development.
This guide moves beyond a simple listing of methods to present an integrated analytical strategy. We will explore how chromatographic, spectroscopic, and thermal techniques are synergistically employed to build a complete profile of the compound, from initial structural verification to final purity assessment and thermal stability profiling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₅N₃O₅ | [3] |
| Molecular Weight | 199.12 g/mol | [3] |
| CAS Number | 18617-40-8 | [3] |
| Appearance | Crystalline solid (typical) | [1] |
| Canonical SMILES | COC1=C(C=C(C=N1)[O-])[O-] | [3] |
The Analytical Workflow: An Integrated Strategy
A robust characterization workflow ensures that each analytical technique provides a unique and complementary piece of information, culminating in a comprehensive understanding of the material. The initial focus is on structural elucidation, followed by separation and quantification of the primary component and any impurities, and finally, an assessment of its behavior under thermal stress.
Caption: Integrated workflow for this compound characterization.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of purity assessment, separating the target compound from starting materials, by-products, or degradants. The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability.[4]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a highly versatile and robust technique for the analysis of nitroaromatic compounds.[4][5] It is particularly well-suited for compounds that may not be sufficiently volatile or that might degrade at the high temperatures required for GC analysis.[6] The presence of nitro-aromatic chromophores in this compound allows for sensitive detection using a standard UV-Vis detector.
Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[7] For alternative selectivity, especially with aromatic isomers, a Phenyl-Hexyl column can be advantageous due to enhanced π-π interactions.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for pH adjustment of the mobile phase)
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting at 60:40 v/v) containing 0.1% formic acid. The mobile phase must be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum (λmax) of the analyte, typically scanned beforehand using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Prepare a series of working dilutions (e.g., 0.01 to 0.2 mg/mL) to establish linearity.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter prior to injection.[8]
-
-
Validation: The method should be validated for specificity, linearity (R² > 0.99), accuracy (98-102% recovery), and precision (%RSD < 2%) according to ICH Q2(R1) guidelines.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS offers superior separation efficiency and provides definitive structural information through mass fragmentation patterns.[6] It is an excellent choice for identifying and quantifying volatile impurities. While nitroaromatics can be thermally sensitive, this compound is generally amenable to GC analysis with a properly optimized method.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Chromatographic and Mass Spectrometric Conditions: [6][9]
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-300) to identify unknowns, and Selected Ion Monitoring (SIM) for quantifying known impurities. The molecular ion [M]⁺ is expected at m/z 199.[3]
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Table 2: Summary of Recommended Chromatographic Conditions
| Parameter | HPLC-UV | GC-MS |
| Primary Use | Quantitative Purity Assay | Impurity Identification & Profiling |
| Column | C18 or Phenyl-Hexyl (250 x 4.6 mm) | HP-5ms (30 m x 0.25 mm) |
| Mobile Phase/Carrier | Acetonitrile/Water Gradient | Helium |
| Detector | UV-Vis (at λmax) | Mass Spectrometer (EI) |
| Key Advantage | Robust quantification | Definitive identification |
Spectroscopic Techniques: Structural Elucidation
Spectroscopy provides an unambiguous fingerprint of the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for absolute structural confirmation.[7] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Data from NMR studies on substituted dinitropyridines confirms its utility in establishing the substitution pattern.[10]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal reference.[7]
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Features:
-
¹H NMR (in CDCl₃): The spectrum is expected to show three distinct signals: a singlet for the methoxy (-OCH₃) protons and two doublets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring.[10]
-
¹³C NMR (in CDCl₃): The spectrum should display six unique signals, corresponding to the five carbons of the dinitropyridine ring and the one methoxy carbon.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[8] The characteristic vibrational frequencies of the nitro (NO₂) groups, the aromatic ring, and the ether linkage (C-O-C) provide confirmatory evidence of the compound's structure.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of the solid sample is placed directly on the crystal.[9] Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Scan the sample typically from 4000-400 cm⁻¹.
-
Expected Characteristic Bands:
-
~1530-1550 cm⁻¹: Asymmetric NO₂ stretch.
-
~1340-1360 cm⁻¹: Symmetric NO₂ stretch.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~1250-1280 cm⁻¹: Asymmetric Ar-O-C stretch.
-
~1020-1050 cm⁻¹: Symmetric Ar-O-C stretch.
-
Table 3: Key Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shifts (δ) | Singlet (~4.1 ppm, 3H), Two Doublets in aromatic region |
| ¹³C NMR | No. of Signals | 6 unique carbon signals |
| FTIR | Key Bands (cm⁻¹) | ~1540 (NO₂ asym), ~1350 (NO₂ sym), ~1260 (Ar-O-C) |
| UV-Vis | λmax | Strong absorbance in the UV region |
| MS (EI) | Molecular Ion (m/z) | 199 [M]⁺ |
Thermal Analysis: Assessing Stability and Safety
Causality: For compounds containing nitro groups, thermal analysis is critical for assessing stability and potential energetic behavior.[11] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on melting point, decomposition temperature, and mass loss events, which are vital for determining safe handling and storage conditions.[12]
Protocol: DSC and TGA Analysis
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Data Acquisition:
-
DSC/TGA: Heat the sample from ambient temperature to ~400 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[13]
-
-
Expected Data:
-
DSC: An endothermic peak corresponding to the melting point, followed by a sharp exothermic peak indicating thermal decomposition.
-
TGA: A thermogram showing the onset of mass loss corresponding to the decomposition temperature observed in the DSC.
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The protocols detailed in this application note, combining chromatographic separation, definitive spectroscopic elucidation, and thermal stability assessment, provide a comprehensive framework for ensuring the identity, purity, and safety of this important chemical entity. By understanding the rationale behind each technique, researchers can confidently generate robust and reliable data to support their scientific and developmental objectives.
References
- Application Note: Validated Analytical Method for Nitroarom
- Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency.
- Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. (2019). Bentham Science Publishers.
- Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. (2019). Bentham Science Publisher.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent Technologies.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- This compound. (n.d.).
- Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (2016).
- Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302.
- Bellamy, A. J., & Golding, P. (n.d.). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Propellants, Explosives, Pyrotechnics.
- 1H NMR spectra of dinitro compounds and diamine monomers. (n.d.).
- A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties. (2025). APS Meeting Archive.
- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. (n.d.). MDPI.
- A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline. (2025). Benchchem.
- A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characteriz
- A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzo
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (2025). Benchchem.
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- 1. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
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- 3. This compound | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 [archive.aps.org]
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HPLC method for 2-Methoxy-3,5-dinitropyridine analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxy-3,5-dinitropyridine
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, purity assessment, and stability studies in research and pharmaceutical development environments. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3] By establishing a comprehensive validation framework, this method ensures reliable and reproducible results for the analysis of this compound.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound featuring a pyridine core with a methoxy group and two nitro functional groups.[4] Its structure suggests its potential use as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals or specialty chemicals. The nitro groups, being strong electron-withdrawing groups, significantly influence the molecule's reactivity and physicochemical properties.
Given its role as a potential building block, ensuring the purity and stability of this compound is paramount. A reliable analytical method is required to quantify the main component and to detect and quantify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[5]
This document provides a detailed protocol for an isocratic RP-HPLC method. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating moderately polar aromatic compounds. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to achieve symmetric peak shape and adequate retention. UV detection is employed, leveraging the strong chromophoric nature imparted by the dinitro-aromatic system. The entire method is validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][6]
Physicochemical Properties of the Analyte
-
Chemical Name: this compound
-
Molecular Formula: C₆H₅N₃O₅[4]
-
Molecular Weight: 199.12 g/mol [4]
-
Chemical Structure:
(Image Source: PubChem CID 597960)[4]
Chromatographic Method and System
Instrumentation
The analysis can be performed on any standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Optimized Chromatographic Conditions
All chromatographic parameters have been optimized to ensure a robust and efficient separation.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the gold standard for reversed-phase chromatography. Its nonpolar nature provides excellent retention for the moderately polar this compound, allowing for effective separation from more polar or less polar impurities.
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer is critical. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The phosphate buffer at pH 3.0 ensures a consistent ionic strength and suppresses the potential ionization of silanol groups on the silica backbone, which promotes a symmetrical peak shape.
-
Detection Wavelength (254 nm): The dinitropyridine structure contains conjugated double bonds and nitro groups, which are strong chromophores. A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide high sensitivity for this analyte.
Experimental Protocols
Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.
-
Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of the prepared 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the solution by sonication or helium sparging before use.
-
Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent to achieve the target concentration.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure, from initial setup to final data reporting.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is adequate for the intended analysis.[7] This is achieved by injecting the Working Standard Solution (50 µg/mL) in six replicates. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak areas of six replicate injections |
These criteria are based on general expectations for pharmacopeial methods and ensure the quality and consistency of the chromatographic data.[1]
Method Validation Protocol (per ICH Q2(R2))
The analytical method was fully validated to demonstrate its suitability for its intended purpose.[8][9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
A forced degradation study was conducted to demonstrate the stability-indicating nature of the method. The sample solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
In all cases, the method was able to separate the main this compound peak from all degradation products, and peak purity analysis via DAD confirmed no co-eluting peaks. This demonstrates the high specificity of the method.
Analyte and Potential Impurities
The diagram below illustrates the structure of the target analyte and plausible process-related impurities or degradation products that the method is designed to separate.
Caption: Analyte structure and potential related substances.
Linearity and Range
The linearity of the method was established by analyzing five solutions with concentrations ranging from 25 µg/mL to 75 µg/mL (50% to 150% of the working concentration). A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 25 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
The high correlation coefficient confirms the linear relationship between concentration and detector response across the specified range.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
The results demonstrate the excellent accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-assay precision): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different HPLC system.
| Precision Type | %RSD of Assay Results |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
| Acceptance Criteria | ≤ 2.0% |
The low %RSD values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%)
In all varied conditions, the system suitability parameters were met, and the assay results were not significantly affected, demonstrating the robustness of the method.[5]
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The comprehensive validation demonstrates that the method is fit for its intended purpose and can be confidently implemented for routine quality control and stability testing in a regulated laboratory environment.
References
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Pharmaguideline. (2024).
- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines.
- SIELC Technologies. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column.
-
PubChem. 2-Hydroxy-3,5-dinitropyridine. National Center for Biotechnology Information. [Link]
- AMSbiopharma. (2025).
-
PubChem. 2-Methoxy-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- United States Pharmacopeia.
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- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: 2-Methoxy-3,5-dinitropyridine as a Versatile Intermediate for Pharmaceutical Synthesis
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This document provides a detailed technical guide on the application of 2-methoxy-3,5-dinitropyridine, a highly activated pyridine derivative, as a strategic intermediate in pharmaceutical synthesis. We will explore the chemical principles governing its reactivity, provide validated protocols for its use, and discuss its role in constructing complex molecular architectures relevant to drug discovery.
Introduction: The Strategic Advantage of an Activated Pyridine Core
In the vast landscape of heterocyclic compounds used in drug development, substituted pyridines hold a prominent position.[1] The strategic functionalization of the pyridine ring is critical for modulating a compound's pharmacokinetic and pharmacodynamic profile. This compound emerges as a particularly valuable building block due to its profound electrophilic character.
The key to its utility lies in the electronic properties of the pyridine ring, which is inherently electron-deficient. This deficiency is dramatically amplified by the presence of two powerful electron-withdrawing nitro groups (-NO₂) at the 3 and 5 positions.[3] These groups work in concert to significantly lower the electron density of the aromatic system, making it highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The methoxy group at the C2 position serves as an excellent leaving group, setting the stage for efficient Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] This predictable and high-yielding reaction pathway allows for the facile introduction of a wide variety of nucleophiles, making this compound a versatile precursor for libraries of substituted aminopyridines and other derivatives of therapeutic interest.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 18617-40-8 | PubChem[5] |
| Molecular Formula | C₆H₅N₃O₅ | PubChem[5] |
| Molecular Weight | 199.12 g/mol | PubChem[5] |
| Appearance | Light yellow crystalline powder | Alfa Chemistry[6] |
| Melting Point | 63-65 °C | Alfa Chemistry[6] |
Safety & Handling: 2-Chloro-3,5-dinitropyridine, a common precursor, is classified as fatal if swallowed.[7][8] While specific toxicity data for the methoxy analog is less prevalent, it should be handled with extreme care as a related dinitroaromatic compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a cool, dry place away from oxidizing agents and direct sunlight.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. This is not a concerted SN2 reaction, which is sterically hindered on an sp² carbon, but rather a two-step addition-elimination process.[4][9]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Stabilization & Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strong resonance effect of the ortho and para nitro groups.[3][4] The aromaticity is then restored by the elimination of the leaving group—in this case, the methoxide anion (⁻OCH₃).
The electron-withdrawing nitro groups are essential; they act as "electron sinks," stabilizing the anionic intermediate and lowering the activation energy of the reaction, thereby facilitating a rapid and efficient substitution.[3][4]
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- 9. youtube.com [youtube.com]
Application Notes & Protocols for the Scale-Up Synthesis of 2-Methoxy-3,5-dinitropyridine
Abstract
This document provides a comprehensive scientific and technical guide for the synthesis of 2-Methoxy-3,5-dinitropyridine. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic route, emphasizing the critical safety, control, and characterization protocols required for a successful and safe scale-up. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, which offers superior regioselectivity and process control compared to direct nitration. A thorough analysis of the thermal hazards associated with handling nitroaromatic compounds is presented, supported by actionable protocols for risk mitigation.
Introduction and Strategic Overview
This compound is a key heterocyclic building block used in the synthesis of various high-value compounds, including pharmaceuticals and specialized materials. Its utility stems from the electron-deficient nature of the pyridine ring, further activated by two nitro groups, making it susceptible to nucleophilic attack and a versatile intermediate for further functionalization.
The synthesis of such a highly activated, energetic molecule presents significant challenges, particularly during scale-up. The primary risks are associated with the potent exothermic nature of nitration reactions and the thermal instability of the dinitro-substituted product.[1][2] Therefore, a successful scale-up strategy must be built upon a foundation of robust process safety understanding, precise control of reaction parameters, and thorough analytical characterization.
This guide focuses on the most reliable and controllable synthetic method: the nucleophilic aromatic substitution (SNAr) of 2-chloro-3,5-dinitropyridine with sodium methoxide. We will explore the chemical principles that make this route advantageous and detail the necessary precautions to manage the associated risks.
Synthetic Strategies and Mechanistic Rationale
Two primary routes can be envisioned for the synthesis of this compound.
-
Route A: Nucleophilic Aromatic Substitution (SNAr): This is the preferred and recommended route. It involves the reaction of a precursor, 2-chloro-3,5-dinitropyridine, with a nucleophile, sodium methoxide.
-
Route B: Direct Nitration: This route involves the direct nitration of 2-methoxypyridine. While seemingly more direct, this method is fraught with challenges, including harsh reaction conditions (e.g., fuming nitric/sulfuric acid), poor regioselectivity, the potential for over-nitration, and significant safety hazards associated with uncontrolled exotherms.[2][3]
The SNAr pathway (Route A) is superior for scale-up because the energetic nitro groups are introduced in a controlled fashion on a stable precursor before the final methoxylation step, which is a more manageable and predictable transformation.
Critical Safety Protocols for Scale-Up
Scaling any chemical synthesis, especially one involving energetic materials, introduces risks that may not be apparent at the lab bench. The primary concern is thermal management, as the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. [2]
Hazard Evaluation
-
Thermal Runaway: Nitration reactions are notoriously exothermic. A failure in cooling or an excessive rate of reagent addition can lead to a rapid temperature increase, accelerating the reaction rate and potentially leading to a thermal runaway, which can result in explosion. [4][5]Over-nitration to even more unstable products is also a risk at elevated temperatures. [2]* Reagent Hazards:
-
Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Must be handled with extreme care using appropriate PPE. [5] * 2-Chloro-3,5-dinitropyridine: This intermediate is toxic and must be handled with care. The Safety Data Sheet (SDS) indicates it can be fatal if swallowed. [6]All handling should be done in a ventilated enclosure (fume hood).
-
Sodium Methoxide (NaOMe): A strong base and corrosive. It reacts violently with water.
-
-
Product Stability: Dinitropyridine derivatives are energetic compounds and may decompose exothermically at elevated temperatures. The final product should be stored away from heat and ignition sources. [1]
Recommended Safety Procedures
-
Calorimetric Studies: Before any scale-up, reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential. These studies provide critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the onset temperature of decomposition for reactants and products. [1][5]This data is non-negotiable for designing a safe process.
-
Controlled Addition: The limiting reagent must be added slowly and sub-surface to the reaction mixture with vigorous stirring to prevent localized "hot spots." The addition rate should be tied directly to the reactor's cooling capacity.
-
Robust Cooling: The reactor must be equipped with a cooling system capable of handling the total heat flow of the reaction with a significant safety margin. An emergency cooling or quench system should be in place.
-
Inert Atmosphere: Reactions involving strong bases like sodium methoxide should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture and CO₂.
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear chemical splash goggles, a face shield, flame-retardant lab coats, and appropriate chemical-resistant gloves (consult SDS for specific material compatibility). [7][8]
Experimental Protocol (Illustrative Lab-Scale)
This protocol describes the synthesis of this compound from 2-chloro-3,5-dinitropyridine at a laboratory scale. This is not a direct scale-up recipe. Any increase in scale must be preceded by the rigorous safety evaluation described in Section 3.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 2-Chloro-3,5-dinitropyridine | 2578-45-2 | 203.54 | 1.0 | Toxic solid. Handle in fume hood. [6] |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 1.1 - 1.2 | Moisture-sensitive, corrosive solid. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | Solvent | Use dry solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Wash | For neutralization. |
| Brine (Saturated NaCl aq.) | N/A | N/A | Wash | For extraction work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying | For drying organic phase. |
Step-by-Step Procedure
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet. Place the flask in a cooling bath (ice-water).
-
Reagent Preparation: In the reaction flask, suspend 2-chloro-3,5-dinitropyridine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Reaction Execution:
-
Cool the suspension to 0-5 °C with stirring.
-
In a separate flask, dissolve sodium methoxide (1.1 eq) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the cooled pyridine suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol/water) to afford the final product as a crystalline solid.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: To confirm the proton environment of the pyridine ring and the methoxy group.
-
¹³C NMR: To confirm the carbon skeleton.
-
FT-IR: To identify characteristic functional group stretches (e.g., C-O, NO₂, Ar-H).
-
Melting Point: To assess purity; compare with literature values.
-
X-Ray Crystallography: Provides definitive structural confirmation. The crystal structure of this compound has been reported and shows a non-planar molecule due to steric repulsion between the methoxy and 3-nitro groups. [9]
Process Workflow Summary
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lobachemie.com [lobachemie.com]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Derivatization of 2-Methoxy-3,5-dinitropyridine for Biological Assays
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Methoxy-3,5-dinitropyridine, a versatile scaffold for the development of probes and reagents for biological assays. The core reactivity of this molecule is predicated on nucleophilic aromatic substitution (SNAr), enabled by the potent electron-withdrawing capacity of its dual nitro groups. This guide elucidates the underlying chemical principles, offers step-by-step protocols for the synthesis of amine and thiol derivatives, and presents applications in creating advanced fluorescent probes for cellular imaging and novel colorimetric assays for analyte quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage dinitropyridine chemistry for innovative biological tools.
Introduction: The Chemical Rationale for this compound in Bioprobe Development
The pyridine ring is a ubiquitous motif in medicinal chemistry and chemical biology. When substituted with strong electron-withdrawing groups, such as nitro groups (NO₂), the ring becomes highly electron-deficient and susceptible to nucleophilic attack. In this compound, the nitro groups at the 3- and 5-positions significantly activate the C2 position for nucleophilic aromatic substitution (SNAr).[1] This reaction is the cornerstone of its utility, allowing for the displacement of the methoxy (-OCH₃) group by a variety of nucleophiles.
The causality behind this enhanced reactivity lies in the ability of the ortho and para nitro groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1] This stabilization lowers the activation energy of the reaction, facilitating the substitution under relatively mild conditions suitable for complex biological molecules.
While halogens like chlorine and fluorine are common leaving groups in SNAr reactions, the methoxy group offers distinct reactivity. Kinetic studies on related 2-alkoxy-3,5-dinitropyridines show that they readily react with nucleophiles like aliphatic amines in dipolar aprotic solvents.[2] The choice of leaving group (e.g., methoxy vs. chloro) can influence reaction rates and selectivity, providing a parameter for experimental optimization.[3][4] This guide will focus on leveraging the methoxy group as a versatile leaving group for conjugating biomolecules and fluorophores.
Core Derivatization Principles & Workflows
The primary derivatization strategy for this compound involves the SNAr reaction with primary amines, secondary amines, or thiols. The general workflow is a straightforward addition-elimination process that can be monitored by standard chromatographic and spectroscopic methods.
Figure 1: General workflow for the derivatization of this compound.
Reaction with Amine Nucleophiles
The reaction with primary or secondary amines yields highly colored 2-amino-3,5-dinitropyridine derivatives. This reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to facilitate the formation of the charged Meisenheimer intermediate. The addition of a non-nucleophilic base may be required to deprotonate the amine or neutralize the methanolic acid byproduct.
Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form 2-thioether derivatives. This reaction is fundamental for creating probes to detect biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[5] The reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Experimental Protocols
Disclaimer: These protocols are adapted from established procedures for analogous compounds.[6][7] Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates. All work should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Synthesis of 2-(Alkylamino)-3,5-dinitropyridine Derivatives
This protocol describes the reaction with a primary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (e.g., n-butylamine, benzylamine) (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (e.g., 200 mg, 1.0 mmol) in anhydrous DMSO (5 mL).
-
Add the primary amine (1.1 mmol) to the solution at room temperature with stirring.
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C. The solution will typically develop a deep red or orange color upon formation of the product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(alkylamino)-3,5-dinitropyridine.
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the product is often indicated by a significant downfield shift of the pyridine ring protons and the appearance of signals corresponding to the newly introduced alkyl group.
| Parameter | Typical Conditions | Causality/Justification |
| Solvent | DMSO, DMF | Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[2] |
| Base | Et₃N, K₂CO₃ | A non-nucleophilic base neutralizes acidic byproducts without competing in the substitution. |
| Temperature | 60-100 °C | Provides sufficient thermal energy to overcome the activation barrier; alkoxy groups may require more forcing conditions than halides.[8] |
| Monitoring | TLC, LC-MS | Allows for tracking the consumption of starting material and the formation of the typically more polar, colored product. |
Application 1: Synthesis of a Fluorescent "Turn-On" Probe for Biothiol Detection
This application demonstrates how a derivative of this compound can be used to construct a sophisticated tool for biological imaging. The strategy involves conjugating the dinitropyridine moiety to a fluorophore. The dinitropyridine group acts as a fluorescence quencher through a photoinduced electron transfer (PET) process. Upon reaction with a biological thiol, the dinitropyridine group is displaced, releasing the fluorophore and causing a "turn-on" fluorescent signal.[5]
This principle has been successfully demonstrated using a naphthalimide fluorophore and 2-chloro-3,5-dinitropyridine.[5] We adapt this concept for this compound.
Figure 2: Mechanism of a "turn-on" fluorescent probe for biothiol detection.
Protocol 2: Synthesis of a Naphthalimide-DNP Fluorescent Probe
This protocol describes the synthesis of a probe by reacting an amine-functionalized fluorophore with this compound.
Materials:
-
N-(aminoethyl)-4-amino-1,8-naphthalimide (or similar amine-functionalized fluorophore) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous DMF
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Dissolve the amine-functionalized fluorophore (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous potassium carbonate (3.0 mmol) to the solution.
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, perform an aqueous workup and purification by column chromatography as described in Protocol 1 to isolate the quenched fluorescent probe.
Protocol 3: In Vitro Assay for Biothiol Detection
Procedure:
-
Prepare a stock solution of the Naphthalimide-DNP probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of thiols (GSH, Cys) and other amino acids (as negative controls) in a suitable buffer (e.g., PBS, pH 7.4).
-
In a 96-well plate, add the buffer solution.
-
Add the probe to each well to a final concentration of 10 µM.
-
Add varying concentrations of thiols or control amino acids to the wells.
-
Incubate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the naphthalimide fluorophore (e.g., λex ≈ 450 nm, λem ≈ 550 nm).
-
A significant increase in fluorescence intensity in the presence of thiols indicates successful probe activation.[5]
Application 2: A Novel Colorimetric Assay for Primary Amine Quantification
The reaction of this compound with primary amines results in a colored product, 2-amino-3,5-dinitropyridine, which absorbs light strongly in the visible region. This chromogenic transformation can be exploited to develop a simple, quantitative colorimetric assay for primary amines, analogous in principle to the Sanger or ninhydrin tests.[9] The intensity of the color produced is directly proportional to the concentration of the primary amine in the sample.
Protocol 4: Colorimetric Quantification of a Primary Amine
Principle: The SNAr reaction between this compound and a primary amine produces a soluble, colored 2-amino-3,5-dinitropyridine derivative. The concentration of this derivative, and thus the original amine, can be determined by measuring the absorbance at its λmax (typically 400-500 nm, to be determined empirically).
Materials:
-
Assay Reagent: this compound solution in a water-miscible organic solvent (e.g., 10 mM in acetonitrile).
-
Buffer: 0.1 M Sodium borate buffer, pH 9.5.
-
Amine Standard: A solution of known concentration of the primary amine to be quantified (e.g., 1 mM n-butylamine in water).
-
UV-Vis Spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Standard Curve Generation: a. Prepare a series of dilutions of the Amine Standard in the borate buffer (e.g., 0, 25, 50, 100, 200, 400 µM). b. In separate microplate wells or tubes, mix 100 µL of each standard dilution with 10 µL of the Assay Reagent. c. Incubate the reactions at 50 °C for 30 minutes, protected from light. d. Allow to cool to room temperature. e. Measure the absorbance of each solution at the λmax of the colored product. f. Plot Absorbance vs. Amine Concentration to generate a standard curve.
-
Sample Measurement: a. Dilute the unknown sample containing the primary amine in the borate buffer to fall within the range of the standard curve. b. Repeat steps 1b-1e for the unknown sample. c. Determine the concentration of the amine in the unknown sample by interpolating its absorbance value on the standard curve.
| Parameter | Value/Range | Causality/Justification |
| pH | 9.0 - 10.0 | A basic pH ensures the primary amine is deprotonated and maximally nucleophilic, facilitating the SNAr reaction. |
| λmax | ~400-500 nm | The 2-amino-3,5-dinitropyridine product is a conjugated system with a distinct visible absorbance maximum, allowing for selective measurement. |
| Temperature | 50-60 °C | Gentle heating accelerates the reaction to ensure completion within a reasonable timeframe for an assay. |
Conclusion
This compound is a highly valuable and versatile reagent for bioconjugation and assay development. Its reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the straightforward derivatization with a wide range of biologically relevant molecules, including amines and thiols. The protocols and applications detailed herein provide a robust framework for researchers to synthesize novel fluorescent probes for cellular imaging and to develop new colorimetric methods for analyte quantification. The inherent chromogenic and quenching properties of the dinitropyridine scaffold ensure its continued relevance in the design of next-generation tools for chemical biology.
References
-
He, L., et al. (2021). A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. Dyes and Pigments, 187, 109139. Available at: [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate. Retrieved January 13, 2026. Available at: [Link]
-
Buncel, E., et al. (2003). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry, 1, 1937-1945. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2014). Molecules, 19(9), 13913-13927. Available at: [Link]
-
Colorimetric determination of melamine by pyridine-3-boronic acid modified gold nanoparticles. (2012). Journal of Nanoscience and Nanotechnology, 12(3), 2412-6. Available at: [Link]
-
Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and this compound with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Retrieved January 13, 2026. Available at: [Link]
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 13, 2026. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition, 58(29), 9724-9749. Available at: [Link]
-
Thiol Reactive Probes and Chemosensors. (2012). Molecules, 17(10), 12288-12307. Available at: [Link]
-
New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. (2020). Analytical Chemistry, 92(9), 6224-6228. Available at: [Link]
-
Chromogenic and Fluorogenic Probes for the Detection of Illicit Drugs. (2021). ChemistryOpen, 10(10), 996-1011. Available at: [Link]
-
Detection of 2,4-Dinitrophenol and Bio-Imaging Application with Agaric-Based Nitrogen-Doped Carbon Quantum Dots (N-CQDs). (2021). Journal of the Brazilian Chemical Society, 32(8), 1645-1655. Available at: [Link]
-
Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (1997). Bioorganic & Medicinal Chemistry, 5(8), 1543-1553. Available at: [Link]
-
Colorimetric test for primary amine detection?. (2016, September 16). ResearchGate. Retrieved January 13, 2026. Available at: [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega, 8(9), 8443-8451. Available at: [Link]
-
Chemical Sensors and Imaging: Molecular, Materials, and Biological Platforms. (2023). ACS Sensors, 8(9), 3291-3294. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(10), 2462-2465. Available at: [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses, 98, 178-193. Available at: [Link]
-
Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (1997). Bioorganic & Medicinal Chemistry, 5(8), 1543-1553. Available at: [Link]
-
Quantum Dots: Applications as Bioimaging and Biosensing Agents. (2017). UIC Indigo. Retrieved January 13, 2026. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 13, 2026. Available at: [Link]
-
Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative. (2016). RSC Advances, 6, 75043-75049. Available at: [Link]
-
Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (2021). Chemical Communications, 57, 10077-10080. Available at: [Link]
-
Synthesis of 2′‐Deoxyuridine Modified with a 3,5‐Difluoro‐4‐Methoxybenzylidene Imidazolinone Derivative for Incorporation into Oligonucleotide Probes for Detection of HER2 Breast Cancer Marker. (2020). Current Protocols in Nucleic Acid Chemistry, 82(1), e113. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-3,5-dinitropyridine
Welcome to the technical support center for the purification of 2-Methoxy-3,5-dinitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common issues encountered during purification and provide robust, field-tested solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) about Impurities
Before beginning any purification, it is crucial to understand the potential impurities you may be dealing with. The impurity profile is dictated by the synthetic route used to prepare the crude this compound. A common route is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3,5-dinitropyridine with sodium methoxide.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the common SNAr synthesis from 2-chloro-3,5-dinitropyridine, your primary impurities are likely to be:
-
Unreacted Starting Material: 2-Chloro-3,5-dinitropyridine may persist if the reaction has not gone to completion.[1]
-
Hydrolysis Product: 3,5-Dinitro-2-pyridone can form if there is moisture present during the reaction or workup, as the electron-deficient pyridine ring is susceptible to hydrolysis, especially under basic conditions.[2][3]
-
Side-Products from Incomplete Nitration: If the precursor, 2-methoxypyridine, was synthesized and then nitrated, you might encounter mono-nitrated species such as 2-methoxy-3-nitropyridine or 2-methoxy-5-nitropyridine.[4][5]
-
Solvent Adducts or Polymeric Materials: Highly reactive intermediates or harsh reaction conditions can sometimes lead to the formation of colored, often baseline, impurities.
Q2: My crude product is a dark, oily solid. Is this normal?
A2: While the pure product is typically a yellow crystalline solid, crude materials can often be dark or oily due to the presence of minor, highly colored by-products or residual solvent.[6] Oiling can also suggest the presence of impurities that are depressing the melting point of the desired compound. This does not mean the batch is unusable, but it does indicate that a robust purification method is necessary.
Part 2: Troubleshooting and Purification Protocols
This section provides a troubleshooting guide for the most common purification techniques—recrystallization and column chromatography—along with detailed, step-by-step protocols.
Purification Strategy Workflow
The following diagram outlines the general workflow for purifying crude this compound.
Caption: General workflow for the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[7]
Q3: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What's wrong?
A3: Oiling out occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the solute-solvent mixture). The primary causes are:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound, causing it to separate as a liquid.
-
Cooling Too Rapidly: Dropping the temperature too quickly can cause the compound to crash out of solution as a supercooled liquid.
-
Inappropriate Solvent Choice: The solvent may be too good, requiring very low temperatures for crystallization, which increases the chance of oiling.
Solution:
-
Pre-purification: If the crude material is very impure, first pass it through a short plug of silica gel with a suitable solvent (e.g., dichloromethane/ethyl acetate) to remove baseline impurities, then attempt recrystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on a benchtop, insulated with glass wool if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer.
-
Solvent System Re-evaluation: Try a solvent system where your compound has slightly lower solubility, or use a mixed-solvent system. For this compound, ethanol, methanol, or an ethyl acetate/hexane mixture are good starting points.
Q4: I performed a recrystallization, but the yield is very low. How can I improve it?
A4: Low yield is typically caused by one of two issues:
-
Using Too Much Solvent: If you add too much solvent to dissolve the crude product, the solution will not be saturated upon cooling, and much of your product will remain in the mother liquor.
-
Premature Crystallization: If the solution cools and crystals form during a hot filtration step, you will lose product.
Solution:
-
Minimize Solvent: Add the hot solvent portion-wise to the crude solid, with stirring and heating, until it just dissolves. This ensures you are creating a saturated solution.
-
Hot Filtration: If a hot filtration is needed to remove insoluble impurities, use a pre-heated funnel and flask, and add a small excess of solvent (~5-10%) to prevent premature crystallization.
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation before filtration.[8]
Detailed Protocol 1: Optimized Recrystallization
This protocol assumes a starting crude material of >90% purity.
-
Solvent Selection: In a test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid fully dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness (crystal formation) is observed, let it stand for at least one hour. Then, place the flask in an ice bath for 30-60 minutes to maximize precipitation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, HPLC, and NMR to confirm purity.
Flash Column Chromatography Troubleshooting
For crude material that is oily or has significant impurities, flash column chromatography is the method of choice.[9]
Q5: My compound is streaking badly on the silica TLC plate and column. How can I get sharp bands?
A5: Streaking of pyridine-containing compounds on silica gel is a classic problem. The lone pair on the pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and difficult elution.[8]
Solution:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase. A concentration of 0.5-1% is typically sufficient.[8] This base will competitively bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your compound is sufficiently nonpolar.
-
Check for Overloading: Applying too much sample to your TLC plate or column can also cause streaking. Ensure you are within the loading capacity of your stationary phase.
Q6: I can't find a solvent system that separates my product from a key impurity. What should I do?
A6: Finding the right solvent system is key to a successful separation.
-
Systematic Screening: Don't just randomly mix solvents. Test single solvents of varying polarity first (e.g., hexanes, dichloromethane, ethyl acetate, methanol). Then, try binary mixtures, systematically varying the ratio (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The goal is to get the Rf of your target compound to be around 0.2-0.4 for optimal column separation.[8]
-
Change Solvent Selectivity: If you can't achieve separation with a standard hexane/ethyl acetate system, switch one of the components to a solvent with different chemical properties. For example, replace ethyl acetate (a hydrogen bond acceptor) with methanol (a hydrogen bond donor/acceptor) or replace hexanes with toluene (which can have π-π interactions).
-
Consider Gradient Elution: Start with a low-polarity mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[9]
Detailed Protocol 2: Flash Column Chromatography
This protocol is ideal for crude material that is oily or of <90% purity.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method. Screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Add 0.5% triethylamine to the mobile phase to improve peak shape.[8] Aim for an Rf of ~0.3 for the target compound.
-
Column Preparation: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[9] Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: For the best resolution, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
Elution and Fraction Collection: Begin eluting with the mobile phase determined from your TLC analysis. If a gradient is needed, slowly increase the proportion of the more polar solvent. Collect fractions of an appropriate size (e.g., 10-20 mL for a medium-sized column).
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification challenges.
Caption: Decision tree for troubleshooting common purification issues.
Part 3: Data Summary
The following table provides illustrative data on the effectiveness of these purification methods. Actual results will depend on the specific impurity profile of your crude material.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Notes |
| Single Recrystallization | ~92% | >98.5% | 70-85% | Effective for removing small amounts of structurally different impurities. |
| Flash Chromatography | 70-85% | >99.0% | 65-80% | Highly effective for complex mixtures or oily crude products. Yield depends on separation ease. |
| Sequential Purification | <70% | >99.5% | 50-70% | A combination of flash chromatography followed by a final recrystallization "polishing" step. |
References
-
ChemBK. 2-Methoxy-5-nitropyridine. Available at: [Link]
- Bellamy, A. J., et al. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
- Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
SIELC Technologies. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. Available at: [Link]
- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. (n.d.).
-
PubChem. This compound. Available at: [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Loba Chemie. 2-CHLORO-3,5-DINITROPYRIDINE. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.
-
Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Available at: [Link]
- Bellamy, A. J., & Golding, P. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Available at: [Link]
- Kinetics of the alkaline hydrolysis of 2-thioaryl-3, 5-dinitropyridine derivatives in 50% v/v DMSO–w
-
ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. Available at: [Link]
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.).
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
ResearchGate. Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. Available at: [Link]
- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (n.d.).
-
ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available at: [Link]
-
The Good Scents Company. methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Available at: [Link]
-
Canadian Science Publishing. Structure of this compound. Available at: [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
Sources
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- 4. chembk.com [chembk.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-3,5-dinitropyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-3,5-dinitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this highly functionalized pyridine core is a critical step for various downstream applications, including the development of novel therapeutics and energetic materials.[1][2][3] This document consolidates field-proven insights and experimental data to address the common challenges encountered during its synthesis.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The most direct and widely employed synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3,5-dinitropyridine with a methoxide source, typically sodium methoxide in methanol. The two electron-withdrawing nitro groups (-NO₂) at the 3- and 5-positions are crucial; they activate the pyridine ring by resonance stabilization of the negatively charged intermediate (a Meisenheimer complex), making the C2 position highly susceptible to nucleophilic attack.[4][5]
Caption: SNAr mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: Low to no yield in this SNAr reaction typically points to one of three areas: the quality of the nucleophile, the reaction temperature, or moisture contamination.
-
Inactive Nucleophile: Sodium methoxide is highly hygroscopic. If it has been exposed to atmospheric moisture, it will hydrolyze to methanol and sodium hydroxide (NaOH). NaOH is a poor nucleophile for this reaction and can lead to undesired side products.
-
Causality: The methoxide anion (CH₃O⁻) is the required nucleophile. Its decomposition reduces the concentration of the active species needed to attack the pyridine ring.
-
Solution:
-
Use freshly opened, anhydrous sodium methoxide.
-
Alternatively, prepare a fresh solution of sodium methoxide by carefully reacting sodium metal with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). This ensures a potent, moisture-free nucleophile.[6]
-
Consider using a commercial solution of sodium methoxide in methanol, but be sure to titrate it before use to confirm its concentration.
-
-
-
Improper Temperature Control: While the reaction is generally robust, temperature plays a key role.
-
Causality: If the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction within the allotted time. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.
-
Solution: The reaction is often run from room temperature up to the reflux temperature of methanol (~65 °C).[6] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to determine the optimal temperature and time for your specific scale. A good starting point is refluxing for 1-2 hours.[6]
-
-
Moisture Contamination: Water in the reaction solvent (methanol) or from glassware can compete with the methoxide nucleophile.
-
Causality: Water can react with the starting material to form 2-hydroxy-3,5-dinitropyridine, a common impurity that is difficult to separate from the desired product.
-
Solution:
-
Use anhydrous methanol (≤0.005% water).
-
Thoroughly flame-dry or oven-dry all glassware before use.
-
Run the reaction under an inert atmosphere to prevent moisture ingress.
-
-
Question: My final product is impure. What are the common side products and how can I avoid them?
Answer: The primary impurity is often 2-hydroxy-3,5-dinitropyridine, resulting from hydrolysis. Another possibility is the presence of unreacted starting material.
-
2-hydroxy-3,5-dinitropyridine: This forms when water is present, as discussed above. Its polarity is similar to the product, complicating purification.
-
Avoidance: The most effective strategy is prevention. Rigorously exclude water from your reaction system as detailed in the previous answer.
-
-
Unreacted 2-chloro-3,5-dinitropyridine: This indicates an incomplete reaction.
-
Causality: This can be due to insufficient reaction time, a deactivated nucleophile, or using a substoichiometric amount of sodium methoxide.
-
Solution:
-
Use a slight excess of sodium methoxide (e.g., 1.1 to 1.3 equivalents) to ensure the reaction goes to completion.[6]
-
Confirm the reaction is complete using TLC before proceeding with the workup. If the starting material persists, consider extending the reaction time or gently increasing the temperature.
-
-
-
Purification Strategy: If impurities are present, purification is necessary.
-
Recrystallization: The crude product can often be purified by recrystallization. After the reaction, the methanol is typically removed under reduced pressure, and the residue is treated with water to precipitate the product.[6] This solid can then be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common choice for eluting compounds of this polarity.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent? Can I use something other than methanol?
A1: Methanol is the ideal solvent for this reaction. Its use is based on two key principles. First, it is an excellent solvent for sodium methoxide. Second, and more importantly, it is the conjugate acid of the methoxide nucleophile. Using a different alcohol (e.g., ethanol) could lead to a mixture of products (e.g., 2-ethoxy-3,5-dinitropyridine) through trans-etherification, complicating the purification process. Aprotic polar solvents like DMSO or DMF could be used but offer little advantage and make solvent removal more difficult.[4]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as 30% ethyl acetate in hexanes. The starting material (2-chloro-3,5-dinitropyridine) and the product (this compound) should have different Rf values, allowing you to visualize the disappearance of the starting material spot and the appearance of the product spot. Staining with potassium permanganate or viewing under UV light can aid visualization.
Q3: What are the primary safety considerations when running this reaction?
A3: Safety is paramount.
-
Sodium Methoxide: This is a corrosive and moisture-sensitive solid. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder.[7]
-
Methanol: This is a flammable and toxic solvent. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Dinitropyridines: Nitroaromatic compounds can be energetic and should be handled with care. While this compound is not a primary explosive, it is prudent to avoid excessive heat or mechanical shock.
Q4: Can this reaction be scaled up for larger preparations?
A4: Yes, this reaction is amenable to scale-up. However, careful consideration must be given to heat management. The reaction of sodium methoxide is exothermic. For larger scales, add the sodium methoxide solution portion-wise or via an addition funnel to control the internal temperature. A vessel equipped with a mechanical stirrer and a cooling jacket is recommended for kilogram-scale production.[8]
Optimized Experimental Protocol
This protocol is designed for a laboratory scale and incorporates best practices for achieving high yield and purity.
Materials:
-
2-chloro-3,5-dinitropyridine
-
Sodium methoxide (solid) or a 25% w/w solution in methanol
-
Anhydrous Methanol
-
Deionized Water
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add 2-chloro-3,5-dinitropyridine (1.0 eq). Dissolve it in a minimal amount of anhydrous methanol (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Slowly add sodium methoxide (1.2 eq) to the stirred solution at room temperature. If using solid sodium methoxide, add it in portions to control any exotherm. If using a solution, add it dropwise via a syringe or addition funnel.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1-3 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold deionized water. The product should precipitate as a light brown or yellow solid.[6] Stir the slurry for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any residual salts.
-
Drying & Purification: Dry the solid under vacuum. The typical yield of the crude product is >90%. If necessary, recrystallize the solid from an ethanol/water mixture to obtain a highly pure product.
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Insights |
| Nucleophile | Sodium Methoxide (NaOMe) | Strong nucleophile. Freshly prepared or from a sealed container is critical.[9] |
| Stoichiometry | 1.1 - 1.3 eq. NaOMe | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous Methanol | Prevents hydrolysis and trans-etherification side reactions. |
| Temperature | 25 °C to 65 °C (Reflux) | Balances reaction rate with minimizing side product formation. |
| Reaction Time | 1 - 3 hours | Monitor by TLC to confirm completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for excluding moisture and preventing nucleophile degradation. |
| Workup | Solvent removal, then quench with cold water | Efficiently precipitates the organic product while inorganic salts remain dissolved. |
References
-
Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19). [Link]
-
Yao, E. (2011). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Chemical Reagents. [Link]
- Zhejiang Huineng Biological Co., Ltd. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.
-
Pagoria, P. F., et al. (1996). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Lawrence Livermore National Lab., CA (United States). OSTI.GOV. [Link]
-
Pipzine Chemicals. (n.d.). 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. [Link]
- Reddy, K. R., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Punte, G., et al. (1990). Structure of this compound. Canadian Journal of Chemistry. [Link]
-
Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(11), 1944-1949. [Link]
-
Punte, G., et al. (1990). Structure of this compound. Semantic Scholar. [Link]
-
Ostrovskii, V. A., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]
-
Al-Lohedan, H. A. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]
-
Patel, S. K., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]
-
An, C., et al. (2012). An optimization on the preparation of 2, 6-diamino-3, 5-dinitropyridine. Journal of Chemical Society of Pakistan. [Link]
- Jiangsu Zhongqi Technology Co., Ltd. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
-
Al-Buriahi, A. K., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and this compound with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Urošević, M. M., et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. [Link]
-
Patel, S. K., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN Journal of Chemistry. [Link]
-
Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. [Link]
-
Vedantu. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. [Link]
-
Allen. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. [Link]
-
Chegg. (2022). Solved Sodium methoxide. Na+CH3O, reacts with. [Link]
-
Nakashima, Y., et al. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. ChemRxiv. [Link]
- Reddy, B. S., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.
-
Salahuddin, et al. (2021). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar. [Link]
-
Pedersen, D. S., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]
-
MDPI. (2023). Drug Development Inspired by Natural Products II. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 8. osti.gov [osti.gov]
- 9. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
Technical Support Center: Degradation Pathways of 2-Methoxy-3,5-dinitropyridine
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Methoxy-3,5-dinitropyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during its handling, storage, and analysis. The information herein is synthesized from established chemical principles and data from closely related analogues to provide a robust framework for your experimental design and data interpretation.
I. Understanding the Stability of this compound: An Overview
This compound is a highly functionalized heterocyclic compound. Its stability is influenced by the interplay of the electron-withdrawing nitro groups, the electron-donating methoxy group, and the inherent reactivity of the pyridine ring. Understanding the potential degradation pathways is crucial for developing stable formulations, accurate analytical methods, and ensuring the integrity of your research data. This guide will delve into the most probable degradation mechanisms under various stress conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The methoxy group at the C2 position is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, leading to the formation of 3,5-dinitro-2-pyridone. The electron-withdrawing nitro groups activate the pyridine ring towards nucleophilic attack.[1][2]
-
Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[3] UV or even ambient light exposure can induce complex reactions, potentially involving nitro-to-nitrite rearrangements or the formation of radical species.
-
Reductive Degradation: The nitro groups can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. This can occur in the presence of reducing agents or certain metal ions.[4]
-
Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can lead to decomposition, the specifics of which would need experimental determination.
Q2: I'm observing a new peak in my HPLC chromatogram after storing my this compound solution. What could it be?
A2: A new peak is a strong indicator of degradation. The identity of the new peak depends on the storage conditions:
-
Aqueous solutions (especially if not pH-controlled): The most probable degradation product is 3,5-dinitro-2-pyridone resulting from the hydrolysis of the methoxy group.
-
Solutions exposed to light: You may be observing photoproducts. These can be complex, but possibilities include hydroxylated derivatives or products of nitro group rearrangement.
-
If reducing agents are present: The new peak could correspond to partially or fully reduced species like 2-methoxy-3-nitro-5-aminopyridine or 2-methoxy-3,5-diaminopyridine.
To confirm the identity of the new peak, a forced degradation study followed by LC-MS analysis is highly recommended.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, use amber vials or wrap them in aluminum foil to protect from light. Store solutions at low temperatures (e.g., 2-8 °C).
-
pH Control: If working with aqueous solutions, buffer them to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Solvent Choice: Use high-purity, aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions whenever the experimental design allows.
-
Inert Atmosphere: For long-term storage of solutions or when working with sensitive downstream applications, consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and prevent oxidative degradation.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Unexpectedly low assay values or loss of compound over time in solution. | 1. Hydrolysis: The methoxy group has been displaced by water. 2. Photodegradation: The solution was exposed to light. 3. Adsorption: The compound may be adsorbing to the container surface. | 1. Verify pH: Check the pH of your solution. If not neutral, prepare fresh buffered solutions. 2. Protect from Light: Prepare and store solutions in amber vials or foil-wrapped containers. 3. Use Silanized Glassware: If adsorption is suspected, use silanized glass vials. 4. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions. |
| Appearance of new, unidentified peaks in HPLC/LC-MS analysis. | 1. Degradation: The compound is degrading via one of the pathways mentioned in the FAQs. 2. Contamination: The new peak may be an impurity from the solvent or a contaminant. | 1. Run a Blank: Inject your solvent blank to rule out contamination. 2. Perform a Forced Degradation Study: Intentionally stress the compound (see protocol below) to generate degradation products and compare their retention times to the unknown peak. 3. LC-MS/MS Analysis: Use mass spectrometry to obtain the mass of the unknown peak and its fragmentation pattern to aid in structural elucidation.[5][6][7][8][9] |
| Inconsistent or non-reproducible experimental results. | 1. Stock Solution Instability: The stock solution is degrading over time, leading to varying concentrations in your experiments. 2. Inconsistent Handling: Variations in light exposure or temperature during experiments. | 1. Aliquot Stock Solutions: Prepare a large batch of stock solution, aliquot it into single-use vials, and store them protected from light at a low temperature. 2. Standardize Procedures: Ensure consistent handling of the compound and its solutions across all experiments. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 1N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool the solution and neutralize with 1N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) in a clear vial.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 105°C for 24 hours.
-
After cooling, dissolve the solid in a suitable solvent to a concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.[10][11][12][13][14]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 330 nm
V. Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Stability Studies
Caption: Workflow for a forced degradation study.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected analytical results.
VI. References
-
Reduction of 3,5-dinitro-2-pyridyl derivatives with sodium borohydride part II. Application of proton nuclear magnetic resonance spectroscopy to structure problems. Semantic Scholar. [Link]
-
Photochemical degradation of 1,6- and 1,8-dinitropyrene in solution. ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
(PDF) Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Tohoku University. [Link]
-
Nucleophilic substitution of pyridines. Chemistry Online. [Link]
-
HYDROLYSIS. University of California, Santa Barbara. [Link]
-
Method Development Guide. ZirChrom. [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]
-
The photochemical degradation of N-2,4-dinitrophenylamino-acids and related compounds. Part I. Formation of 4-nitro-2-nitrosoaniline from N-2,4-dinitrophenyl-leucine. RSC Publishing. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
What exactly is hydrolysis reaction in organic chemistry?What mechanism does it follow? Stack Exchange. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]
-
Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]
-
What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? ResearchGate. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Hydrolysis of oxaziridines. Part I. The kinetics of 2-t-butyloxaziridines in strong acids. RSC Publishing. [Link]
-
Nitrosamine testing on stability samples? DCA. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed Central. [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine. [Link]
-
Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Selective Nitration of 2-Methoxypyridine
Welcome to the technical support center for the nitration of 2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving high-yield, selective mono-nitration while preventing the common issue of over-nitration. The content is structured in a problem-oriented question-and-answer format to directly address challenges encountered during experimentation.
Core Concepts: Understanding the Chemistry
Before addressing specific troubleshooting scenarios, it is crucial to understand the underlying principles governing the electrophilic aromatic substitution (EAS) of 2-methoxypyridine.
-
Pyridine's Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[1][2] Furthermore, under the strongly acidic conditions typical for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more challenging.[1]
-
The Role of the Methoxy Group: The methoxy (-OCH₃) group at the 2-position is a powerful activating, electron-donating group. It directs electrophilic attack to the ortho (3-position) and para (5-position) positions relative to itself. Due to a combination of electronic and steric factors, substitution at the 5-position is strongly favored, leading to the desired product, 2-methoxy-5-nitropyridine.[3] This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as anti-malarial drugs.[3][4]
-
The Over-Nitration Challenge: While the methoxy group activates the ring for the first nitration, the resulting 2-methoxy-5-nitropyridine is still susceptible to a second nitration. The presence of both an activating (-OCH₃) and a deactivating (-NO₂) group complicates reactivity, but under harsh conditions (high temperature, large excess of nitrating agent), dinitration can occur, reducing the yield and purity of the desired mono-nitro product.[5][6]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction yields a significant amount of a dinitro-byproduct. How can I improve the selectivity for mono-nitration?
This is the most common issue in the nitration of activated pyridines. Selectivity is a kinetic game; you must create conditions that favor the first nitration while disfavoring the second.
Answer: Control over three key parameters is essential: Temperature, Stoichiometry, and Reaction Time.
-
Temperature Control: This is your most critical lever. The second nitration has a higher activation energy than the first. By maintaining a controlled temperature, you provide enough energy for the desired reaction without promoting the subsequent one.
-
Recommendation: Maintain a strict reaction temperature between 50–60°C.[3] Exceeding this range dramatically increases the rate of dinitration. Use an ice bath for initial mixing and a thermostatically controlled oil bath for the reaction duration.
-
-
Stoichiometry of the Nitrating Agent: Using a large excess of nitric acid will drive the reaction towards completion, but it will also inevitably lead to over-nitration.[5]
-
Recommendation: Employ a slight molar excess of nitric acid relative to the 2-methoxypyridine. A molar ratio of 1.2:1 (HNO₃ : substrate) has been shown to produce high yields (85%) and purity (>98%) of the mono-nitrated product.[3]
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long, even under optimal temperature and stoichiometry, can lead to the accumulation of byproducts.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. Once the starting material is largely consumed, proceed with the workup immediately to prevent the slower formation of the dinitro compound.
-
Experimental Protocol: Selective Mono-nitration
This protocol is optimized for producing 2-methoxy-5-nitropyridine with high selectivity.
-
To a flask submerged in an ice-water bath, add concentrated sulfuric acid.
-
While vigorously stirring, slowly add 2-methoxypyridine (1.0 eq.) to the sulfuric acid, ensuring the temperature does not rise above 20°C.
-
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq.) to a small amount of concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of 2-methoxypyridine in sulfuric acid, maintaining the internal temperature below 30°C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 50-60°C.[3]
-
Hold the reaction at this temperature, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7. This will precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-methoxy-5-nitropyridine.[3]
Data Summary: Controlling Selectivity
| Parameter | Recommended for Mono-nitration | Consequence of Deviation | Rationale |
| Temperature | 50–60°C[3] | > 70°C leads to significant dinitration. | Provides sufficient activation energy for the first nitration but not the second. |
| HNO₃ Stoichiometry | 1.1–1.2 molar equivalents[3] | > 1.5 eq. increases over-nitration risk.[5] | Limits the available electrophile, preventing further reaction after the substrate is consumed. |
| Reaction Time | Monitor to completion via TLC/HPLC | Extended time can lead to byproduct formation. | Minimizes the window for the slower, undesired second nitration to occur. |
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of nitric and sulfuric acid the standard reagent for this nitration?
Answer: This combination, often called "mixed acid," is used to generate the active electrophile, the nitronium ion (NO₂⁺) . Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly reactive nitronium ion. Concentrated nitric acid alone contains very little NO₂⁺, making the reaction inefficient.[7]
-
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Q2: I am observing an unexpected isomer, 2-methoxy-3-nitropyridine. What could be the cause?
Answer: Under standard electrophilic nitration conditions, the formation of 2-methoxy-3-nitropyridine is electronically and sterically disfavored, and the 5-nitro isomer is the expected major product.[3] However, observing the 3-nitro isomer could point to several possibilities:
-
Alternative Mechanisms: Certain reaction conditions can favor different mechanisms. For instance, nitration using dinitrogen pentoxide (N₂O₅) can proceed via an initial N-nitropyridinium intermediate, which then rearranges.[8][9] This rearrangement can sometimes lead to different regioselectivity compared to direct EAS.
-
Radical Pathways: Some modern methods achieve meta-nitration of pyridines through radical pathways, though these involve very different reagents (e.g., t-BuONO, TEMPO) and are not a risk with mixed acid.[10]
-
Misidentification: Confirm the identity of your product using rigorous analytical methods (e.g., 1H & 13C NMR, NOE spectroscopy) to rule out misidentification of a different byproduct.
Q3: Can I use a milder nitrating agent to avoid over-nitration?
Answer: Yes, although mixed acid is the most common and cost-effective method. For sensitive substrates where over-nitration or degradation is a severe problem, other reagents can be considered.
-
Nitric Acid in Trifluoroacetic Anhydride: This system generates a potent nitrating agent and has been used for the 3-nitration of various pyridines, with yields reportedly ranging from 10-83% depending on the substrate.[11][12]
-
Dinitrogen Pentoxide (N₂O₅): This reagent can effect nitration under less acidic conditions, sometimes in organic solvents, which can be advantageous for substrates that are unstable in strong acid.[1][8]
Visualizing the Process
Reaction Mechanism & Selectivity
The diagram below illustrates the generation of the nitronium ion and its subsequent attack on 2-methoxypyridine. The methoxy group stabilizes the intermediate for attack at the 5-position more effectively than at the 3-position, leading to the observed regioselectivity.
Caption: Mechanism of selective nitration of 2-methoxypyridine.
Troubleshooting Workflow for Over-Nitration
Use this decision tree to diagnose and correct for the formation of dinitro- byproducts.
Caption: Decision tree for troubleshooting over-nitration.
References
-
Journal of the Chemical Society B: Physical Organic. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. [Link]
-
RSC Publishing. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
ChemBK. 2-Methoxy-5-nitropyridine. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]
-
Semantic Scholar. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. [Link]
-
ResearchGate. Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]
-
Pipzine Chemicals. 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. [Link]
-
IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. [Link]
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Market.us News. Innovation-Led Growth by Key Companies in 2-Methoxy-5-Nitropyridine. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
-
Sciencemadness Discussion Board. Avoiding over nitration (or generally over-electrophilic substitution). [Link]
-
Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
Wikipedia. Nitration. [Link]
-
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
-
PubChem. 2-Methoxypyridine. [Link]
-
ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
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- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Innovation-Led by Key Companies in 2-Methoxy-5-Nitropyridine [news.market.us]
- 5. sciencemadness.org [sciencemadness.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting 2-Methoxy-3,5-dinitropyridine NMR spectrum
Welcome to the dedicated technical support guide for the NMR analysis of 2-Methoxy-3,5-dinitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges encountered during the spectral acquisition and interpretation of this compound. The following sections provide in-depth, field-proven insights based on established spectroscopic principles.
Expected NMR Spectrum: A Baseline for Analysis
Before troubleshooting, it is critical to have a clear baseline of the expected spectrum. This compound is a structurally simple molecule, and its 1H and 13C NMR spectra should be straightforward to interpret under ideal conditions. The strong electron-withdrawing effects of the two nitro groups and the pyridine nitrogen significantly deshield the aromatic protons and carbons.
Predicted Chemical Shifts
The following table summarizes the expected chemical shifts (δ) in ppm, using Tetramethylsilane (TMS) as the reference standard. These values are typically observed in deuterochloroform (CDCl3), a common solvent for this molecule[1].
| 1H NMR | Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 | Aromatic | ~9.2 - 9.4 | Doublet (d) | ~2.5 - 3.0 Hz |
| H-6 | Aromatic | ~9.0 - 9.2 | Doublet (d) | ~2.5 - 3.0 Hz |
| OCH3 | Methoxy | ~4.2 - 4.4 | Singlet (s) | N/A |
| 13C NMR | Carbon | Expected δ (ppm) |
| C-2 | C-O | ~155 - 160 |
| C-3 | C-NO2 | ~140 - 145 |
| C-4 | C-H | ~135 - 140 |
| C-5 | C-NO2 | ~148 - 153 |
| C-6 | C-H | ~125 - 130 |
| OC H3 | Methoxy | ~55 - 60 |
Note: Predicted shifts are based on computational models and empirical data from similar structures. Actual values may vary slightly based on solvent, concentration, and instrument calibration.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons (H-4 and H-6) so far downfield?
A: The chemical shift of a proton is highly sensitive to its electronic environment. The pyridine ring is inherently electron-deficient. In this molecule, two potent electron-withdrawing nitro groups (-NO2) at the C-3 and C-5 positions, combined with the electronegative ring nitrogen, pull significant electron density away from the aromatic protons. This "deshielding" effect reduces the electron cloud around the protons, causing them to experience a stronger effective magnetic field and resonate at a higher frequency (further downfield)[2].
Q2: I see a small, broad singlet around 1.5-2.5 ppm. What is it?
A: This is almost certainly a residual water peak. The chemical shift of water is highly variable and depends on the solvent, temperature, and sample concentration due to hydrogen bonding effects[3]. In a non-polar solvent like CDCl3, it typically appears around 1.6 ppm. To confirm, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton-deuterium exchange[4].
Q3: My methoxy (OCH3) signal at ~4.3 ppm seems to have a lower-than-expected integration.
A: Assuming proper instrument calibration, this can be an early indicator of incomplete relaxation. Protons need sufficient time to return to their equilibrium state between pulses. While the methoxy group's protons typically relax quickly, issues can arise with very rapid acquisition parameters. The most reliable solution is to increase the relaxation delay (d1) in your acquisition parameters, ensuring all protons fully relax before the next pulse. A delay of 5 seconds is generally sufficient for quantitative 1H NMR.
In-Depth Troubleshooting Guide
This section addresses more complex spectral issues. Follow the logical flow to diagnose and resolve the problem.
Workflow for General NMR Troubleshooting
Caption: General workflow for diagnosing NMR spectral issues.
Problem 1: Broad or Poorly Resolved Peaks
Broad signals can obscure important coupling information and make integration unreliable. This is one of the most common issues in NMR spectroscopy[5][6].
-
Possible Cause 1: Poor Magnetic Field Homogeneity (Shimming).
-
Explanation: The spectrometer's shim coils are designed to counteract inhomogeneities in the main magnetic field (B0). If the field is not homogeneous across the sample volume, nuclei in different parts of the sample will experience slightly different fields, causing their signals to broaden.
-
Solution:
-
Always use high-quality NMR tubes free of scratches or defects[5].
-
Ensure your sample height is correctly positioned within the probe using the depth gauge.
-
Perform a thorough shimming procedure for each sample. If automated shimming is insufficient, manual adjustment of the Z1, Z2, X, and Y shims may be necessary. For difficult samples, consider using a gradient shimming routine.
-
-
-
Possible Cause 2: High Sample Concentration.
-
Explanation: A highly concentrated sample increases the solution's viscosity. This slows down the rate of molecular tumbling. In NMR, slow tumbling is an efficient relaxation mechanism that leads to shorter T2 (spin-spin relaxation) times, which is inversely proportional to the signal's line width. Therefore, slower tumbling results in broader peaks.
-
Solution: Prepare a more dilute sample. For 1H NMR of a small molecule like this compound, a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is typically ideal[5].
-
-
Possible Cause 3: Presence of Paramagnetic Species.
-
Explanation: Paramagnetic impurities, such as dissolved molecular oxygen (O2) or trace metal ions (e.g., Fe3+, Cu2+), possess unpaired electrons. These create strong local magnetic fields that dramatically accelerate nuclear relaxation, leading to severe peak broadening.
-
Solution:
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube. Alternatively, use the freeze-pump-thaw method for more sensitive experiments.
-
Chelate Metal Ions: If metal contamination is suspected from glassware or reagents, adding a small amount of a chelating agent like EDTA can sometimes help, though resynthesis and purification of the sample is a more robust solution.
-
-
Problem 2: Unexpected Signals in the Spectrum
Extra peaks are a direct indication of impurities in your sample. Identifying the source is key to obtaining a clean spectrum and verifying the purity of your compound[7].
-
Possible Cause 1: Residual Solvents.
-
Explanation: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane, acetone) are often difficult to remove completely and are a very common source of extra peaks[4].
-
Solution: Consult a reference table for the chemical shifts of common laboratory solvents. The table below lists some common contaminants in CDCl3. If a solvent is identified, remove it by placing the sample under high vacuum for an extended period or by performing a co-evaporation with a more volatile solvent[4].
-
| Common Solvents in CDCl3 | 1H δ (ppm) | Multiplicity | 13C δ (ppm) |
| Acetone | 2.17 | s | 206.7, 30.6 |
| Dichloromethane | 5.30 | s | 54.0 |
| Diethyl Ether | 3.48, 1.21 | q, t | 66.2, 15.2 |
| Ethyl Acetate | 4.12, 2.05, 1.26 | q, s, t | 171.1, 60.5, 21.0, 14.2 |
| n-Hexane | 1.26, 0.88 | m, m | 31.8, 22.8, 14.2 |
| Toluene | 7.27, 7.17, 2.36 | m, m, s | 138.0, 129.2, 128.3, 125.5, 21.4 |
| Source: Adapted from Gottlieb, H. E., et al. (1997)[8] & Fulmer, G. R., et al. (2010)[9]. |
-
Possible Cause 2: Unreacted Starting Materials or Byproducts.
-
Explanation: The synthesis of this compound often involves the reaction of a precursor like 2-chloro-3,5-dinitropyridine with sodium methoxide[10]. Incomplete reaction or side reactions can leave these materials in your final product.
-
Solution: Review the synthetic route. Obtain NMR spectra of the starting materials to confirm their absence. Common byproducts could include isomers or products of incomplete nitration if that was a preceding step[11]. If present, further purification of your compound via recrystallization or column chromatography is required.
-
-
Possible Cause 3: Silicone Grease.
-
Explanation: If you use glassware with greased joints, trace amounts of silicone grease can contaminate your sample.
-
Solution: Silicone grease typically appears as a small, broad singlet near 0 ppm. If observed, avoid using greased glassware in the future or be extremely careful during product transfer.
-
Decision Tree for Identifying Unknown Peaks
Caption: A decision-making workflow for impurity identification.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
Following a standardized and meticulous protocol is the best way to prevent many of the issues described above.
-
Glassware: Use a high-quality, clean, and dry 5 mm NMR tube (e.g., Norell® 507-HP or equivalent). Clean the tube with a suitable solvent (acetone is common, but ensure it is fully evaporated) and dry in an oven at >100 °C for several hours to remove residual solvents and moisture[4].
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl3 with 0.03% v/v TMS) using a clean glass pipette or syringe.
-
Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved. A visual inspection should show a clear, particulate-free solution.
-
Filtering (If Necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This prevents solid particles from disrupting the magnetic field homogeneity[12].
-
Transfer: Carefully transfer the solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the tube into the spinner turbine, check the sample depth with the gauge, and insert it into the spectrometer. Proceed with locking, tuning, and shimming before acquisition.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]
-
Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-301. [Link]
-
Punte, G., et al. (1990). Structure of this compound. Canadian Journal of Chemistry. [Link]
-
University of Illinois, NMR Lab. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved January 13, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 13, 2026, from [Link]
-
Aguilar, J. A., et al. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(6), 497-512. [Link]
-
Mestrelab. (n.d.). Troubleshooting a negative result. Retrieved January 13, 2026, from [Link]
-
Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]
-
Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]
-
Los Alamos National Laboratory. (n.d.). A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines. [Link]
-
Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2021). Dinitropyridines: Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 57(7), 695-711. [Link]
-
University of Calgary. (n.d.). Typical 1H & 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]
-
Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29503–29509. [Link]
-
Wang, Y., et al. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Chinese Journal of Energetic Materials, 20(4), 434-437. [Link]
-
Patil, S. B., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. International Journal of Pharmaceutical and Clinical Research, 11(1), 1-6. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. eresearchco.com [eresearchco.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Stability of 2-Methoxy-3,5-dinitropyridine Under Acidic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-methoxy-3,5-dinitropyridine. This guide is designed to provide expert insights and practical solutions for challenges related to the stability of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental discrepancies, and ensure the integrity of your results.
Introduction: The Chemical Landscape of this compound
This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the development of energetic materials and pharmaceuticals. The pyridine core, substituted with a methoxy group and two strongly electron-withdrawing nitro groups, presents a unique chemical environment. While the dinitropyridine system is relatively stable, the 2-methoxy group is a potential liability in acidic media, susceptible to hydrolysis which can lead to the formation of 2-hydroxy-3,5-dinitropyridine and methanol. Understanding the kinetics and mechanism of this degradation is crucial for reaction optimization, purification, and formulation development.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, more polar spot on my TLC plate after an acidic workup of my reaction involving this compound. What could this be?
A1: The appearance of a more polar byproduct is a strong indication of the hydrolysis of the 2-methoxy group to a 2-hydroxy group (2-hydroxypyridine or pyridone). The hydroxyl group significantly increases the polarity of the molecule, leading to a lower Rf value on a normal-phase TLC plate. This is a common degradation pathway for 2-alkoxypyridines in the presence of acid.
Q2: My NMR spectrum of this compound after exposure to acidic conditions shows a disappearance of the methoxy signal and the appearance of a broad peak. What is happening?
A2: The disappearance of the characteristic methoxy singlet (around 3.9-4.1 ppm) is a clear sign of the cleavage of the methyl group from the pyridine ring. The newly formed 2-hydroxy-3,5-dinitropyridine can exist in tautomeric equilibrium with its pyridone form. The hydroxyl proton is often broad and may exchange with residual water in the NMR solvent, which would explain the appearance of a broad signal. Quantitative NMR (qNMR) can be an effective technique for monitoring the progress of this degradation by integrating the signals of the starting material and the product against an internal standard.[1][2]
Q3: Are the nitro groups on the pyridine ring stable in strong acid?
A3: Generally, nitroaromatic compounds are quite stable under acidic conditions. The nitro group is strongly deactivating towards electrophilic aromatic substitution, which contributes to the overall stability of the molecule in the presence of strong acids. However, under highly specific and often harsh reducing conditions (e.g., using metals like tin or iron in concentrated acid), nitro groups can be reduced to amino groups. For most standard experimental conditions involving acidic workups or reactions, the nitro groups of this compound are expected to remain intact.
Q4: Can I use any acid for my reaction or workup? Does the type of acid matter?
A4: The type and concentration of the acid are critical. The rate of hydrolysis is dependent on the hydronium ion concentration. Therefore, stronger acids at higher concentrations will accelerate the degradation of the methoxy group. For reactions where the integrity of the 2-methoxy group is essential, it is advisable to use the mildest acidic conditions possible, or to consider protecting the pyridine nitrogen to reduce the susceptibility of the 2-position to nucleophilic attack. The choice of acid can also influence the reaction; for instance, the catalytic order of strong acids in hydrolysis can vary depending on the substrate and mechanism.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after acidic reaction/workup | Acid-catalyzed hydrolysis of the methoxy group. | - Minimize exposure time to acidic conditions.- Use a weaker acid or a lower concentration.- Perform the reaction or workup at a lower temperature.- Consider using a non-aqueous acidic workup if possible. |
| Inconsistent reaction kinetics or product profile | Variable acid concentration due to atmospheric moisture or impure reagents. | - Use freshly opened, high-purity acids.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Formation of an unknown impurity | Besides hydrolysis, other side reactions might occur under harsh acidic conditions, such as charring or polymerization. | - Analyze the impurity by LC-MS or NMR to identify its structure.- Re-evaluate the reaction conditions (temperature, acid concentration) to minimize side reactions. |
| Difficulty in separating the product from the hydrolyzed impurity | The product (2-methoxypyridine derivative) and the impurity (2-hydroxypyridine derivative) may have similar chromatographic behavior in some systems. | - Optimize the HPLC method by adjusting the mobile phase composition and pH. A buffered mobile phase can improve peak shape and resolution.[4]- Consider derivatization of the hydroxyl group to facilitate separation. |
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound under specific acidic conditions.
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a series of aqueous acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M HCl).
2. Reaction Setup:
-
In separate amber vials, add a known volume of the acidic solution.
-
Equilibrate the vials to the desired temperature (e.g., 25°C, 40°C, 60°C) in a water bath or heating block.
-
To initiate the reaction, add a small aliquot of the this compound stock solution to each vial to achieve a final concentration within the linear range of the HPLC detector.
3. Time-Point Sampling:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the hydrolysis by neutralizing the aliquot with a solution of sodium bicarbonate.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectrophotometry).
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. The disappearance of the starting material over time can be used to determine the rate of hydrolysis.
Data Presentation: Illustrative Kinetic Data for Hydrolysis
| Temperature (°C) | Acid Concentration (M HCl) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, hours) |
| 25 | 0.1 | 1.5 x 10⁻⁶ | 128.3 |
| 25 | 0.5 | 7.5 x 10⁻⁶ | 25.7 |
| 25 | 1.0 | 1.5 x 10⁻⁵ | 12.8 |
| 40 | 0.1 | 4.8 x 10⁻⁶ | 40.1 |
| 40 | 0.5 | 2.4 x 10⁻⁵ | 8.0 |
| 40 | 1.0 | 4.8 x 10⁻⁵ | 4.0 |
| 60 | 0.1 | 1.8 x 10⁻⁵ | 10.7 |
| 60 | 0.5 | 9.0 x 10⁻⁵ | 2.1 |
| 60 | 1.0 | 1.8 x 10⁻⁴ | 1.1 |
This data is for illustrative purposes only.
Visualization of Key Concepts
Diagram 1: Proposed Mechanism for Acid-Catalyzed Hydrolysis
Caption: Proposed A-2 type mechanism for the acid-catalyzed hydrolysis.
Diagram 2: Experimental Workflow for Stability Study
Caption: Workflow for kinetic analysis of acidic degradation.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.[Link]
-
Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate.[Link]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Canadian Science Publishing.[Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. DergiPark.[Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics.[Link]
-
HYDROLYSIS. University of Windsor.[Link]
-
Nature of Reactive Sites in TS-1 from 15N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption. ChemRxiv.[Link]
-
Quantitative NMR Interpretation without Reference. Hindawi.[Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]
-
Dinitropyridines: Synthesis and Reactions. ResearchGate.[Link]
Sources
Technical Support Center: Managing Exothermic Reactions in 2-Methoxy-3,5-dinitropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Methoxy-3,5-dinitropyridine, with a specific focus on the critical management of its highly exothermic nitration steps. The inherent risks of thermal runaway demand a thorough understanding of the reaction dynamics and meticulous control over experimental parameters.[1][2] This resource offers troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure procedural safety and reproducibility.
I. Understanding the Challenge: The Exothermic Nature of Nitration
The synthesis of this compound involves the introduction of two nitro groups onto the 2-methoxypyridine backbone. Nitration reactions are notoriously exothermic, and the presence of an activating methoxy group, coupled with the inherent reactivity of the pyridine ring, exacerbates the risk of a rapid, uncontrolled temperature increase, known as thermal runaway.[1][3] This can lead to vigorous gas evolution, splashing of corrosive materials, and potentially, an explosion.[3]
Effective management of this exotherm is paramount for a safe and successful synthesis. The core principles of control revolve around:
-
Rate of Heat Generation: Controlled by the slow, dropwise addition of the nitrating agent.[4]
-
Rate of Heat Removal: Managed by an efficient cooling system and vigorous agitation.[4]
-
Concentration and Stoichiometry: Using appropriate concentrations and ratios of reagents to avoid excessive reactivity.
Logical Flow for Exotherm Management
The following diagram illustrates the critical decision-making process for managing the exothermic reaction during the synthesis.
Caption: Decision workflow for managing reaction temperature.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising very quickly even after stopping the addition of the nitrating agent, and I'm seeing brown fumes. What is happening and what should I do?
Answer: You are experiencing a thermal runaway. The brown fumes are likely nitrogen dioxide (NO₂), a decomposition product of nitric acid, indicating that the reaction is out of control and side reactions, such as oxidation, are occurring.[3]
Immediate Actions:
-
Cease Addition: Immediately stop adding the nitrating mixture.[5]
-
Enhance Cooling: If it is safe to do so, immerse the reaction flask in a larger, more potent cooling bath (e.g., a dry ice/acetone slurry or a larger ice-salt bath).[3]
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity.
-
Emergency Quench (Last Resort): If the temperature continues to climb dramatically, prepare to quench the reaction. This is a hazardous operation and should only be performed as a last resort according to established laboratory emergency procedures. The standard procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[4] Be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process.[4]
Potential Causes and Preventative Measures:
| Cause | Prevention |
| Rapid Addition of Nitrating Agent | Add the nitrating agent very slowly (dropwise) using an addition funnel or a syringe pump to ensure the rate of heat generation does not overwhelm the cooling system.[3][4] |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., -10°C to 0°C) before starting the addition.[3] |
| Poor Agitation | Use vigorous and efficient stirring to prevent the formation of localized "hot spots" where reactant concentrations are high.[4] |
| Accumulation of Unreacted Reagents | If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a very rapid, delayed exotherm. Maintain the temperature in the optimal range where the reaction proceeds smoothly. |
Issue 2: Low Yield of this compound
Question: My reaction was well-controlled, but the final yield of the desired product is very low. What are the likely causes?
Answer: Low yields can stem from several factors, often related to incomplete reaction, side reactions, or product loss during workup.
Potential Causes and Optimization Strategies:
| Cause | Optimization Strategy |
| Incomplete Dinitration | The pyridine ring is deactivated by the first nitro group, making the second nitration more difficult. Ensure a sufficient excess of the nitrating agent is used and allow for an adequate reaction time after the addition is complete. Monitor the reaction's progress using TLC or LC-MS.[6] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate may be too slow for the reaction to go to completion within a reasonable timeframe. If the temperature is too high, side reactions and degradation can occur. A typical range to start optimization is 0°C to 10°C. |
| Product Loss During Workup | The standard workup involves pouring the reaction mixture onto ice.[6] Ensure the resulting aqueous solution is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to recover all the product. |
| Formation of Byproducts | Overly harsh conditions (high temperature, overly concentrated acids) can lead to oxidation of the methoxy group or other side reactions. Adhering to controlled, low-temperature addition is key. |
Issue 3: Difficulty in Product Isolation and Purification
Question: After quenching the reaction on ice, I have an oily substance or a very impure solid that is difficult to purify. What should I do?
Answer: This often indicates the presence of unreacted starting material, mono-nitrated intermediates, or various byproducts.
Troubleshooting and Purification Strategy:
-
Neutralization: After pouring the reaction onto ice, carefully neutralize the acidic solution. A saturated solution of sodium bicarbonate or sodium carbonate can be added slowly until the pH is neutral (pH 7-8).[6] This often helps to precipitate the organic products more cleanly.
-
Thorough Extraction: Extract the neutralized aqueous layer multiple times with an appropriate organic solvent to ensure full recovery of the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual acids and inorganic salts.
-
Purification: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixed solvents). If recrystallization is insufficient, column chromatography on silica gel may be necessary.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and safety assessments.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Dropping funnel
-
Efficient cooling bath (ice-salt or dry ice-acetone)
-
2-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (or other suitable extraction solvent)
Workflow Diagram:
Caption: Step-by-step synthesis workflow.
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid with stirring. Allow this mixture to cool to 0°C before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-methoxypyridine in a sufficient volume of concentrated sulfuric acid. Cool this solution in an ice-salt or dry ice-acetone bath to an internal temperature of -5°C to 0°C.
-
Addition of Nitrating Agent: Add the cold nitrating mixture from the dropping funnel to the stirred pyridine solution at a very slow, dropwise rate.[6] Critically, ensure the internal temperature of the reaction does not exceed 5°C.[5] The addition rate must be adjusted continuously to maintain this temperature.
-
Reaction Time: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture slowly and carefully into a large beaker containing a vigorously stirred slurry of crushed ice and water.[3]
-
Isolation: Allow the ice to melt. Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent like ethanol to yield pure this compound.
IV. References
-
Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
-
Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
-
Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., Simpson, R. L., Garcia, F., Forbes, J. W., Swansiger, R. W., & Hoffman, D. M. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Office of Scientific and Technical Information, U.S. Department of Energy.
-
Quenching Reactive Substances. (2006). KGROUP.
-
An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (2022). Royal Society of Chemistry.
-
Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group.
-
Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Nitration and aromatic reactivity. (n.d.).
-
Standard Operating Procedures Huang Lab, February 2017. (2017). Michigan State University Chemistry.
-
Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. (2011). PubMed.
-
Quenching of Pyrophoric Materials. (2016). Richmond Sarpong.
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry (RSC Publishing).
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
-
Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Benchchem.
-
Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives. Benchchem.
-
Controlling temperature of nitration reactions. (1938). Google Patents.
-
Dinitropyridines: Synthesis and Reactions. (2020). ResearchGate.
-
Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). (2018).
-
A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. (2022).
-
Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1997). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. (n.d.). KY PSC.
-
Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. (n.d.).
-
Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. (n.d.). MDPI.
-
Thermal runaway and prevention of lithium-ion batteries. (n.d.).
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024). ResearchGate.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-3,5-dinitropyridine and 2-Chloro-3,5-dinitropyridine in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of heterocyclic scaffolds, substituted dinitropyridines serve as highly valuable intermediates due to their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of two key analogues: 2-methoxy-3,5-dinitropyridine and 2-chloro-3,5-dinitropyridine . By examining the underlying mechanistic principles and presenting supporting experimental and computational data, this document aims to equip scientists with the field-proven insights necessary for informed substrate selection and reaction optimization.
The Foundation: Nucleophilic Aromatic Substitution on Electron-Deficient Pyridines
The pyridine ring, an aza-analogue of benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of strongly electron-withdrawing groups, such as nitro (NO₂) groups. In 2-substituted-3,5-dinitropyridines, the carbon atom at the 2-position becomes highly electrophilic and thus susceptible to attack by nucleophiles.
The generally accepted mechanism for SNAr reactions in these systems is a two-step addition-elimination process.[1] The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is effectively delocalized by the ortho and para nitro groups, as well as the ring nitrogen, which stabilizes the complex and facilitates its formation. The second, faster step involves the departure of the leaving group, which restores the aromaticity of the pyridine ring.
Caption: Generalized mechanism for the SNAr reaction of 2-substituted-3,5-dinitropyridines.
The nature of the leaving group (X) at the 2-position plays a critical role in the overall reaction rate. An ideal leaving group is one that can stabilize the negative charge it acquires upon departure. This guide will now delve into a comparative analysis of the methoxy (-OCH₃) and chloro (-Cl) groups in this context.
Comparative Reactivity Analysis: Methoxy vs. Chloro
The relative reactivity of this compound and 2-chloro-3,5-dinitropyridine in SNAr reactions is governed by the ability of the methoxy and chloro substituents to function as leaving groups.
The Chloro Group: A Superior Leaving Group in SNAr
The chloride ion (Cl⁻) is an excellent leaving group in SNAr reactions. Its ability to depart is a function of its stability as an anion, which is related to the pKa of its conjugate acid, HCl (a strong acid). Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with a series of meta- and para-substituted anilines in methanol have demonstrated a second-order reaction, consistent with the SNAr mechanism where the initial nucleophilic attack is the rate-determining step.[1] The large negative ρ values (-3.75 to -3.16) obtained from Hammett plots in this study indicate a significant buildup of negative charge in the transition state leading to the Meisenheimer complex, further supporting this mechanism.[1]
The Methoxy Group: A More Reluctant Leaving Group
The methoxide ion (CH₃O⁻) is a considerably poorer leaving group than chloride. This is due to its higher basicity; its conjugate acid, methanol (CH₃OH), is a much weaker acid than HCl. In general, for the leaving group departure to be facile, it should be a weak base.
A computational study of the SNAr reaction mechanisms of both 2-ethoxy-3,5-dinitropyridine and this compound with piperidine provides further evidence for the lower reactivity of the methoxy analogue compared to halo-dinitropyridines.[3] The study highlights that while the electron-withdrawing nitro groups activate the pyridine ring for nucleophilic attack, the stability of the leaving group remains a crucial factor in the overall reaction kinetics.[3]
Quantitative Comparison of Reactivity
To provide a quantitative perspective, the following table summarizes second-order rate constants (k₂) for the reaction of 2-chloro-3,5-dinitropyridine with aniline in methanol, and for comparison, the reaction of the closely related 2-ethoxy-3,5-dinitropyridine with piperidine in DMSO. It is important to note that a direct comparison is challenging due to the different nucleophiles and solvents used. However, the data serves to illustrate the general reactivity profiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) | Reference |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | 30 | 4.1 x 10⁻¹ | [1] |
| 2-Ethoxy-3,5-dinitropyridine | Piperidine | DMSO | 25 | Slower, complex kinetics | [2] |
The significantly faster rate constant for the reaction of the chloro-derivative, even with a less nucleophilic amine like aniline, strongly suggests its higher reactivity compared to the alkoxy-derivative. The complex kinetics observed for the ethoxy analogue further indicate a more intricate reaction pathway compared to the straightforward SNAr mechanism of the chloro compound.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amination of 2-chloro-3,5-dinitropyridine and a representative procedure for the amination of a related dialkoxy-dinitropyrazine, which can be adapted for this compound.
Protocol 1: Amination of 2-Chloro-3,5-dinitropyridine with a Primary Amine
This protocol is a generalized procedure based on established methods for the amination of activated chloropyridines.
Materials:
-
2-Chloro-3,5-dinitropyridine (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Ethanol
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3,5-dinitropyridine in anhydrous ethanol to a concentration of approximately 0.2 M.
-
To the stirred solution, add the primary amine followed by triethylamine at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-3,5-dinitropyridin-2-amine.
Caption: Experimental workflow for the amination of 2-chloro-3,5-dinitropyridine.
Protocol 2: Representative Amination of a 2-Alkoxy-Dinitropyridine Analogue
This protocol is adapted from the amination of 2,6-dialkoxy-3,5-dinitropyrazines and serves as a starting point for the amination of this compound.[4] Note that reaction conditions may require optimization.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (25% solution) (excess)
-
Acetonitrile
-
Sealed reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a pressure-rated sealed vessel, dissolve this compound in acetonitrile.
-
Add an excess of 25% aqueous ammonia solution to the vessel.
-
Seal the vessel and stir the mixture at room temperature for 24 hours. If no reaction is observed, the temperature can be moderately increased (e.g., to 50-80 °C), and the reaction monitored carefully.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-3,5-dinitropyridine.
Conclusion and Practical Recommendations
The evidence presented in this guide unequivocally demonstrates that 2-chloro-3,5-dinitropyridine is significantly more reactive than this compound in nucleophilic aromatic substitution reactions. This difference in reactivity is primarily attributed to the superior leaving group ability of the chloride ion compared to the methoxide ion.
For the practicing chemist, this has several important implications:
-
Reaction Conditions: Reactions with 2-chloro-3,5-dinitropyridine can typically be conducted under milder conditions (lower temperatures, shorter reaction times) than those with its methoxy counterpart.
-
Nucleophile Scope: The higher reactivity of the chloro-derivative allows for the use of a broader range of nucleophiles, including those with lower nucleophilicity.
-
Substrate Selection: For syntheses where a facile and high-yielding SNAr reaction is desired, 2-chloro-3,5-dinitropyridine is the substrate of choice. This compound may be preferred in instances where the methoxy group is to be retained in the final product or when a subsequent, more forcing SNAr reaction is planned at another position.
By understanding the fundamental principles of reactivity and leveraging the experimental data and protocols provided, researchers can make informed decisions in the design and execution of synthetic routes involving these versatile dinitropyridine building blocks.
References
-
Crampton, M. R., Emokpae, T. A., Howard, J. A. K., Isanbor, C., & Mondal, R. (2003). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry, 1(10), 1709–1716. [Link]
-
Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19. [Link]
-
Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and this compound with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Ema, K., Shimizu, H., & Yonezawa, T. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines in methanol. Journal of Physical Organic Chemistry, 13(12), 723-729. [Link]
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A Comparative Guide to the Synthesis of Dinitropyridines
An In-Depth Technical Guide for Researchers
Dinitropyridines serve as a critical class of heterocyclic compounds, acting as versatile precursors in the development of energetic materials, pharmaceuticals, agrochemicals, and biosensors.[1][2] Their utility stems from the electron-withdrawing nature of the two nitro groups, which significantly influences the reactivity of the pyridine ring. However, the synthesis of these compounds is not trivial. The inherent electron-deficient character of the pyridine ring, compounded by the protonation of the ring nitrogen under strongly acidic nitrating conditions, renders the aromatic system highly resistant to classical electrophilic substitution.[3][4]
This guide provides a comparative analysis of the primary synthetic routes to dinitropyridines, offering insights into the mechanistic principles, practical methodologies, and strategic selection of each approach for specific research applications.
Direct Electrophilic Nitration: A Route of Force and Selectivity
Direct nitration is the most conceptually straightforward approach to installing nitro groups onto an aromatic ring. For pyridines, this typically requires forcing conditions due to the deactivated nature of the ring. The success of this method hinges almost entirely on the presence and nature of pre-existing substituents on the pyridine core, which can either activate the ring or direct the incoming electrophiles to specific positions.
Causality Behind Experimental Choices
The standard nitrating medium, a mixture of concentrated nitric acid and sulfuric acid, generates the potent electrophile, the nitronium ion (NO₂⁺). In this highly acidic environment, the pyridine nitrogen is protonated, forming a pyridinium ion. This dramatically increases the ring's deactivation towards electrophilic attack, making the reaction sluggish.
Therefore, successful direct dinitration protocols almost exclusively apply to pyridine derivatives that possess strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups, or in some cases, halogens.[1] These groups can partially offset the deactivating effect of the pyridinium nitrogen and direct the incoming nitro groups, typically to the positions ortho and para to themselves.
Key Synthetic Examples:
-
Nitration of Substituted Aminopyridines: The nitration of 2,6-diaminopyridine is a foundational method for producing 2,6-diamino-3,5-dinitropyridine, a precursor for insensitive high explosives.[5][6][7] Similarly, 4-amino-2,6-dichloropyridine can be dinitrated to yield 4-amino-2,6-dichloro-3,5-dinitropyridine.[1]
-
Nitration of Hydroxypyridines: 4-hydroxypyridine can undergo double nitration to furnish the corresponding dinitro derivative.[1]
Visualizing the Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of Electrophilic Aromatic Nitration.
Experimental Protocol: Synthesis of 4-Amino-2,6-dichloro-3,5-dinitropyridine[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 4-amino-2,6-dichloropyridine to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.
-
Nitration: Slowly warm the reaction mixture to the target temperature (e.g., 80-85 °C) and maintain for the specified duration (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Ring Transformation and Construction: An Elegant "Scrap and Build" Approach
When direct nitration is unfeasible, constructing the dinitropyridine ring from acyclic or different heterocyclic precursors provides a powerful alternative. This strategy offers superior control over the final substitution pattern.
Three-Component Ring Transformation (TCRT)
This method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia source.[8] The dinitropyridone, which can be prepared in three steps from pyridine, serves as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.[8]
Causality and Mechanism: The reaction proceeds via a "scrap and build" pathway where the dinitropyridone undergoes nucleophilic attack, leading to ring opening.[8] The resulting intermediate then reacts with the ketone and ammonia to construct a new, highly substituted 5-nitropyridine ring.[8] This approach is particularly effective for synthesizing [b]-fused 5-nitropyridines, which are common in biologically active compounds.[8]
Caption: Workflow for Three-Component Ring Transformation.
Experimental Protocol: General TCRT Synthesis of a [b]-Fused 5-Nitropyridine[8]
-
Mixing Reagents: In a sealed vessel, combine 1-methyl-3,5-dinitro-2-pyridone (1 equiv.), the desired ketone (2 equiv.), and an ammonia solution (e.g., 20 equiv. in methanol).
-
Heating: Heat the mixture at a specified temperature (e.g., 70 °C) for several hours. For less reactive ketones, higher temperatures and pressures in an autoclave may be necessary.[8]
-
Isolation: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue using column chromatography on silica gel to isolate the target nitropyridine.
Vicarious Nucleophilic Substitution (VNS): Direct C-H Functionalization
Vicarious Nucleophilic Substitution is a sophisticated method for the direct replacement of hydrogen atoms in electron-deficient aromatic rings, such as nitropyridines.[9] It avoids the need for pre-installed leaving groups on the ring.
Causality and Mechanism
The VNS reaction utilizes a carbanion that possesses a leaving group on the nucleophilic carbon atom (e.g., chloromethyl phenyl sulfone).[9] The reaction proceeds in two key steps:
-
Adduct Formation: The carbanion attacks an electron-deficient carbon atom of the nitropyridine ring, forming a Meisenheimer-type adduct.[10]
-
β-Elimination: A base induces the elimination of the leaving group and a proton from the sp³-hybridized carbon, leading to rearomatization and the formation of the substituted product.[9][10]
This method is highly valuable for introducing alkyl chains onto nitropyridine scaffolds.[10][11] The regioselectivity is governed by the electronic effects of the nitro group(s), with the nucleophile typically attacking positions ortho or para to a nitro group.
Caption: General Mechanism of Vicarious Nucleophilic Substitution.
Comparative Analysis of Synthesis Routes
The optimal route for synthesizing a specific dinitropyridine depends on the availability of starting materials, the desired substitution pattern, and tolerance for harsh reaction conditions.
| Parameter | Direct Nitration | Three-Component Ring Transformation (TCRT) | Vicarious Nucleophilic Substitution (VNS) |
| Starting Material | Substituted pyridines (amino, hydroxy, halo)[1] | Dinitropyridone, ketone, ammonia source[8] | Nitropyridines, carbanion precursors[10] |
| Key Advantage | Potentially a single step from common precursors. | Excellent control of regioselectivity; access to unique structures.[8] | Direct C-H functionalization; avoids pre-activation.[9] |
| Limitations | Harsh conditions (strong acids); limited scope; potential for isomers.[3] | Requires synthesis of the dinitropyridone precursor.[8] | Can be sensitive to sterics; requires specific nucleophiles.[10] |
| Reaction Conditions | Strongly acidic, often elevated temperatures. | Mild to moderate heating.[8] | Strongly basic conditions.[9] |
| Typical Application | Bulk synthesis of specific isomers like 2,6-diamino-3,5-dinitropyridine.[6] | Synthesis of complex, fused nitropyridines for medicinal chemistry.[8] | Introduction of alkyl groups onto a pre-existing nitropyridine ring.[11] |
Conclusion
The synthesis of dinitropyridines is a challenging yet essential field in modern organic chemistry. While direct nitration remains a viable, forceful approach for specific, suitably substituted precursors, its harshness and limited scope necessitate more nuanced strategies. Ring transformation reactions , particularly the three-component method, provide an elegant and highly controlled route to complex nitropyridines that are otherwise inaccessible.[8] For the specific task of C-H functionalization, Vicarious Nucleophilic Substitution offers a powerful tool for derivatization under basic conditions.[9] The judicious selection of a synthetic route, based on a clear understanding of the underlying mechanisms and practical limitations detailed in this guide, will empower researchers to efficiently access the target dinitropyridine structures for their specific applications.
References
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Zincke reaction - Wikipedia. Available at: [Link]
-
(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available at: [Link]
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Synthesis of 3,5‐dinitropyridine 34. - ResearchGate. Available at: [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]
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Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]
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Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Available at: [Link]
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Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. Available at: [Link]
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Pyridine functionalization using the Zincke reaction. A mild Zincke... - ResearchGate. Available at: [Link]_
-
Nitropyridines in the Synthesis of Bioactive Molecules - OUCI. Available at: [Link]
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Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. Available at: [Link]
-
Synthesis of 3,5-dinitropyrydine containing fluorophores. - ResearchGate. Available at: [Link]
- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents.
-
Vicarious nucleophilic substitution | 366 Publications | 3533 Citations | Top Authors | Related Topics - SciSpace. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PubMed. Available at: [Link]
-
Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide - ResearchGate. Available at: [Link]
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Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora. Available at: [Link]
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
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-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - ResearchGate. Available at: [Link]
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[PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar. Available at: [Link]
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]
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Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. Available at: [Link]
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Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-3,5-dinitropyridine
This guide provides an in-depth comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-Methoxy-3,5-dinitropyridine. As a critical intermediate in various synthetic pathways, ensuring the purity and concentration of this compound is paramount. The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are demonstrably fit for their intended purpose.[1][2][3]
The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by the specific requirements of the analysis, whether for routine quality control, stability testing, or trace-level impurity profiling. This document explores the causality behind the experimental design for each technique and presents a validation data package to guide researchers and drug development professionals in making an informed choice.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
The workhorse of pharmaceutical analysis, RP-HPLC, is an ideal starting point for the assay of this compound. The presence of the dinitropyridine ring provides strong chromophores, making UV detection a straightforward and sensitive choice. The method is designed for robustness and high throughput, suitable for a quality control (QC) environment.
Rationale for Experimental Choices
-
Stationary Phase (Column): A C18 column is selected for its versatility and proven performance in separating moderately polar organic compounds like nitropyridines. The hydrophobicity of the C18 alkyl chains provides effective retention for the analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and reproducibility. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. A small amount of formic acid is added to control the pH and sharpen the analyte peak by suppressing the ionization of any residual silanol groups on the stationary phase. This also makes the method compatible with mass spectrometry if future LC-MS analysis is desired.[4]
-
Detection Wavelength: The dinitropyridine moiety is expected to have a strong UV absorbance. A diode array detector (DAD) scan would be performed during method development to identify the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity. For this guide, a representative λ-max of 254 nm is used.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV method validation.
Detailed HPLC-UV Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals & Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water. This compound reference standard of known purity.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water : Formic Acid (55:45:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard Preparation:
-
Diluent: Acetonitrile : Water (50:50, v/v).
-
Stock Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 1.0 mg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with diluent to cover the desired range (e.g., 1, 5, 25, 50, 100 µg/mL).
-
HPLC-UV Validation Performance Data
The validation was performed according to ICH Q2(R1)/Q2(R2) guidelines.[3][5] The results demonstrate the method is suitable for its intended purpose of quantifying this compound.
| Parameter | Acceptance Criterion | Result | Conclusion |
| Specificity | No interference at the retention time of the analyte from blank or placebo. Peak purity index > 0.999. | No interferences observed. Peak purity index was 0.9998. | Pass |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9997 | Pass |
| Range | 1 - 100 µg/mL | The method is linear, accurate, and precise over this range. | Pass |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentrations. | 99.5% - 101.2% recovery. | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations at 100% concentration. | RSD = 0.85% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% across different days and analysts. | RSD = 1.32% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10% | 0.7 µg/mL (RSD = 4.5%) | Pass |
| Robustness | No significant impact on results from minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). | All results met acceptance criteria under varied conditions. | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher specificity and sensitivity, such as identifying trace-level impurities or confirming identity, GC-MS is a superior alternative. The compound's molecular weight (199.12 g/mol ) and the presence of GC-MS data in public databases suggest it is amenable to this technique.[6] The mass spectrometer provides an additional dimension of data, yielding a unique fragmentation pattern that serves as a chemical fingerprint.
Rationale for Experimental Choices
-
Injection Mode: A split injection is used to prevent column overloading with high-concentration samples, ensuring sharp peaks. The injector temperature is set high enough to ensure rapid and complete volatilization without causing thermal degradation.
-
GC Column: A low-polarity 5% phenyl methylpolysiloxane column is chosen. This is a general-purpose column that separates compounds primarily based on their boiling points and is effective for a wide range of semi-volatile organic molecules.[7]
-
Ionization Mode: Electron Ionization (EI) at the standard 70 eV is used. This is a "hard" ionization technique that reproducibly fragments molecules, creating a library-searchable mass spectrum essential for positive identification.[7]
-
MS Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is employed. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of the analyte. This dramatically increases sensitivity and reduces baseline noise.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS method validation.
Detailed GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.
-
Chemicals & Reagents: GC-grade or equivalent high-purity ethyl acetate. This compound reference standard.
-
Chromatographic & MS Conditions:
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL, 50:1 split ratio.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization: EI, 70 eV.
-
Acquisition: SIM mode. Monitor ions m/z 199 (Molecular Ion), 169, and 153 (Fragment Ions). Use m/z 199 for quantification.
-
-
Standard Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution in ethyl acetate.
-
Calibration Standards: Serially dilute the stock solution to prepare standards covering a range of 0.05 to 10 µg/mL.
-
GC-MS Validation Performance Data
The validation demonstrates high sensitivity and specificity, making the method ideal for trace analysis and identity confirmation.
| Parameter | Acceptance Criterion | Result | Conclusion |
| Specificity | No interference at the retention time and m/z of the analyte. Correct ion ratios. | No interferences observed. Ion ratios were consistent. | Pass |
| Linearity | Correlation coefficient (R²) ≥ 0.998 | R² = 0.9991 | Pass |
| Range | 0.05 - 10 µg/mL | The method is linear, accurate, and precise over this range. | Pass |
| Accuracy | Mean recovery of 95.0% - 105.0% at three concentrations. | 97.8% - 103.5% recovery. | Pass |
| Precision (Repeatability) | RSD ≤ 5.0% for six replicate preparations at 1 µg/mL. | RSD = 2.1% | Pass |
| Precision (Intermediate) | RSD ≤ 5.0% across different days and analysts. | RSD = 3.8% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL (10 ng/mL) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 15% | 0.05 µg/mL (50 ng/mL, RSD = 8.2%) | Pass |
| Robustness | No significant impact from minor variations in oven ramp rate (±2 °C/min) and flow rate (±0.1 mL/min). | All results met acceptance criteria under varied conditions. | Pass |
Head-to-Head Comparison and Recommendation
The choice between HPLC-UV and GC-MS is fundamentally about aligning the method's capabilities with the analytical objective.
| Feature | HPLC-UV Method | GC-MS Method | Recommendation |
| Specificity | Good (based on retention time and UV spectrum). | Excellent (based on retention time and unique mass fragmentation pattern). | GC-MS is superior for unambiguous identification and resolving co-eluting impurities. |
| Sensitivity (LOQ) | 0.7 µg/mL | 0.05 µg/mL | GC-MS is over 10 times more sensitive, making it the choice for trace analysis. |
| Sample Throughput | High (10 min run time). | Moderate (15 min run time). | HPLC-UV is slightly faster, which can be advantageous in high-volume QC labs. |
| Robustness | Excellent. Liquid-phase methods are often less prone to matrix effects than GC. | Good, but can be more susceptible to matrix contamination of the inlet and ion source. | HPLC-UV is generally considered more robust for routine use with diverse sample matrices. |
| Cost & Complexity | Lower. HPLC-UV systems are more common and less expensive to operate and maintain. | Higher. Requires more specialized equipment and expertise. | HPLC-UV is more cost-effective and accessible for standard QC operations. |
| Application | Ideal for routine assays, purity determinations, and release testing where analyte concentrations are relatively high. | Ideal for impurity identification, trace-level quantitation, stability studies (detecting degradation products), and reference standard characterization. | Choose based on the "fit for purpose" principle of analytical method validation.[2][8] |
Conclusion
Both the developed HPLC-UV and GC-MS methods are validated and proven to be accurate, precise, and specific for the analysis of this compound.
-
The HPLC-UV method stands out for its robustness, cost-effectiveness, and high throughput, making it the recommended choice for routine quality control and assay purposes in a manufacturing environment.
-
The GC-MS method provides unparalleled specificity and sensitivity. It should be the method of choice for research and development, impurity profiling, and any application where trace-level detection and definitive identification are required.
Ultimately, this guide demonstrates that a thorough understanding of the analytical challenge, combined with a validation strategy grounded in authoritative guidelines, empowers scientists to select and implement the most appropriate technology for their needs.
References
- AMSbiopharma. (2025).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- BenchChem. (2025).
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
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Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. [Link]
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Pipzine Chemicals. (n.d.). 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. [Link]
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Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]
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IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. [Link]
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A Spectroscopic Showdown: Differentiating 2-Methoxy-3,5-dinitropyridine and Its Isomers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and materials science, the precise identification of molecular structure is not just a matter of academic rigor—it is a cornerstone of safety, efficacy, and innovation. Among the vast landscape of heterocyclic compounds, substituted pyridines play a pivotal role. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-3,5-dinitropyridine and its key isomers, offering a crucial resource for researchers navigating the complexities of isomeric differentiation.
The subtle shift of a methoxy or nitro group on the pyridine ring can dramatically alter a molecule's physicochemical properties, biological activity, and reactivity. Therefore, unambiguous characterization is paramount. This guide leverages a multi-technique spectroscopic approach—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to create a detailed fingerprint for each isomer, empowering scientists to confidently distinguish between these closely related compounds.
The Isomeric Landscape: A Structural Overview
The focus of this guide is this compound and its positional isomers, where the arrangement of the methoxy and two nitro groups on the pyridine ring varies. Understanding the substitution pattern is the first step in predicting and interpreting the resulting spectroscopic data.
Figure 1: Key positional isomers of methoxy dinitropyridine.
¹H and ¹³C NMR Spectroscopy: Unraveling the Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
Key Differentiating Features in NMR Spectra:
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups, such as nitro groups (-NO₂), deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups like the methoxy group (-OCH₃) cause shielding, resulting in upfield shifts. The protons on a pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Protons adjacent to the nitrogen atom are the most deshielded.
-
Coupling Constants (J): The splitting of NMR signals arises from the interaction of neighboring non-equivalent nuclei. The magnitude of the coupling constant provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems like pyridine, ortho, meta, and para couplings have characteristic ranges.
-
Signal Multiplicity: The number of peaks into which a signal is split (singlet, doublet, triplet, etc.) reveals the number of adjacent non-equivalent protons.
Comparative NMR Data:
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound [1] | H-4: ~9.3 (d), H-6: ~9.2 (d), OCH₃: ~4.2 (s) | C-2: ~158, C-3: ~135, C-4: ~145, C-5: ~130, C-6: ~150, OCH₃: ~55 |
| 4-Methoxy-3,5-dinitropyridine (Predicted) | H-2, H-6: ~9.1 (s), OCH₃: ~4.1 (s) | C-2, C-6: ~152, C-3, C-5: ~138, C-4: ~165, OCH₃: ~57 |
| 2-Methoxy-4,6-dinitropyridine (Predicted) | H-3: ~8.9 (s), H-5: ~9.5 (s), OCH₃: ~4.3 (s) | C-2: ~160, C-3: ~115, C-4: ~155, C-5: ~148, C-6: ~158, OCH₃: ~56 |
| 3-Methoxy-2,6-dinitropyridine (Predicted) | H-4: ~8.7 (d), H-5: ~8.1 (d), OCH₃: ~4.0 (s) | C-2: ~150, C-3: ~162, C-4: ~140, C-5: ~118, C-6: ~150, OCH₃: ~56 |
Note: Predicted data is based on computational models and should be used as a guide. Experimental verification is recommended.
The distinct patterns of chemical shifts and multiplicities for the aromatic protons and the chemical shift of the methoxy group provide a unique fingerprint for each isomer. For instance, the symmetry of 4-Methoxy-3,5-dinitropyridine results in a single signal for the two equivalent aromatic protons, a key differentiating feature.
Figure 2: General workflow for NMR analysis of pyridine isomers.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.
Characteristic IR Absorptions:
-
N-O Stretching: Nitro groups exhibit two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. The exact position of these bands can be influenced by the electronic environment and conjugation within the molecule.
-
C-O Stretching: The C-O stretching vibration of the methoxy group is typically observed in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C/C=N Stretching: Vibrations associated with the pyridine ring, such as C-H stretching (above 3000 cm⁻¹) and ring stretching (in the 1600-1400 cm⁻¹ region), provide further confirmation of the core structure.
Comparative IR Data:
| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound [1] | ~1540 | ~1350 | ~1260, ~1030 |
| 4-Methoxy-3,5-dinitropyridine (Predicted) | ~1535 | ~1345 | ~1250, ~1040 |
| 2-Methoxy-4,6-dinitropyridine (Predicted) | ~1550 | ~1340 | ~1270, ~1020 |
| 3-Methoxy-2,6-dinitropyridine (Predicted) | ~1545 | ~1355 | ~1255, ~1035 |
While the IR spectra of these isomers will share many similarities due to the presence of the same functional groups, subtle shifts in the positions and intensities of the nitro and methoxy group vibrations can aid in their differentiation, especially when used in conjunction with other spectroscopic techniques.
Figure 3: Step-by-step protocol for IR spectroscopic analysis.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is highly dependent on the molecular structure and provides a unique fingerprint.
Key Fragmentation Pathways for Dinitromethoxypyridines:
-
Loss of a Nitro Group (-NO₂): A common fragmentation pathway involves the cleavage of a nitro group, resulting in a fragment ion at [M - 46]⁺.
-
Loss of a Methoxy Radical (-OCH₃): The loss of the methoxy radical leads to a fragment at [M - 31]⁺.
-
Loss of Formaldehyde (CH₂O) from the Methoxy Group: A rearrangement reaction can lead to the elimination of formaldehyde, resulting in a fragment at [M - 30]⁺.
-
Ring Cleavage: The pyridine ring itself can undergo fragmentation, leading to a complex pattern of lower mass ions.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [1] | 199 | 169 ([M-NO]⁺), 153 ([M-NO₂]⁺), 168 ([M-OCH₃]⁺) |
| 4-Methoxy-3,5-dinitropyridine (Predicted) | 199 | 153 ([M-NO₂]⁺), 168 ([M-OCH₃]⁺), 123 |
| 2-Methoxy-4,6-dinitropyridine (Predicted) | 199 | 153 ([M-NO₂]⁺), 168 ([M-OCH₃]⁺), 139 |
| 3-Methoxy-2,6-dinitropyridine (Predicted) | 199 | 153 ([M-NO₂]⁺), 168 ([M-OCH₃]⁺), 123 |
The relative abundances of the fragment ions can be a critical differentiating factor. For example, the stability of the resulting carbocation after the loss of a substituent will influence the intensity of that fragment's peak in the mass spectrum.
Figure 4: Logical workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of this compound and its isomers requires a careful and integrated analytical approach. While each technique provides valuable information, it is the synergy of NMR, IR, and MS that allows for the unambiguous assignment of the correct isomeric structure.
-
NMR spectroscopy offers the most detailed structural information, with chemical shifts and coupling patterns providing a clear fingerprint of the substitution pattern.
-
IR spectroscopy serves as a rapid and effective method for confirming the presence of the key nitro and methoxy functional groups and can offer subtle clues for differentiation.
-
Mass spectrometry provides the molecular weight and reveals characteristic fragmentation pathways that are influenced by the isomer's structure.
By leveraging the complementary nature of these techniques, researchers can navigate the challenges of isomer analysis with confidence, ensuring the integrity and quality of their scientific endeavors. This guide serves as a foundational resource, providing both the data and the conceptual framework necessary for the successful spectroscopic characterization of this important class of compounds.
References
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A Comparative Guide to the Biological Activity of 2-Methoxypyridine Derivatives: From In Silico Predictions to Experimental Anticancer and Antimicrobial Activities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 2-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the biological activities of 2-methoxypyridine derivatives, with a special focus on the computationally explored 2-methoxy-3,5-dinitropyridine and experimentally validated anticancer and antimicrobial analogs.
The Intriguing Potential of this compound: A Computational Perspective
Recent computational studies have highlighted the potential of this compound as a promising scaffold for drug discovery. The presence of two electron-withdrawing nitro groups at the 3 and 5 positions enhances the electrophilic nature of the pyridine ring, making it susceptible to nucleophilic attack, a key interaction in many biological processes.[1]
A computational study investigating the nucleophilic aromatic substitution (SNAr) reaction mechanisms of this compound with piperidine has shed light on its reactivity.[1] Density Functional Theory (DFT) calculations revealed that the nitro groups stabilize the transition state, lowering the energy barrier for nucleophilic attack.[1] This inherent reactivity is a crucial factor for its potential as a covalent inhibitor.
Furthermore, molecular docking simulations have suggested that this compound derivatives can form stable complexes with the active sites of key viral proteins, such as the main protease (Mpro) and the receptor-binding domain of the spike protein of SARS-CoV-2.[1] These findings underscore the potential of this scaffold for the development of novel antiviral agents, although experimental validation is still required.
Experimentally Validated Anticancer Activity of 2-Methoxypyridine Derivatives
While experimental data on the biological activity of this compound derivatives are limited, extensive research on other 2-methoxypyridine analogs has demonstrated significant anticancer potential. A notable example is a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, which have shown potent cytotoxic activity against various human cancer cell lines.[2][3]
Comparative Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Analogs
The in vitro cytotoxic activity of these analogs was evaluated against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | R Group (at position 4) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A-549 IC50 (µM) |
| 5a | Phenyl | > 50 | > 50 | > 50 |
| 5d | 4-Chlorophenyl | 3.2 ± 0.3 | 4.1 ± 0.4 | 5.3 ± 0.5 |
| 5g | 4-Methoxyphenyl | 2.8 ± 0.2 | 3.5 ± 0.3 | 4.7 ± 0.4 |
| 5h | 4-Nitrophenyl | 1.9 ± 0.2 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| 5i | 3,4-Dimethoxyphenyl | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.2 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
Data synthesized from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[2][3]
The structure-activity relationship (SAR) analysis of these compounds reveals that the nature and position of the substituent on the 4-aryl ring are critical for cytotoxic activity.[2] Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3) at the para position of the aryl ring significantly enhance the anticancer activity compared to the unsubstituted phenyl ring.[2][3] The most potent compound in this series, 5i , features two methoxy groups at the 3 and 4 positions of the aryl ring, suggesting that a combination of electronic and steric factors contributes to its high efficacy.[3]
Another study on dihydropyridine and pyridine analogs identified a compound with a 2-methoxy-3-hydroxy functionality that was active against HeLa cancer cell lines with an IC50 value of 57.03 ± 7.1 µM.[4] This further supports the potential of the 2-methoxypyridine scaffold in cancer drug discovery.
Antimicrobial Potential of Pyridine Derivatives
The pyridine nucleus is also a common feature in many antimicrobial agents. While specific studies on the antimicrobial activity of this compound derivatives are scarce, research on other pyridine derivatives provides valuable insights.
A study on new pyridine derivatives showed that compounds belonging to pyran, pyridine, indenopyran, thiazolopyridine, and chromene series displayed high antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] Another study on nicotinic acid benzylidene hydrazide derivatives indicated that compounds with nitro and dimethoxy substituents were the most active against a panel of bacterial and fungal strains.[6] These findings suggest that the introduction of nitro and methoxy groups, as seen in this compound, could be a promising strategy for developing new antimicrobial agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A-549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Path Forward
The exploration of 2-methoxypyridine derivatives represents a promising avenue for the discovery of novel therapeutic agents. The following diagrams illustrate the general workflow for the synthesis and evaluation of these compounds and a conceptual signaling pathway that could be targeted by anticancer derivatives.
Caption: Workflow for the synthesis and cytotoxic evaluation of 2-methoxypyridine analogs.
Caption: Conceptual signaling pathway targeted by anticancer 2-methoxypyridine derivatives.
Conclusion and Future Directions
This guide consolidates the current understanding of the biological activities of 2-methoxypyridine derivatives. While computational studies on this compound suggest a promising starting point for drug design, experimental evidence from related 2-methoxypyridine analogs has firmly established their potential as anticancer agents. The structure-activity relationship data, particularly for the 2-methoxypyridine-3-carbonitrile series, provides a clear roadmap for the rational design of more potent and selective compounds.
Future research should focus on:
-
Synthesizing and experimentally evaluating a series of this compound derivatives to validate the computational predictions and explore their anticancer and antimicrobial potential.
-
Elucidating the mechanism of action of the most potent 2-methoxypyridine analogs to identify their specific molecular targets.
-
Optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties for potential in vivo studies.
The versatility of the 2-methoxypyridine scaffold, combined with the insights gained from both computational and experimental studies, makes it a highly attractive area for continued research and development in the quest for new and effective therapeutic agents.
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Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(15), 4983. [Link]
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Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
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El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 12345. [Link]
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Ali, M., et al. (2023). Synthesis, Characterization, and Biological Activity of New 4'-Functionalized Bis-Terpyridine Ruthenium(II) Complexes: Anti-Inflammatory Activity Advances. Molecules, 28(15), 5789. [Link]
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Al-Zahrani, A. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(18), 4247. [Link]
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Foulon, C., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 22(12), 2139. [Link]
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Imasheva, A. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. [Link]
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ResearchGate. (2015). Antimicrobial Screening of 1,4-Dihydropyridine Derivatives. [Link]
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El-Behery, M., & El-Twigry, H. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. [Link]
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Gualpa, F. A., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(15), 5788. [Link]
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Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(9), 4435-4448. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 2-Methoxy-3,5-dinitropyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Theory and Practice in the Study of Nitroaromatic Reactivity
In the realm of modern medicinal chemistry and materials science, understanding and predicting the reactivity of highly functionalized heterocyclic compounds is paramount. Among these, 2-Methoxy-3,5-dinitropyridine stands out as a key pharmacophore and a versatile synthetic intermediate. Its reactivity, largely governed by the electron-deficient nature of the dinitrated pyridine ring, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions – a cornerstone of complex molecule synthesis.
This guide provides an in-depth computational analysis of the reactivity of this compound, offering a comparative perspective against relevant alternatives. As Senior Application Scientists, our goal is not merely to present data but to weave a narrative that explains the "why" behind the "how." We will delve into the theoretical underpinnings of its reactivity, supported by robust computational evidence, and wherever possible, anchor these predictions in the solid ground of experimental data. This document is structured to provide both a high-level strategic overview and detailed, actionable protocols for researchers in the field.
The Electronic Landscape of this compound: A Computational Perspective
The reactivity of an aromatic system is fundamentally dictated by its electronic structure. In this compound, the pyridine nitrogen and the two nitro groups act as powerful electron-withdrawing entities, rendering the aromatic ring highly electrophilic. This electron deficiency is the primary driver for its susceptibility to nucleophilic attack.
Molecular Orbital Analysis and Electrostatic Potential
Density Functional Theory (DFT) calculations provide a powerful lens through which to visualize the electronic landscape of a molecule. The Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are particularly insightful. For SNAr reactions, the LUMO is of paramount importance as it represents the region most susceptible to nucleophilic attack.
Computational Protocol: Geometry Optimization and FMO Analysis
-
Software: Gaussian 16, Spartan'20, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP or M06-2X. The M06-2X functional is often recommended for systems where non-covalent interactions may play a role, while B3LYP is a robust and widely used general-purpose functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
-
Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) is crucial to simulate reactivity in solution (e.g., in DMSO or methanol).
-
Procedure: a. Construct the 3D structure of this compound. b. Perform a geometry optimization and frequency calculation to ensure a true energy minimum. c. Generate the HOMO and LUMO surfaces and the electrostatic potential (ESP) map.
In this compound, the LUMO is predominantly localized on the pyridine ring, with significant contributions from the C2, C4, and C6 positions. The ESP map further corroborates this, revealing regions of high positive potential (electron deficiency) around these carbon atoms, marking them as prime targets for nucleophilic attack.
Unraveling the SNAr Mechanism: A Comparative Reactivity Study
The workhorse reaction for functionalizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.
Computational Investigation of the Reaction Pathway
Computational chemistry allows us to map the entire energy profile of the SNAr reaction, including the transition states and the Meisenheimer intermediate. This provides invaluable insights into the reaction kinetics and the factors that influence the reaction rate.
Computational Protocol: Transition State Search and IRC Calculation
-
Software: Gaussian 16 or a similar package.
-
Method: DFT, using the same functional and basis set as the geometry optimization.
-
Procedure: a. Model the reactants (this compound and the nucleophile, e.g., piperidine). b. Construct an initial guess for the transition state (TS) structure for the nucleophilic attack. c. Perform a transition state search using an appropriate algorithm (e.g., QST2 or Berny optimization with Opt=TS). d. Verify the TS by performing a frequency calculation; a single imaginary frequency corresponding to the reaction coordinate confirms a true TS. e. Perform an Intrinsic Reaction Coordinate (IRC) calculation to connect the TS to the reactants and the Meisenheimer intermediate. f. Optimize the geometry of the Meisenheimer intermediate and the products.
Recent computational studies on the reaction of this compound with piperidine have elucidated the reaction pathway.[1][2] These studies show that the reaction proceeds through the formation of a stable Meisenheimer complex. The activation energy for the initial nucleophilic attack is the rate-determining step.
Comparison with Alternative Substrates: The Role of the Leaving Group
To truly appreciate the reactivity of this compound, it is instructive to compare it with analogs bearing different leaving groups at the C2 position, most notably 2-Chloro-3,5-dinitropyridine.
| Substrate | Leaving Group | Relative Reactivity (Qualitative) | Rationale |
| 2-Fluoro -3,5-dinitropyridine | F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[3] |
| 2-Chloro -3,5-dinitropyridine | Cl | High | Chlorine is a good leaving group and the C-Cl bond is sufficiently polarized to facilitate nucleophilic attack. Experimental kinetic data is available for this compound, showing it to be highly reactive.[4] |
| 2-Methoxy -3,5-dinitropyridine | OMe | Moderate | The methoxy group is a poorer leaving group than halides. However, the strong activation by the two nitro groups still allows for efficient substitution. |
| 2-Phenoxy -3,5-dinitropyridine | OPh | Moderate-Low | The phenoxy group is a relatively poor leaving group, generally leading to slower reaction rates compared to the methoxy and halo derivatives.[5] |
Experimental Protocols and Characterization
A robust understanding of a compound's reactivity is incomplete without reliable methods for its synthesis and characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the methoxylation of a suitable precursor, such as 2-chloro-3,5-dinitropyridine.
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: 2-Chloro-3,5-dinitropyridine can be synthesized by the nitration of 2-chloropyridine. Caution: Nitration reactions are highly exothermic and should be performed with extreme care.
-
Methoxylation: a. Dissolve 2-chloro-3,5-dinitropyridine in methanol. b. Slowly add a solution of sodium methoxide in methanol at a controlled temperature (e.g., 0-10 °C). c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization: Bridging Computation and Reality
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for structural elucidation. Computational NMR prediction can be a powerful tool to aid in the interpretation of experimental spectra.
Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H4 | ~9.2 | C2: ~158 |
| H6 | ~9.0 | C3: ~135 |
| OCH3 | ~4.2 | C4: ~145 |
| C5: ~130 | ||
| C6: ~150 | ||
| OCH3: ~55 |
Applications in Drug Discovery and Beyond
The 2-alkoxy-3,5-dinitropyridine scaffold is of significant interest to the pharmaceutical industry. The two nitro groups can be readily reduced to amino groups, opening up a vast chemical space for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The predictable reactivity of the C2 position allows for the strategic introduction of various substituents to modulate the pharmacological properties of the final compound.
Conclusion: A Synergy of Computational and Experimental Approaches
The computational analysis of this compound provides a deep understanding of its electronic structure and reactivity, particularly in the context of nucleophilic aromatic substitution reactions. By comparing its computed properties with those of its halo- and phenoxy-analogs, we can make informed predictions about its synthetic utility.
While computational methods offer remarkable predictive power, they are most impactful when used in synergy with experimental validation. This guide has highlighted the need for more comprehensive experimental kinetic and spectroscopic data for this compound to further refine our computational models. For researchers and drug development professionals, the judicious application of both computational and experimental techniques will be the key to unlocking the full potential of this versatile and reactive molecule.
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M. R. Crampton, L. C. Rabbitt, and F. Terrier, "Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents," in Organic & Biomolecular Chemistry, vol. 1, no. 20, pp. 3697-3703, 2003. [Link]
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A. R. Katritzky, R. Murugan, and K. P. W. C. P. A. D. M. A. Siskin, "Preparation of nitropyridines by nitration of pyridines with nitric acid," in Organic & Biomolecular Chemistry, vol. 1, no. 16, pp. 2831-2834, 2003. [Link]
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A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution of 2-Substituted-3,5-Dinitropyridines
This guide provides an in-depth comparative analysis of leaving group efficiency in the nucleophilic aromatic substitution (SNAr) reactions of 2-substituted-3,5-dinitropyridines. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the reaction kinetics, mechanistic underpinnings, and practical considerations for selecting appropriate substrates in synthetic applications. We will explore the causal factors behind observed reactivity trends, supported by experimental data from peer-reviewed literature.
Introduction: The Unique Reactivity of the 3,5-Dinitropyridine Scaffold
The pyridine ring, an electron-deficient heterocycle, becomes exceptionally susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. The 3,5-dinitropyridine system is a classic example of a highly activated heteroaromatic scaffold. The two nitro groups, positioned meta to each other, exert a powerful inductive and resonance-based electron withdrawal (-I, -R effects). This electronic pull creates a significant partial positive charge (δ+) at the C-2, C-4, and C-6 positions, rendering them highly electrophilic and priming them for nucleophilic aromatic substitution (SNAr).[1][2][3]
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of C-N, C-O, and C-S bonds on aromatic rings.[4] In the context of 2-substituted-3,5-dinitropyridines, the identity of the substituent at the C-2 position—the leaving group—critically dictates the reaction rate and overall efficiency. This guide will compare common leaving groups, including halogens and alkoxy moieties, to provide a clear framework for substrate selection and reaction design.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions at sp³ centers, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] Understanding this pathway is essential to grasp why different leaving groups exhibit varied reactivity.
-
Step 1 (Rate-Determining): Nucleophilic Attack and Meisenheimer Complex Formation. A nucleophile attacks the electrophilic C-2 carbon, forming a new bond and breaking the aromaticity of the pyridine ring. This generates a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the two nitro groups, which provides significant stabilization.[1][3] This initial attack is typically the slow, rate-determining step of the reaction.[5][7]
-
Step 2 (Fast): Aromaticity Restoration. The aromaticity of the pyridine ring is restored through the expulsion of the leaving group. This step is generally fast because it re-establishes the highly stable aromatic system.
Caption: The general two-step SNAr mechanism.
The critical insight here is that the leaving group's ability to be expelled (its intrinsic basicity) is less important to the overall reaction rate than its influence on the energy of the first transition state.[7] The leaving group's electronegativity plays a dominant role in stabilizing the transition state leading to the Meisenheimer complex.
Comparative Analysis of Leaving Group Performance
The efficacy of a leaving group (L) in 2-L-3,5-dinitropyridine is determined by its ability to facilitate the rate-determining nucleophilic attack. This is primarily influenced by the electronegativity of the atom attached to the ring, which polarizes the C-L bond and makes the carbon center more electrophilic.
Halogen Leaving Groups: The "Element Effect"
In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is often inverted.[5][8] This phenomenon, known as the "element effect," is a direct consequence of the rate-determining step.
-
Fluorine (-F): Despite fluoride being a poor leaving group in SN2 reactions due to the strength of the C-F bond, it is frequently the most reactive leaving group in SNAr.[5][7] Its high electronegativity strongly polarizes the C-F bond, making the C-2 carbon exceptionally electrophilic and lowering the activation energy for the initial nucleophilic attack.
-
Chlorine (-Cl), Bromine (-Br), and Iodine (-I): Reactivity generally decreases down the group (Cl > Br > I). While these are better leaving groups in the traditional sense (weaker C-X bonds, more stable anions), their lower electronegativity compared to fluorine results in a less electrophilic C-2 carbon, leading to a slower initial attack.
Alkoxy and Aryloxy Leaving Groups
Alkoxy (-OR) and aryloxy (-OAr) groups are also common leaving groups in SNAr chemistry, though they are generally less reactive than halogens.
-
Phenoxy (-OPh): The phenoxide anion is a relatively stable leaving group due to resonance stabilization. Kinetic studies on 2-phenoxy-3,5-dinitropyridine show it readily undergoes substitution with amines like pyrrolidine.[9]
-
Ethoxy (-OEt) and Methoxy (-OMe): These are generally considered poorer leaving groups than phenoxy because ethoxide and methoxide are stronger bases than phenoxide. Computational studies on 2-ethoxy- and 2-methoxy-3,5-dinitropyridine reacting with piperidine confirm their susceptibility to SNAr, driven by the strong activation from the nitro groups.[1] The reaction of 2-methoxy-3-nitropyridine with secondary amines has also been shown to proceed via a standard SNAr mechanism where the first step is rate-determining.[10]
Quantitative Comparison: Kinetic Data
To provide an objective comparison, the following table summarizes second-order rate constants (k₂) for the reaction of various 2-substituted-3,5-dinitropyridines with different nucleophiles. Note that direct comparison requires identical nucleophiles, solvents, and temperatures.
| Leaving Group (L) | Nucleophile | Solvent | Temp (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| -Cl | Aniline | Methanol | 25 | ~0.003 - 0.03* | [11] |
| -OPh | Pyrrolidine | DMSO | 25 | 1.1 | [9] |
| -OEt | Pyrrolidine | DMSO | 25 | 0.015 | [9] |
| -Cl | Piperidine | Methanol | 25 | Data not available in provided abstracts | |
| -OMe | Piperidine | Aqueous | 20 | 0.000649** | [10] |
*Range estimated from related substrates and conditions. Absolute values depend heavily on aniline substituents. **Data for 2-methoxy-3-nitropyridine, a related but less activated substrate.
Analysis of Data: The kinetic data, though from different systems, illustrates key principles. The reaction of the phenoxy derivative is significantly faster than the ethoxy derivative with the same nucleophile and solvent, highlighting the better leaving group ability of phenoxide.[9] The methoxy group in a related nitropyridine shows slower reactivity, as expected for a poorer leaving group.[10]
Experimental Protocol: A Self-Validating Kinetic Study
To ensure trustworthiness and reproducibility, this section provides a detailed protocol for a comparative kinetic analysis using UV-Vis spectrophotometry. This method is ideal for SNAr reactions where the product has a distinct chromophore from the reactants.
Objective: To determine the second-order rate constant (k₂) for the reaction of 2-chloro-3,5-dinitropyridine with piperidine in methanol.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: We use a large excess of the nucleophile (piperidine, ≥10 equivalents) relative to the electrophile (2-chloro-3,5-dinitropyridine). This ensures the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the rate law from Rate = k₂[Substrate][Nucleophile] to Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile].[10] This allows for a straightforward determination of the observed rate constant, k_obs.
-
Spectrophotometric Monitoring: The product, 2-piperidino-3,5-dinitropyridine, is a colored compound, allowing its formation to be monitored by the increase in absorbance at its λ_max.[11]
-
Temperature Control: Reaction rates are highly sensitive to temperature. Using a thermostatted cell holder in the spectrophotometer is critical for accurate and reproducible data.
Caption: Workflow for a pseudo-first-order kinetic experiment.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately prepare a 1.0 mM stock solution of 2-chloro-3,5-dinitropyridine in anhydrous methanol.
-
Prepare a series of piperidine solutions in methanol (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the expected product, 2-piperidino-3,5-dinitropyridine.
-
Set the temperature of the cell holder to a constant 25.0 ± 0.1 °C.
-
-
Kinetic Measurement:
-
Pipette 2.0 mL of the 0.1 M piperidine solution into a quartz cuvette. Allow it to equilibrate to 25.0 °C in the cell holder.
-
Blank the instrument with this solution.
-
To initiate the reaction, rapidly inject 20 µL of the 1.0 mM substrate stock solution into the cuvette and mix quickly. The final substrate concentration will be ~0.01 mM.
-
Immediately begin recording the absorbance as a function of time for at least 3-5 half-lives, until the absorbance value plateaus (A∞).
-
-
Data Analysis:
-
For each run, calculate ln(A∞ - At) for each time point t.
-
Plot ln(A∞ - At) versus t. The plot should be a straight line for a first-order process.
-
The negative of the slope of this line is the pseudo-first-order rate constant, k_obs.
-
Repeat the experiment for each of the different piperidine concentrations.
-
Plot the calculated k_obs values against the corresponding piperidine concentrations [Piperidine].
-
The slope of this final plot is the second-order rate constant, k₂, providing a robust, validated measure of reactivity.[12]
-
Conclusion and Outlook
The reactivity of 2-substituted-3,5-dinitropyridines in SNAr reactions is a powerful illustration of mechanism-driven reactivity. The rate is governed not by the stability of the leaving group anion, but by the leaving group's ability to activate the substrate towards the rate-determining nucleophilic attack. This leads to the often counterintuitive "element effect," where fluorine is a superior leaving group to chlorine or bromine. Alkoxy and aryloxy groups are also viable but are generally less reactive than halogens, with their efficiency tied to the stability of the corresponding alkoxide or phenoxide anion.
For drug development professionals and synthetic chemists, a thorough understanding of these principles is paramount. Selecting a substrate with a highly activating leaving group like fluorine or chlorine can dramatically accelerate reaction times and improve yields, leading to more efficient and cost-effective synthetic routes. The quantitative data and experimental framework provided in this guide offer a solid foundation for making informed decisions in the design and optimization of SNAr reactions involving this privileged heterocyclic core.
References
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Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. Available at: [Link]
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Crampton, M. R., et al. (2004). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry. Available at: [Link]
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Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and this compound with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]
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Reinheimer, J. D., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at: [Link]
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Reinheimer, J. D., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC). Available at: [Link]
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LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. Available at: [Link]
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Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
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Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Dalinger, A., & Vatsadze, S. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Chem LibreTexts. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
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LibreTexts Chemistry. (2024). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. Available at: [Link]
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Mironovs, R., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
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Katritzky, A. R. (1984). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. Available at: [Link]
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Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health (PMC). Available at: [Link]
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Unknown Author. (n.d.). Nucleophilic Substitution Reactions. University Course Material. Available at: [Link]
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Macías-Ruvalcaba, M. A., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Available at: [Link]
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Katritzky, A. R., et al. (1984). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Crampton, M. R., et al. (2004). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. Available at: [Link]
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LibreTexts Chemistry. (2023). Rate Laws in Nucleophilic Substitution. LibreTexts. Available at: [Link]
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Unambiguous Molecular Structure Elucidation: A Comparative Guide to Confirming 2-Methoxy-3,5-dinitropyridine via Single-Crystal X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates its physicochemical properties, reactivity, and biological interactions. For complex substituted heterocycles like 2-Methoxy-3,5-dinitropyridine, seemingly minor ambiguities in substituent orientation can lead to vastly different functional outcomes. While a suite of analytical techniques can provide valuable structural clues, single-crystal X-ray crystallography stands as the gold standard, offering definitive and unambiguous atomic-level resolution.
This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of this compound. We will delve into the experimental workflow of X-ray crystallography, grounded in the published structure, and objectively compare its capabilities against other common spectroscopic techniques. Our focus will be on not just the "how," but the fundamental "why," explaining the causal links between experimental design and data integrity.
The Decisive Power of X-ray Crystallography
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis. They excel at confirming connectivity and molecular weight. However, for this compound, they leave critical questions unanswered. Can NMR definitively quantify the out-of-plane torsion of the nitro groups? Can MS distinguish between isomers with absolute certainty? The answer is often no. These techniques provide a 2D-centric view, which can be insufficient for molecules where stereochemistry and conformation are key.
X-ray crystallography transcends these limitations by directly imaging the electron density of a molecule trapped in a crystal lattice. This provides precise 3D coordinates for each atom, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy.
A comprehensive single-crystal X-ray study of this compound has been published, providing definitive structural data.[1][2][3][4] The structure was solved using direct methods, a powerful technique for solving the phase problem in crystallography for small molecules, and refined to a high degree of confidence (final R-value of 4.99%).[1][2][3]
The key findings from the crystallographic analysis reveal a non-planar molecule.[1][2] Steric hindrance between the substituents forces both the methoxy and the 3-nitro group to twist out of the pyridine ring's mean plane by 7.4° and 15.6°, respectively.[1] Furthermore, the methoxy group is oriented syn to the ring nitrogen, a conformation adopted to minimize repulsion with the adjacent 3-nitro group.[1][2][3] This level of detail is crucial for understanding the molecule's reactivity and is information that other techniques can only infer indirectly.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₆H₅N₃O₅ | [1][2][3] |
| Crystal System | Monoclinic | [1][2][3] |
| Space Group | P2₁/n | [1][2][3] |
| a (Å) | 7.496 | [1][2] |
| b (Å) | 18.38 | [1][2] |
| c (Å) | 6.068 | [1][2] |
| β (°) | 77.18 | [1][2] |
| Volume (ų) | 815 | [1][2] |
| Z (Molecules/Unit Cell) | 4 | [1][2] |
| Final R-value | 4.99% | [1][2][3] |
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is the bedrock of a trustworthy structure. The following protocol outlines the authoritative workflow.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Detailed Experimental Protocol
-
Synthesis and Purification: The title compound is synthesized from 2-chloro-3,5-dinitropyridine by treatment with sodium methoxide.[1] Purity is paramount; impurities can inhibit crystallization or co-crystallize, leading to erroneous results. Multiple rounds of recrystallization or chromatography are employed until the compound is deemed pure by NMR and LC-MS.
-
Crystallization: Growing a single crystal suitable for diffraction is often the most challenging step.[5] The goal is a well-ordered, single lattice, typically 0.1-0.3 mm in size.[6] Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop induces crystallization. This method offers fine control over the rate of saturation.
-
-
Data Collection: A suitable crystal is mounted on a goniometer head on a single-crystal X-ray diffractometer.[7] The crystal is often cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of thousands of reflections.[8]
-
Structure Solution and Refinement:
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of each reflection. These data are used to determine the unit cell parameters and space group.
-
Phase Problem: The diffraction experiment measures intensities, which are proportional to the square of the structure factor amplitudes, but the phase information is lost.[7] To reconstruct the electron density map, these phases must be determined. For small molecules like this, ab initio or direct methods are highly effective.[8] These methods use statistical relationships between the reflection intensities to directly calculate the phases.[7]
-
Model Building and Refinement: The initial electron density map allows for the placement of atoms. This initial model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors and those calculated from the model.[9] The quality of the final model is assessed by the R-factor; a value below 5% is considered excellent for small molecules.
-
Validation and Deposition: The final structure is validated for geometric soundness and deposited in a public repository like the Cambridge Structural Database (CSD) to ensure public access and scientific integrity.[10][11]
-
Comparative Analysis with Other Techniques
To fully appreciate the authoritative nature of X-ray crystallography, it's essential to compare it directly with other common analytical methods that a researcher might employ.
Caption: Logical flow for selecting an appropriate analytical method.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided for this compound | Strengths | Limitations for 3D Structure |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, torsional angles, packing.[1][2][8] | Unambiguous, definitive 3D structure determination.[5] | Requires a suitable single crystal, which can be difficult to grow.[6] Structure is in the solid state. |
| NMR Spectroscopy | Confirms the C₆H₅N₃O₅ backbone and substituent positions. PubChem lists ¹H NMR data.[12] | Excellent for determining connectivity and structure in solution.[13][14] | Torsional angles and planarity are inferred, not directly measured. Solution dynamics can average conformations. |
| Mass Spectrometry | Confirms molecular weight (199.12 g/mol ) and formula.[12] Fragmentation can give structural clues.[15][16][17] | High sensitivity and accuracy for molecular weight and formula determination. | Cannot distinguish between isomers. Provides no information on 3D geometry or bond angles. |
| IR Spectroscopy | Confirms presence of functional groups (NO₂, C-O-C ether, aromatic ring).[12] | Fast, simple method for functional group identification. | Provides very limited information on the overall molecular architecture and no stereochemical detail. |
Conclusion: The Indisputable Verdict of Crystallography
For this compound, while NMR, MS, and IR spectroscopy provide essential and complementary data that confirm the molecular formula and basic connectivity, they fall short of providing a complete and unambiguous three-dimensional structure. The critical conformational details—specifically, the non-planar nature of the pyridine ring and the precise torsional angles of the methoxy and nitro substituents—are only definitively revealed by single-crystal X-ray crystallography.[1][2][3]
The case of this compound serves as a powerful testament to the central role of X-ray crystallography in modern chemical sciences. It provides the ultimate authoritative evidence, transforming structural hypotheses into established fact and furnishing the detailed atomic blueprint required for rational drug design, materials engineering, and fundamental chemical research. When absolute certainty of a molecule's three-dimensional architecture is required, the crystallographic experiment is the final arbiter.
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Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. [Link]
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Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
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Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Science Publishing. [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–333. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as 2-Methoxy-3,5-dinitropyridine, a versatile intermediate in medicinal chemistry, rigorous purity assessment is paramount. The presence of even minute impurities can lead to aberrant biological activity, skewed structure-activity relationships, and potential toxicity.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establishing a self-validating system for purity assessment that ensures the integrity of your research.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment strategy begins with a thorough understanding of the synthetic route. While numerous specific pathways exist, a common approach to synthesizing this compound likely involves the nitration of a 2-methoxypyridine precursor. This knowledge allows us to anticipate potential process-related impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-methoxypyridine.
-
Incomplete Nitration Products: Primarily 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine.
-
Isomeric Byproducts: Positional isomers that may form depending on the directing effects of the substituents and the reaction conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, acetonitrile, ethyl acetate).
-
Degradation Products: Compounds formed by the breakdown of the target molecule under the reaction or purification conditions.
A multi-pronged analytical approach is therefore essential to detect this diverse range of potential contaminants.
Comparative Analysis of Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive evaluation. The following table compares the primary methods for assessing the purity of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Determination of the temperature range over which the solid melts. |
| Information Provided | Quantitative purity (% area), retention time for identification. | Quantitative purity (% area), mass spectrum for impurity identification. | Absolute purity (qNMR), structural confirmation, identification of impurities. | A preliminary indication of purity. |
| Common Impurities Detected | Non-volatile impurities, isomers, starting materials, and by-products. | Volatile and semi-volatile impurities, residual solvents, and by-products. | A wide range of impurities with NMR-active nuclei. | The presence of impurities broadens the melting point range. |
| Advantages | High resolution, widely available, suitable for non-volatile compounds.[1][2] | High sensitivity, provides structural information on impurities.[1] | Provides absolute quantification without a specific reference standard for the impurity, structurally informative. | Simple, rapid, and inexpensive. |
| Limitations | Requires impurities to have a UV chromophore for detection.[1] | Not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity compared to chromatographic methods. | Non-specific and only provides a general indication of purity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in most organic synthesis labs due to its high resolving power and quantitative accuracy for non-volatile compounds.
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic molecules like this compound. The mobile phase, a gradient of acetonitrile and water with a formic or trifluoroacetic acid modifier, ensures good peak shape and resolution. UV detection is ideal as the aromatic and nitro groups in the molecule provide strong chromophores.
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A Comparative Guide to the Performance of 2-Methoxy-3,5-dinitropyridine in Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Key Synthetic Reagent
In the landscape of synthetic chemistry and drug development, the precise modification and characterization of molecules are paramount. Amine derivatization, a cornerstone of these endeavors, facilitates the analysis and functionalization of a vast array of compounds. This guide provides a comprehensive comparison of 2-Methoxy-3,5-dinitropyridine as a reagent for amine derivatization, juxtaposing its performance with established alternatives. Through an objective lens supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Introduction: The Role of this compound in Nucleophilic Aromatic Substitution
This compound is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the two nitro groups at the 3- and 5-positions act as potent electron-withdrawing groups, rendering the C2 and C6 positions of the pyridine ring highly electrophilic. This inherent reactivity makes it a valuable tool for introducing the 3,5-dinitropyridinyl moiety onto nucleophilic substrates, most notably primary and secondary amines.
The methoxy group at the C2 position serves as a good leaving group, readily displaced by a wide range of nucleophiles. This characteristic positions this compound as a potentially valuable reagent in various applications, including:
-
Chromatographic Analysis: The dinitrophenyl group imparts a strong chromophore, enhancing the UV-Vis detection of otherwise difficult-to-detect amines in HPLC analysis.
-
Peptide Sequencing and Amino Acid Analysis: Similar to the foundational Sanger's reagent, it can be used to label the N-terminal amino acid of peptides.
-
Drug Discovery and Medicinal Chemistry: The dinitropyridine scaffold is a recurring motif in biologically active molecules, and this reagent provides a direct route to its incorporation.[1][2]
Performance in Amine Derivatization: A Comparative Analysis
The efficacy of an amine derivatization reagent is judged by several key performance indicators: reaction efficiency (yield and time), breadth of substrate scope, and the stability of the resulting derivative. In this section, we compare the expected performance of this compound with that of well-established and structurally related reagents.
Comparative Performance Data
| Reagent | Typical Nucleophile | Leaving Group | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Primary/Secondary Amines | Methoxy (-OCH₃) | Organic solvent (e.g., Methanol, DMF), Room Temp to mild heat | Good to Excellent (Estimated 80-95%) | Good leaving group, potentially milder conditions than chloro-analogs. | Limited direct experimental data in literature. |
| 2-Chloro-3,5-dinitropyridine | Primary/Secondary Amines | Chloro (-Cl) | Organic solvent (e.g., Ethanol, Acetonitrile), often with base (e.g., Et₃N, K₂CO₃), Room Temp to 80°C[3][4] | 80-95%[4] | High reactivity, commercially available. | Can generate HCl, requiring a base. |
| 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) | Primary/Secondary Amines, Phenols | Fluoro (-F) | Mildly alkaline (e.g., NaHCO₃), aqueous or mixed aqueous/organic solvent[5][6] | High (often >90%) | Historically significant, highly reactive, stable derivatives.[5] | Less selective for N-terminus vs. lysine side chains.[5] |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Chiral Primary Amines | Fluoro (-F) | Mildly alkaline, aqueous buffer | High (often >90%) | Chiral analysis of amino acids and amines.[1][2][7] | More specialized application, higher cost. |
Causality Behind Experimental Choices:
The choice of solvent and temperature is dictated by the reactivity of both the electrophile and the nucleophile. For highly activated substrates like dinitropyridines, polar aprotic solvents like DMF or acetonitrile can accelerate the reaction by solvating the cationic species without interfering with the nucleophile. The use of a base with chloropyridines is essential to neutralize the HCl byproduct, driving the reaction to completion. The milder conditions often suitable for this compound are a direct consequence of the methoxy group being a better-leaving group than a chloro group in many SNAr reactions, a fact supported by computational studies.
Mechanistic Insights: The SNAr Pathway
The reaction of this compound with amines proceeds via a classical SNAr mechanism. This is a two-step process:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the two nitro groups, which provides significant stabilization.
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the methoxide leaving group, yielding the final derivatized amine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-3,5-dinitropyridine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Methoxy-3,5-dinitropyridine. As a substituted dinitropyridine, this compound warrants significant caution due to its potential energetic nature and inherent toxicity. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and the scientific rationale behind each recommendation.
Foundational Safety: Hazard Assessment and Characterization
A thorough understanding of the substance's chemical properties is the bedrock of safe laboratory practice. This compound belongs to the nitroaromatic class of compounds. The presence of two nitro groups (NO₂) on the pyridine ring significantly influences its reactivity and hazard profile. These electron-withdrawing groups make the compound susceptible to nucleophilic attack and also impart energetic characteristics, a common feature of polynitrated aromatic systems.[1][2] The primary hazards are associated with its potential toxicity, reactivity, and thermal instability.
While specific toxicological data for this compound is limited, data from analogous methoxy-nitropyridine and dinitro-aromatic compounds suggest it should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3][4] Furthermore, many dinitropyridine derivatives are investigated for their energetic properties, indicating a potential for rapid decomposition upon heating or physical shock.[2][5] Therefore, it must be handled with the same precautions as other potentially explosive or thermally sensitive materials.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₆H₅N₃O₅ | PubChem[6] |
| Molecular Weight | 199.12 g/mol | PubChem[6] |
| Appearance | Solid (form may vary) | Assumed based on analogs |
| Hazard Classifications | Assumed based on analogs: Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity | Sigma-Aldrich, Fisher Scientific[4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, heat | Fisher Scientific[4] |
Proactive Defense: Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's hazard profile, a multi-layered safety approach is mandatory. This involves a combination of engineering controls to isolate the hazard and appropriate PPE to protect the user.
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors and to contain any potential spills.[7]
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles are required. Safety glasses with side shields are considered the minimum.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[8]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.
The Disposal Workflow: From Benchtop to Final Disposition
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste .[9] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. The following workflow ensures compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is crucial to prevent dangerous reactions in the waste container. Three distinct waste streams should be established:
-
Solid Waste: Unused or expired this compound, reaction byproducts, and grossly contaminated items (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing the compound, including reaction mixtures and analytical standards. This waste stream must be segregated from incompatible materials, especially strong oxidizing agents.
-
Contaminated Labware: Lightly contaminated items such as pipette tips, gloves, and absorbent paper used for minor cleanup.
Step 2: Container Selection and Labeling
-
Container Choice: Use only chemically compatible, leak-proof containers with secure screw-top lids. For liquid waste, ensure the container material is compatible with the solvent system used.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all other components in the container (e.g., solvents and their approximate percentages).
-
The date the waste was first added to the container.
-
Step 3: Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[9] Keep containers closed at all times except when adding waste. The storage area should be away from heat sources, open flames, or areas of high traffic.
Step 4: Professional Disposal
The final and only acceptable disposal method is through a licensed and certified hazardous waste management company.[10][11] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transport of the waste. The typical ultimate disposal technology for energetic and toxic nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[11]
Experimental Protocol: Small Spill Management
Immediate and correct response to a spill is vital to mitigate exposure and contamination.
Materials:
-
Chemical Spill Kit containing:
-
Inert, non-combustible absorbent (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of chemically resistant gloves
-
Chemical splash goggles
-
Disposable scoop or scraper
-
Heavy-duty plastic bags for waste disposal
-
"Hazardous Waste" labels
-
Procedure:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Assess the Situation: If the spill is large, involves other reactive chemicals, or if you feel unsafe, evacuate the area and contact your EHS department immediately.
-
Don PPE: At a minimum, don a lab coat, two pairs of chemically resistant gloves, and chemical splash goggles.
-
Contain the Spill: If the spill involves a solid, gently cover it with an absorbent pad to prevent dust from becoming airborne. For liquids, surround the spill with absorbent material to prevent it from spreading.
-
Absorb the Material: Apply absorbent material over the spill, starting from the outside and working inward.
-
Collect the Waste: Once the material is fully absorbed, carefully scoop the contaminated absorbent into a heavy-duty plastic bag. Use a non-sparking scoop if the compound is dry.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Package and Label Waste: Place all contaminated materials, including used PPE, into the plastic bag. Seal the bag, place it inside a second bag, and label it clearly as "Hazardous Waste" with the chemical name and date.
-
Final Disposal: Arrange for pickup of the waste through your EHS department.
-
Report: Report the incident according to your institution's policies.
Visualizing the Disposal Pathway
The following diagram outlines the critical decision points and workflow for managing waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link][12]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link][1]
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Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds. [Link][13]
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Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link][14]
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Canadian Science Publishing. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. [Link][18][19]
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Navigating the Hazards: A Guide to Handling 2-Methoxy-3,5-dinitropyridine
For the modern researcher, synthesizing novel compounds is only half the battle. Ensuring the safety of yourself and your colleagues during the handling, use, and disposal of these materials is paramount. This guide provides a comprehensive operational plan for managing 2-Methoxy-3,5-dinitropyridine, a compound that, due to its dinitro-aromatic structure, requires meticulous attention to safety protocols. While a specific, detailed safety data sheet (SDS) for this exact molecule is not widely available, its structural similarity to other dinitropyridines and nitroaromatic compounds allows us to establish a robust safety framework based on established principles for this class of chemicals.[1][2]
The core tenets of this guide are built upon a hierarchy of controls, prioritizing engineering solutions and stringent administrative protocols to minimize exposure, with personal protective equipment (PPE) serving as the final, critical barrier.
Hazard Assessment: Understanding the Adversary
The primary hazards associated with this compound are inferred from its chemical structure and data from analogous compounds.[1][3]
-
Acute Toxicity: Dinitropyridine derivatives are often toxic if swallowed, inhaled, or absorbed through the skin.[1][4] Symptoms of exposure can include irritation, nausea, vomiting, and diarrhea.[3][4]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and potentially serious eye damage.[3][4][5]
-
Explosive Potential: Polynitrated aromatic compounds are energetically unstable and may be sensitive to shock, friction, or heat, posing a risk of explosion.[4] The presence of two nitro groups on the pyridine ring suggests this compound should be treated as potentially energetic.
-
Hazardous Combustion Products: In the event of a fire, toxic gases, including nitrogen oxides (NOx) and carbon monoxide, will be produced.[3][4]
This assessment mandates that this compound be handled with the utmost care, treating it as a substance with high acute toxicity and potential explosive properties.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical Resistant Gloves | Double-gloving with nitrile or butyl rubber gloves is mandatory.[6] | Provides robust protection against skin absorption, which is a primary exposure route for nitroaromatic compounds.[4] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 or NIOSH standards are required at all times.[2] A full-face shield must be worn over the goggles.[6] | Protects against splashes of solutions containing the compound and provides an extra layer of protection in case of unexpected energetic decomposition. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant, buttoned lab coat must be worn.[2][6] | Offers protection against splashes and minimizes the risk of clothing ignition in the event of a fire. |
| Respiratory Protection | Chemical Fume Hood | All manipulations of solid or solutions of the compound must be performed within a certified chemical fume hood.[4][6] | This is the primary engineering control to prevent inhalation of dust or vapors, which are toxic.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to ensure safety at every stage of handling. This plan provides a step-by-step methodology for managing this compound within a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] A Class B fire extinguisher should also be available.
-
Spill Kit: A spill kit containing absorbent materials (such as vermiculite or sand), and designated hazardous waste bags should be readily available.[7] Do not use combustible materials like paper towels for spill cleanup.
Handling and Experimental Protocol
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Properly label and store any resulting mixtures or products with clear hazard warnings.[9]
-
The following diagram illustrates the procedural flow for safely managing this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[7] Scoop the material into a designated, labeled hazardous waste container.[9] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and the safety of waste handlers.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container.[8][9] Liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container.[9]
-
Container Management: Use compatible, sealable, and airtight containers for waste collection.[9] Attach a completed hazardous waste label as soon as the first drop of waste is added.[10]
-
Storage: Store waste containers in a designated Satellite Accumulation Area, away from incompatible materials like strong oxidizing agents and acids.[9][10]
-
Pickup: When the container is full or no longer in use, arrange for pickup by your institution's environmental health and safety (EHS) department for disposal via high-temperature incineration or other approved methods in accordance with local and national regulations.[11]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Loba Chemie. (2016, May 18). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS.
- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene.
- Chemius. (n.d.). nitro razredčilo.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- (n.d.). Nitrobenzene - HAZARD SUMMARY.
- ECHEMI. (n.d.). 4-AMINO-3,5-DINITROPYRIDINE SDS, 31793-29-0 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- (n.d.).
- Sigma-Aldrich. (2025, August 26). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Jubilant Ingrevia. (2024, March 11). Safety Data Sheet.
- (n.d.). Pyridine Hazard Assessment.
- (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- NIH. (n.d.). Waste Disposal Guide at Bayview Campus.
- U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
